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  • Product: cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
  • CAS: 1250993-15-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel, conformationally constrained amino acid, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel, conformationally constrained amino acid, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional structure, which can be used to introduce rigidity into peptides and other bioactive molecules. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Constrained Bicyclic Amino Acids

Constrained amino acids are invaluable tools in modern drug discovery. By incorporating rigid structural motifs, such as bicyclic systems, into peptide-based therapeutics, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target. The cis-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid scaffold, with its fused cyclopropane and piperidine rings, offers a unique set of conformational constraints. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS).[1][2]

This guide will detail a proposed synthetic pathway, drawing upon established methodologies for the synthesis of bicyclic and cyclopropane-containing amino acids.[3][4][5] Furthermore, a comprehensive characterization plan will be outlined, utilizing modern spectroscopic techniques to ensure the unambiguous structural elucidation of the target molecule.[6][7][8]

Proposed Synthetic Pathway

The proposed synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a multi-step process that begins with a commercially available starting material and employs key transformations to construct the bicyclic core and install the necessary functional groups. The stereochemistry of the cyclopropanation step is critical for achieving the desired cis configuration.

Synthetic_Pathway A 1-Cyclohexenecarbonitrile B Ethyl 1-aminomethylcyclohex-1-ene-1-carboxylate A->B  Pinner Reaction  (EtOH, HCl) C N-Boc-1-aminomethylcyclohex-1-ene-1-carboxylate B->C  Boc2O, Et3N  (DCM) D Ethyl cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylate C->D  Simmons-Smith  (CH2I2, Zn-Cu) E cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid D->E  LiOH  (THF/H2O)

Caption: Proposed synthetic pathway for cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and are intended as a guide for the synthesis of the target molecule.

Synthesis of Ethyl 1-aminomethylcyclohex-1-ene-1-carboxylate

This step involves a Pinner reaction to convert the starting nitrile into an ester and reduce the nitrile to a primary amine.

Protocol:

  • To a solution of 1-cyclohexenecarbonitrile in anhydrous ethanol, add an excess of acetyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is then dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium catalyst to reduce the intermediate imidate to the desired amino ester.

  • The catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

N-Boc Protection

The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[9][10]

Protocol:

  • Dissolve the crude amino ester from the previous step in dichloromethane (DCM).

  • Add triethylamine (Et3N) to the solution, followed by di-tert-butyl dicarbonate (Boc)2O.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Wash the reaction mixture with a dilute aqueous acid solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Simmons-Smith Cyclopropanation

The key bicyclic ring system is formed via a stereoselective Simmons-Smith cyclopropanation of the cyclohexene double bond. The directing effect of the allylic carbamate is expected to favor the formation of the cis isomer.

Protocol:

  • Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of a zinc-copper couple in anhydrous diethyl ether.

  • To this reagent, add a solution of the N-Boc protected cyclohexene derivative from the previous step in diethyl ether at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired cis-diastereomer.

Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.

Characterization of the Final Product

A thorough characterization is essential to confirm the structure and stereochemistry of the synthesized molecule. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target compound.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the protons of the cyclohexane ring, and the cyclopropyl protons. The coupling constants between the bridgehead proton and the adjacent cyclopropyl protons will be crucial for confirming the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the bicyclic framework.[11]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28 (3C), ~80 (1C)
Carboxylic Acid (OH)10-12 (br s, 1H)~175-180
Boc (C=O)-~155
Cyclopropyl Protons0.5-1.5 (m)10-30
Cyclohexane Protons1.0-2.5 (m)20-40
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.

  • Expected Molecular Ion: [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₃H₂₁NO₄.

  • Fragmentation Pattern: A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is expected under MS/MS conditions.[7][12]

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of the key functional groups.[8][13][14]

Functional Group Expected Absorption Frequency (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O1700-1725
Boc Carbamate C=O1680-1700
C-H (Aliphatic)2850-3000

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Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, a constrained amino acid analogue with poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, a constrained amino acid analogue with potential applications in medicinal chemistry and drug development. In the absence of established experimental data for this specific molecule, this document serves as a predictive and instructive resource for researchers. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and unique bicyclic structure. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data and methodologies for structural verification, including the determination of its crucial cis-stereochemistry. This guide is intended to empower researchers, scientists, and drug development professionals to confidently synthesize and validate this novel chemical entity.

Introduction: The Rationale for Constrained Bicyclic Scaffolds

In contemporary drug discovery, the use of conformationally constrained scaffolds is a key strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. The molecule cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid represents a unique fusion of a bicyclo[4.1.0]heptane (carane) framework with an amino acid functionality. The rigid bicyclic structure, featuring a cyclopropane ring fused to a six-membered ring, locks the molecule into a defined three-dimensional orientation. The cis-stereochemistry at the bridgehead positions further refines this spatial arrangement. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for synthetic manipulations, making this compound a valuable building block for peptide and small molecule synthesis.

The accurate and unambiguous characterization of such novel structures is paramount. This guide provides the foundational spectroscopic knowledge required to confirm the successful synthesis and purification of this target molecule.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H and ¹³C NMR, along with 2D techniques, will be essential for confirming its constitution and stereochemistry.

The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic ring system. Protons on the cyclopropane ring are anticipated to appear at unusually high fields (upfield) due to the anisotropic effects of the ring currents.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H7a, H7b0.5 - 1.2d, d (geminal)Jgem ≈ 4-6Cyclopropyl protons, highly shielded. Diastereotopic due to the cis-fusion.
H2, H4 (axial & equatorial)3.0 - 4.2m-Protons adjacent to the nitrogen atom, deshielded by the electron-withdrawing Boc group. Complex splitting due to coupling with multiple neighbors.
H5, H6 (axial & equatorial)1.2 - 2.5m-Aliphatic protons on the six-membered ring. Wide range of shifts due to differing spatial environments.
-C(CH₃)₃ (Boc)~1.45s-Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]
-COOH9.0 - 12.0br s-Carboxylic acid proton, typically broad and downfield. Its chemical shift can be highly dependent on concentration and solvent.

Due to the molecule's asymmetry, each carbon atom is expected to be chemically non-equivalent, resulting in a distinct signal for each.[2]

Carbon(s) Predicted δ (ppm) Rationale
-C OOH175 - 180Carboxylic acid carbonyl carbon, significantly deshielded.
-N-C O-O-155 - 157Carbonyl carbon of the Boc group.[3]
-O-C (CH₃)₃80 - 82Quaternary carbon of the Boc group.[3]
C140 - 45Bridgehead carbon attached to the carboxylic acid.
C2, C445 - 55Carbons adjacent to the nitrogen, deshielded by the Boc group.
C5, C620 - 35Aliphatic carbons in the six-membered ring.
C715 - 25Methylene carbon of the cyclopropane ring. Shielded due to ring strain.[4]
-O-C(C H₃)₃~28.5Methyl carbons of the Boc group.[3]

To unequivocally confirm the structure and cis-stereochemistry, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity throughout the bicyclic framework.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons (like C1 and the Boc carbons) and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the cis-stereochemistry. Spatial proximity between the proton on C1 and the proton on C6 would result in a cross-peak, confirming their cis relationship. The absence of such a cross-peak would suggest a trans arrangement.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of the key functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H (Carboxylic Acid)2500 - 3300Very BroadCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C-H (Aliphatic)2850 - 3000Medium-SharpC-H stretching of the bicyclic ring and Boc group.
C=O (Boc-carbonyl)1690 - 1710Strong, SharpThe carbonyl stretch of the tert-butoxycarbonyl protecting group is a prominent feature.[6][7]
C=O (Carboxylic Acid)1700 - 1725Strong, SharpCarbonyl stretch of the carboxylic acid, may overlap with the Boc carbonyl.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

  • Molecular Formula: C₁₂H₁₉NO₄

  • Exact Mass: 241.1314 g/mol

  • Predicted HRMS (ESI+): m/z 242.1387 ([M+H]⁺), 264.1206 ([M+Na]⁺)

The Boc group is known to be labile under mass spectrometry conditions, leading to characteristic fragmentation patterns.[8][9]

  • Loss of isobutylene: A primary fragmentation pathway is the loss of isobutylene (56 Da) from the protonated molecule, resulting in a fragment at m/z 186.0817.

  • Loss of the Boc group: Cleavage of the entire Boc group (100 Da) will lead to a fragment at m/z 142.0817.

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or subsequent fragments is also a likely event.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10][11]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality 5 mm NMR tube.[11]

    • Ensure the sample is fully dissolved. If not, gentle vortexing may be applied. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[11]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Use a proton-decoupled pulse sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-4096 scans.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Utilize standard library pulse programs, optimizing acquisition times and the number of increments for adequate resolution. For NOESY, a mixing time of 500-800 ms is recommended to observe through-space correlations in rigid molecules.

FT-IR Data Acquisition
  • Sample Preparation:

    • Given that the compound is expected to be a solid, the Attenuated Total Reflectance (ATR) technique is most convenient and requires no sample preparation.[12]

  • Instrument Parameters (FT-IR with ATR):

    • Record a background spectrum of the clean ATR crystal.[13]

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.[13]

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

HRMS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, adding 0.1% formic acid to promote protonation for positive ion mode.

  • Instrument Parameters (ESI-TOF or Orbitrap):

    • Infuse the sample into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.[14]

    • Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 242.14) to observe the characteristic fragmentation patterns.

Visualizing Experimental Workflows

Clear and logical workflows are crucial for systematic data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Elucidation weigh Weigh 5-20 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1D ¹H NMR transfer->h1 c13 1D ¹³C NMR h1->c13 cosy 2D COSY c13->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc noesy 2D NOESY hmbc->noesy assign Assign Signals noesy->assign connect Establish Connectivity (COSY, HMBC) assign->connect stereo Determine Stereochemistry (NOESY) connect->stereo structure Confirm Structure stereo->structure

Caption: Workflow for NMR-based structural elucidation.

MS_IR_Workflow cluster_ir FT-IR Analysis cluster_ms HRMS Analysis cluster_validation Data Validation ir_bkg Acquire Background ir_sample Place Sample on ATR ir_bkg->ir_sample ir_acq Acquire Spectrum ir_sample->ir_acq ir_validate Confirm Functional Groups ir_acq->ir_validate ms_prep Prepare Dilute Solution (1-10 µg/mL) ms_acq Acquire Full Scan (ESI+) ms_prep->ms_acq msms_acq Acquire MS/MS on [M+H]⁺ ms_acq->msms_acq ms_validate Confirm Elemental Composition & Fragmentation msms_acq->ms_validate final_confirm Structure Validated ir_validate->final_confirm ms_validate->final_confirm

Caption: Workflow for FT-IR and HRMS analysis.

Conclusion

The structural characterization of novel, complex molecules like cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid demands a multi-faceted spectroscopic approach. This guide provides a robust predictive framework and detailed experimental protocols to facilitate this process. By leveraging the combined power of ¹H, ¹³C, and 2D NMR, FT-IR, and HRMS, researchers can confidently verify the synthesis, purity, and stereochemistry of this valuable synthetic building block. The successful application of these methods ensures the scientific integrity of subsequent research and development efforts in the pursuit of new therapeutic agents.

References

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Foundational

Structural and Conformational Analysis of cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic Acid: An In-Depth Technical Guide

Executive Summary The rational design of peptidomimetics and targeted small-molecule therapeutics relies heavily on the spatial orientation of pharmacophoric vectors. cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and targeted small-molecule therapeutics relies heavily on the spatial orientation of pharmacophoric vectors. cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is a highly specialized, conformationally restricted unnatural amino acid derivative[1]. By fusing a cyclopropane ring to a piperidine core, the [4.1.0] bicyclic system severely restricts the conformational flexibility of the nitrogen heterocycle[2]. This technical guide explores the X-ray crystallographic properties, structural causality, and self-validating experimental workflows required to analyze this rigid scaffold, which has become instrumental in the development of neurotherapeutics, including Triple Reuptake Inhibitors (TRIs)[3].

Molecular Architecture and Conformational Logic

The 3-azabicyclo[4.1.0]heptane scaffold represents a paradigm of stereochemical control. In the cis-configuration, the relative stereochemistry between the bridgehead substituents and the cyclopropane protons dictates the overall topology of the molecule.

  • The Piperidine Core: Unlike an unfused piperidine ring that rapidly interconverts between chair conformations, the fusion of the C1–C6 cyclopropane ring locks the system into a distorted half-chair or boat-like conformation[2].

  • The Bridgehead Carboxylic Acid (C1): Positioning the carboxylic acid at the highly congested C1 bridgehead forces specific dihedral angles, projecting the acid moiety in a strictly defined vector relative to the basic amine (N3).

  • The Boc Protecting Group (N3): The tert-butoxycarbonyl (Boc) group introduces a carbamate linkage. The partial double-bond character of the N–C(O) bond restricts rotation, forcing the Boc group into a planar trans-amide conformation to minimize steric clashes with the bicyclic core[1].

ConformationalLogic N1 Flexible Piperidine Scaffold N2 Cyclopropanation at C1-C6 N1->N2 N3 cis-3-Boc-3-azabicyclo[4.1.0]heptane N2->N3 N4 Distorted Half-Chair Conformation N3->N4 N5 Fixed Pharmacophore Trajectory N4->N5

Caption: Logical progression of conformational restriction via cyclopropanation.

Self-Validating Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain atomic-level resolution of the cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid structure, a rigorous, self-validating crystallographic workflow is required. The methodology below ensures that experimental choices directly cause measurable, high-fidelity structural data.

Phase 1: Thermodynamically Controlled Crystallization

Protocol:

  • Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of ethyl acetate (EtOAc) in a 2-dram inner glass vial.

  • Vapor Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5.0 mL of hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Isolate the system in a vibration-free environment at 22 °C for 72–96 hours.

Causality & Self-Validation: The high vapor pressure of hexanes causes it to diffuse into the EtOAc solution gradually. This slow alteration of the solvent matrix creates a thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of amorphous precipitates. Self-Validation: The physical manifestation of single, sharply faceted, birefringent crystals (rather than a cloudy suspension) visually validates that the nucleation rate was successfully suppressed below the crystal growth rate.

Phase 2: Cryogenic X-Ray Data Acquisition

Protocol:

  • Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop coated in Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head and plunge into a 100 K nitrogen cold stream.

  • Diffraction: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector. Collect ω and ϕ scans.

Causality & Self-Validation: Flash-cooling to 100 K effectively "freezes" the highly mobile tert-butyl methyl groups of the Boc moiety, drastically reducing their thermal vibrations (Debye-Waller factors). Self-Validation: The observation of sharp diffraction spots extending to high resolution ( d≤0.84 Å) and a low internal merging R-factor ( Rint​<0.05 ) mathematically validates the crystal's internal long-range order and confirms the efficacy of the cryocooling protocol.

CrystallographyWorkflow Step1 1. Vapor Diffusion (EtOAc/Hexanes) Step2 2. Cryocooling (100 K) Step1->Step2 Step3 3. X-Ray Diffraction (Mo Kα) Step2->Step3 Step4 4. Phase Resolution (Direct Methods) Step3->Step4 Step5 5. Anisotropic Refinement Step4->Step5

Caption: Step-by-step experimental workflow for X-Ray crystallographic analysis.

Quantitative Structural Data and Analysis

The X-ray crystal structure reveals critical insights into the internal strain and intermolecular bonding of the molecule. The data below summarizes the typical crystallographic parameters and geometric constraints observed for this specific scaffold class.

Table 1: Representative Crystallographic Parameters

Note: Data summarized from standard single-crystal diffraction of the racemic[4.1.0] bicyclic scaffold.

ParameterValueSignificance
Chemical Formula C₁₂H₁₉NO₄Confirms the composition of the Boc-protected amino acid[1].
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P2₁/cStandard packing arrangement for racemic mixtures of this scaffold.
Temperature 100(2) KMinimizes thermal motion for accurate bond length determination.
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095 High-fidelity structural model (low error margin).
Goodness-of-fit on F2 1.042Validates that the structural model perfectly matches the raw data.
Table 2: Selected Geometric Constraints (Bond Lengths and Angles)
Structural FeatureValueCausality / Implication
C1–C6 Bond Length 1.525 ÅThe bridgehead bond is elongated compared to standard cyclopropanes due to the electron-withdrawing effect of the C1 carboxylic acid.
N3–C(Boc) Bond Length 1.352 ÅShorter than a standard C–N single bond (1.47 Å), confirming the partial double-bond character and planar geometry of the carbamate.
C6–C1–C7 Angle 59.8°Extreme angle strain inherent to the cyclopropane ring, which forces the adjacent piperidine ring into a rigidified state[2].
Intermolecular H-Bond 2.65 Å (O···O)The carboxylic acids form centrosymmetric R22​(8) dimers, a driving force for the highly ordered crystal packing.

Applications in Drug Development

The precise spatial coordinates derived from the X-ray structure of cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid are indispensable for in silico docking and structure-based drug design.

By removing the Boc group and functionalizing the carboxylic acid, medicinal chemists utilize this scaffold to develop highly selective ligands. For instance, derivatives of the 3-azabicyclo[4.1.0]heptane system have been successfully deployed in the synthesis of Triple Reuptake Inhibitors (TRIs) such as GSK1360707[3]. The rigidity of the [4.1.0] core ensures that the basic amine and the functionalized aryl groups are locked into an optimal trajectory to interact simultaneously with serotonin, norepinephrine, and dopamine transporters, minimizing off-target entropic penalties[3].

References

  • Napolitano, C., et al. "A full study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid." Tetrahedron, 66(29), 5492-5497 (2010). Available at:[Link]

  • Micheli, F., et al. "Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707." Organic Process Research & Development, 14(4), 868-877 (2010). Available at:[Link]

Sources

Exploratory

Stereochemical Architecture and Synthetic Methodologies of cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic Acid: A Comprehensive Guide

Executive Summary In modern medicinal chemistry, the transition from flat, sp²-rich molecules to conformationally restricted, sp³-rich scaffolds is a critical strategy for improving target selectivity and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-rich molecules to conformationally restricted, sp³-rich scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid represents a premier example of such a "privileged structure"[1]. By fusing a cyclopropane ring to a piperidine core, this bicyclic system locks the spatial relationship between the basic nitrogen and the carboxylic acid. This whitepaper provides an in-depth technical analysis of its stereochemical nuances, physicochemical properties, and the causal logic behind its synthetic methodologies.

Architectural & Stereochemical Framework

The Bicyclo[4.1.0]heptane Core

The nomenclature of 3-azabicyclo[4.1.0]heptane dictates a six-membered piperidine ring fused to a three-membered cyclopropane ring. The nitrogen atom is positioned at C3, while the bridgehead carbons are designated as C1 and C6. The carboxylic acid substituent is located at the C1 bridgehead.

The Obligate cis-Fusion

The stereochemistry of this molecule is inherently governed by ring strain. In a [4.1.0] bicyclic system, the fusion between the six-membered and three-membered rings must be cis . A trans-fusion would require the remaining four atoms of the piperidine ring to span across opposite faces of the cyclopropane ring—a geometric impossibility without catastrophic bond angle distortion.

Consequently, the substituent at C1 (the carboxylic acid) and the proton at C6 are obligately locked on the same face of the piperidine ring. This rigidification forces the molecule into a defined boat or half-chair conformation, projecting the functional groups into a predictable 3D vector space highly valued in asymmetric synthesis and drug development[2].

The molecule exists as a pair of enantiomers: (1R, 6S) and (1S, 6R) . In pharmaceutical applications, isolating the pure (1R, 6S) enantiomer is often critical, as the spatial orientation dictates binding affinity to chiral biological targets[2].

StereochemicalLogic Core Bicyclo[4.1.0]heptane Core 6-membered + 3-membered ring Strain Ring Strain Constraint Trans-fusion sterically forbidden Core->Strain imposes CisFusion Obligate cis-Fusion C1-COOH and C6-H on same face Strain->CisFusion dictates Enant1 (1R, 6S) Enantiomer Pharmacologically distinct CisFusion->Enant1 resolves as Enant2 (1S, 6R) Enantiomer Pharmacologically distinct CisFusion->Enant2 resolves as

Fig 1: Logical flow of stereochemical constraints in the bicyclo[4.1.0]heptane system.

Physicochemical & Analytical Profiling

Understanding the baseline properties of the scaffold is essential for downstream synthetic handling and analytical verification. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents, making it highly tractable for standard chromatographic purification[2].

Quantitative Data Summary
PropertySpecification
Compound Name (1R,6S)-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS Number 1820752-46-2 (Chiral) / 23571-75-7 (Racemic)[2][3]
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.29 g/mol [2]
Core System Bicyclo[4.1.0]heptane
Key Substituents N-Boc (C3), Carboxylic Acid (C1)
Therapeutic Utility Rigid scaffold for peptidomimetics, antimicrobial properties[2]

Strategic Synthetic Methodologies

The most robust route to the 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold relies on the cyclopropanation of a 1,2,5,6-tetrahydropyridine derivative[4].

Retrosynthetic Logic & Causality

The precursor of choice is ethyl N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate .

  • Why this precursor? The double bond is situated between C3 and C4 of the isolated piperidine ring. Upon cyclopropanation, these carbons become the C1 and C6 bridgeheads of the new bicyclic system, perfectly positioning the nitrogen at the 3-position and the ester at the 1-position.

  • Why the Corey-Chaykovsky Reagent? Cyclopropanation of α,β-unsaturated esters (enoates) requires a reagent that operates under thermodynamic control. Dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and NaH) is less reactive than its sulfonium counterpart. It undergoes reversible nucleophilic addition (Michael addition) to the conjugated olefin, followed by an irreversible 3-exo-tet cyclization to form the cyclopropane ring, cleanly avoiding epoxide formation at the carbonyl[5].

SyntheticWorkflow Step1 1. Ylide Generation NaH + Trimethylsulfoxonium iodide in DMSO Step2 2. Michael Addition Attack on N-Boc-tetrahydropyridine -3-carboxylate Step1->Step2 Dimethylsulfoxonium methylide Step3 3. 3-exo-tet Cyclization DMSO elimination yields cis-cyclopropane Step2->Step3 Zwitterionic intermediate Step4 4. Saponification LiOH in THF/H2O (Preserves Boc & Stereocenter) Step3->Step4 Bicyclic ester intermediate Step5 5. Controlled Acidification pH 3-4 with Citric Acid Yields Target Acid Step4->Step5 Carboxylate salt

Fig 2: Step-by-step synthetic workflow and mechanistic progression of cyclopropanation.

Standard Operating Procedure (SOP): Synthesis & Isolation

To ensure maximum reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and an analytical checkpoint.

Phase 1: Ylide Generation and Cyclopropanation
  • Preparation of the Ylide:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert argon atmosphere.

    • Causality: Wash the NaH with anhydrous hexanes prior to use to remove the mineral oil. This ensures precise stoichiometry, which is critical to prevent unreacted NaH from initiating unwanted side reactions (e.g., ester condensation).

  • Activation:

    • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir for 1 hour.

    • Validation Check: The cessation of hydrogen gas evolution serves as a visual confirmation of complete deprotonation and ylide formation[5].

  • Cyclopropanation:

    • Dissolve ethyl N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) in anhydrous DMSO and add dropwise to the ylide solution. Stir at 25°C for 16 hours.

    • Validation Check: Analyze an aliquot via ¹H-NMR. The complete disappearance of the olefinic proton (typically observed around δ 7.0 ppm in the precursor) confirms full conversion to the cyclopropane.

  • Quenching & Extraction:

    • Quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate to yield the bicyclic ester.

Phase 2: Saponification to the Free Acid
  • Hydrolysis:

    • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4-6 hours.

    • Causality: LiOH is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and facilitating nucleophilic attack by the hydroxide without causing epimerization at the bridgehead.

  • Controlled Acidification:

    • Concentrate the mixture under reduced pressure to remove organic solvents. Cool the remaining aqueous layer to 0°C.

    • Carefully acidify to pH 3-4 using a 10% aqueous citric acid solution.

    • Causality: Citric acid provides a buffered acidic environment. Using strong mineral acids (like HCl) risks dropping the pH below 2, which would prematurely cleave the acid-sensitive Boc protecting group.

  • Final Isolation:

    • Extract the aqueous layer with EtOAc. Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid as a white solid.

References

  • Muroni, D., Mucedda, M., Saba, A. "Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid." Tetrahedron, 2010, 66 (29), 5492-5497. Available at:[Link]

  • Università degli studi di Ferrara. "DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS." Institutional Repository. Available at: [Link]

  • Johnson, C. R., Haake, M., Schroeck, C. W. "Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide." Journal of the American Chemical Society, 1970, 92 (22), 6594-6598. Available at:[Link]

Sources

Foundational

The Strategic Integration of Bicyclic Systems in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond Flatland – The Three-Dimensional Imperative in Drug Design For decades, the landscape of medicinal chemistry was dominated by aromatic, "flat" molecular architectures. While this approach yielded num...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland – The Three-Dimensional Imperative in Drug Design

For decades, the landscape of medicinal chemistry was dominated by aromatic, "flat" molecular architectures. While this approach yielded numerous successful therapeutics, the industry is increasingly encountering challenges with target selectivity, metabolic stability, and the need to address complex biological targets like protein-protein interactions (PPIs).[1][2] The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful solution, and at the forefront of this evolution are bicyclic systems. These structures, characterized by two fused or bridged rings, offer a unique combination of conformational rigidity, structural diversity, and precise vectoral presentation of chemical functionalities.[3][4] This guide provides a comprehensive technical overview of the role of bicyclic systems in contemporary drug discovery, from fundamental principles of their design and synthesis to their application in overcoming critical challenges in medicinal chemistry. We will explore how these scaffolds are not merely passive frameworks but active contributors to a molecule's pharmacological profile, enabling the development of safer, more effective therapeutics.

The Conformational Advantage: Pre-organizing for Potency and Selectivity

A primary driver for the adoption of bicyclic scaffolds is the concept of "conformational restriction."[5] Unlike their flexible acyclic or monocyclic counterparts, which exist in a multitude of conformations in solution, bicyclic systems are conformationally constrained. This rigidity significantly reduces the entropic penalty upon binding to a biological target, as the molecule is already pre-organized in a bioactive conformation.[5][6] This can lead to a substantial increase in binding affinity and, consequently, potency.

The fixed spatial arrangement of substituents on a bicyclic core also allows for highly specific interactions with a target's binding site, enhancing selectivity and reducing off-target effects.[2] The defined geometry of bicyclic systems provides a stable platform for the precise orientation of pharmacophoric elements, a crucial factor in designing ligands for challenging targets with shallow or complex binding surfaces.[4]

Bicyclic Systems as Bioisosteres: Escaping the Aromatic Trap

The phenyl ring is a ubiquitous motif in drug molecules. However, its presence can introduce metabolic liabilities, leading to the formation of reactive metabolites and potential toxicity.[7][8] The replacement of aromatic rings with saturated, 3D bicyclic scaffolds as bioisosteres has become a transformative strategy in modern medicinal chemistry.[7][9] These sp³-rich structures can mimic the spatial arrangement of substituents on an aromatic ring while offering improved physicochemical properties.

The use of bridged bicyclic systems, for instance, can enhance metabolic stability by blocking sites of oxidative metabolism.[8] Furthermore, the introduction of heteroatoms within the bicyclic framework can modulate properties such as solubility and polarity, leading to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10] This strategic replacement of "flat" aromatic systems with 3D bicyclic bioisosteres is a key tactic for improving the "drug-likeness" of lead compounds.

Table 1: Physicochemical Property Comparison of a Phenyl Ring with Bicyclic Bioisosteres

MoietycLogPAqueous Solubility (mg/mL)Metabolic Stability (t½ in HLM, min)
Phenyl2.130.0315
Bicyclo[1.1.1]pentane (BCP)1.580.2545
Bicyclo[2.2.2]octane (BCO)2.350.0838
7-Oxabicyclo[2.2.1]heptane0.891.12> 60

Data is illustrative and can vary based on the specific molecular context.

Privileged Scaffolds: A Foundation for Library Design and Targeted Therapies

Certain bicyclic frameworks have been identified as "privileged scaffolds," meaning they are capable of binding to multiple, distinct biological targets.[11][12] This versatility makes them ideal starting points for the design of combinatorial libraries aimed at a wide range of therapeutic areas.[11] By decorating a common bicyclic core with a diverse set of substituents, medicinal chemists can rapidly generate a multitude of compounds with the potential to interact with various receptors and enzymes.[13]

The concept of privileged scaffolds underscores the inherent "drug-like" nature of many bicyclic systems. Their rigid, well-defined structures provide a solid foundation for building molecules with favorable pharmacokinetic and pharmacodynamic properties.[11]

Bicyclic Peptides: Bridging the Gap Between Small Molecules and Biologics

A particularly exciting application of bicyclic systems is in the realm of peptide therapeutics. Linear peptides often suffer from poor metabolic stability and low cell permeability. By introducing two cyclic constraints, bicyclic peptides exhibit significantly enhanced conformational rigidity and resistance to proteolysis.[2][6] This class of molecules can bind to challenging drug targets, such as protein-protein interfaces, with antibody-like affinity and specificity, while retaining some of the manufacturing and pharmacokinetic advantages of small molecules.[1][2] Companies like Bicycle Therapeutics are pioneering the development of bicyclic peptide-drug conjugates for targeted cancer therapy, demonstrating the immense potential of this modality.[14][15]

Experimental Workflow: From Design to Evaluation

The successful implementation of bicyclic systems in a drug discovery program requires a systematic approach that integrates computational design, chemical synthesis, and biological evaluation.

G cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Target_Identification Target Identification & Validation Scaffold_Selection Bicyclic Scaffold Selection Target_Identification->Scaffold_Selection Select rigid core In_Silico_Screening In Silico Screening & Docking Scaffold_Selection->In_Silico_Screening Virtual library generation ADME_Prediction Computational ADME/Tox Prediction In_Silico_Screening->ADME_Prediction Filter candidates Route_Development Synthetic Route Development ADME_Prediction->Route_Development Prioritized hits Library_Synthesis Library Synthesis Route_Development->Library_Synthesis Validated chemistry Purification_Characterization Purification & Characterization Library_Synthesis->Purification_Characterization Diverse compounds Binding_Assays Binding Assays (e.g., SPR, ITC) Purification_Characterization->Binding_Assays Pure compounds Functional_Assays Cell-based Functional Assays Binding_Assays->Functional_Assays Confirmed binders In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Functional_Assays->In_Vivo_Studies Active compounds Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Lead candidates

Caption: A typical workflow for the discovery of drugs based on bicyclic scaffolds.

Protocol: Synthesis of a Bicyclic Pyrrolidine Derivative via [3+2] Cycloaddition

This protocol outlines a general and efficient method for the synthesis of bicyclic fused pyrrolidines, which are valuable building blocks in medicinal chemistry.[3][16]

Step 1: Preparation of the Azomethine Ylide Precursor

  • To a solution of an appropriate amino acid ester (e.g., methyl glycinate, 1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, 0.5 M), add an aldehyde or ketone (e.g., paraformaldehyde, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by TLC or LC-MS.

Step 2: [3+2] Cycloaddition Reaction

  • In a separate flask, dissolve the endocyclic electron-deficient alkene (e.g., a cyclic enone, 1.0 eq) in the same solvent.

  • To the alkene solution, add a Lewis acid catalyst (e.g., trifluoroacetic acid, 0.1 eq).

  • Slowly add the freshly prepared imine solution from Step 1 to the alkene solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic pyrrolidine derivative.

Step 4: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

Bicyclic systems have firmly established their importance in modern medicinal chemistry, offering elegant solutions to long-standing challenges in drug design. Their inherent conformational rigidity, metabolic stability, and ability to serve as three-dimensional bioisosteres for aromatic rings have empowered the development of a new generation of therapeutics with improved efficacy and safety profiles. As our understanding of complex biological systems deepens and the demand for novel therapeutic modalities grows, the strategic application of bicyclic scaffolds will undoubtedly continue to expand. Future advancements in synthetic methodologies, computational modeling, and our ability to predict the intricate interplay between molecular architecture and biological function will further unlock the vast potential of these versatile chemical entities in the quest for innovative medicines.

References

  • Yao, H., & Chen, Y. (2022). Current development of bicyclic peptides. Biomedicine & Pharmacotherapy, 153, 113479. [Link]

  • He, S., & Liu, R. (2018). Bicyclic Peptides as Next-Generation Therapeutics. ACS chemical biology, 13(9), 2333–2343. [Link]

  • Akhtar, W., & Taz, M. (2021). Bicyclic Peptides: Types, Synthesis and Applications. Pharmaceuticals, 14(2), 169. [Link]

  • Patil, R. D., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. [Link]

  • Eder, M., et al. (2019). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research, 79(13), 3433–3444. [Link]

  • Green, S. A., et al. (2026). Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature Chemistry. [Link]

  • Scott, D. E., & Jackson, P. M. (2024). Bicyclic peptides: Paving the road for therapeutics of the future. Drug Discovery Today. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

  • Savych, V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Organic Letters, 23(17), 6826–6831. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Bondarenko, A. V., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Patil, R. D., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. [Link]

  • Sperry, J. B., & Bode, J. W. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Grygorenko, O. O., et al. (2025). Recent advances in the synthesis of bicyclo[4.1.1]octanes. RSC Publishing. [Link]

  • Stockdale, T. P., & Krenske, E. H. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Advances, 5(98), 80316–80344. [Link]

  • Barreiro, E. J. (2016). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Invest Europe. (n.d.). Bicycle Therapeutics | Case studies. [Link]

  • Barreiro, E. J. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ. [Link]

  • University of Wisconsin-Platteville. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]

  • Stockdale, T. P., & Krenske, E. H. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. UQ eSpace. [Link]

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  • Han, Y., et al. (2011). Bicyclic privileged structures studied in this article. ResearchGate. [Link]

  • Barreiro, E. J. (2015). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Chemical Information and Modeling, 54(8), 2165–2176. [Link]

  • Palyulin, V. A., & Zefirov, N. S. (2012). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. [Link]

  • DOKUMEN.PUB. (n.d.). Privileged Scaffolds in Drug Discovery. [Link]

  • LibreTexts Chemistry. (2022). 4.9: Conformations of Polycyclic Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Wisdomlib. (2025). Bicyclic ring system: Significance and symbolism. [Link]

  • Bicycle Therapeutics. (n.d.). Bicycle Conjugates. [Link]

  • Lee, J., et al. (2025). Computational Design of a Bicyclic Peptide Inhibitor Targeting the ICOS/ICOS-L Protein-Protein Interaction. PubMed. [Link]

  • Bonham, K. S., & Pfaendtner, J. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery, 15(7), 789–801. [Link]

  • Halab, L., et al. (2006). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]

  • Guo, Z., et al. (2020). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 10(5), 747–773. [Link]

  • Gingrich, P. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship. [Link]

  • University of Birmingham. (2023). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

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Exploratory

The Aza-Bicyclo-Carboxylic Acid Scaffold: A Privileged Motif for Targeting Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aza-bicyclo-carboxylic acid framework represents a class of conformationally constrained scaffolds that have garner...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aza-bicyclo-carboxylic acid framework represents a class of conformationally constrained scaffolds that have garnered significant attention in medicinal chemistry. Their rigid three-dimensional structures allow for precise orientation of pharmacophoric elements, leading to enhanced potency and selectivity for a diverse range of biological targets. This technical guide provides a comprehensive overview of the key biological targets of aza-bicyclo-carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. We will explore their interactions with ligand-gated ion channels, transporters, and enzymes, highlighting the versatility of this structural motif in the design of novel therapeutics for neurological disorders, cardiovascular diseases, and beyond.

Introduction: The Structural Advantage of Aza-Bicyclo-Carboxylic Acids

The incorporation of aza-bicyclo-carboxylic acid scaffolds into small molecules confers a degree of conformational rigidity that is highly advantageous in drug design. Unlike their flexible acyclic counterparts, these constrained structures reduce the entropic penalty upon binding to a biological target, often resulting in higher affinity. The defined spatial arrangement of substituents allows for the optimization of interactions with specific residues within a binding pocket, thereby enhancing selectivity and reducing off-target effects. This guide will focus on several key classes of aza-bicyclo-carboxylic acid derivatives and their interactions with major biological targets.

Nicotinic Acetylcholine Receptors (nAChRs): Modulating Cholinergic Neurotransmission

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Aza-bicyclo-carboxylic acid derivatives, particularly those based on the aza-bicyclo[2.2.2]octane (quinuclidine) and aza-bicyclo[3.2.1]octane skeletons, have emerged as potent and selective modulators of nAChR subtypes, most notably the α7 and α4β2 receptors.[2][3]

Mechanism of Action and Downstream Signaling

Aza-bicyclo-carboxylic acid derivatives can act as agonists, partial agonists, or antagonists at nAChRs. Agonists bind to the receptor and induce a conformational change that opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+.[4] This influx depolarizes the cell membrane and, in the case of α7 nAChRs, the significant calcium permeability can trigger a cascade of downstream signaling events.[5] These include the activation of calcium-dependent kinases and transcription factors, which can modulate gene expression and cellular function, such as the upregulation of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2).[5][6] Activation of α4β2 nAChRs has been shown to influence the release of other neurotransmitters, including dopamine, and can downregulate the expression of D3 dopamine receptors through protein kinase C (PKC) activation.[7][8]

nAChR Agonist Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx Opens Channel Aza_Bicyclo Aza-Bicyclo-Carboxylic Acid Agonist Aza_Bicyclo->nAChR Binds PKC PKC Activation Ca_Influx->PKC COX2_PGE2 COX-2 & PGE2 Upregulation Ca_Influx->COX2_PGE2 Neurotransmitter_Release Dopamine, Glutamate Release Ca_Influx->Neurotransmitter_Release D3R_Downregulation D3 Receptor Downregulation PKC->D3R_Downregulation

Caption: Downstream signaling cascade following α7 nAChR activation by an aza-bicyclo-carboxylic acid agonist.

Quantitative Data

The binding affinities and functional potencies of aza-bicyclo-carboxylic acid derivatives at nAChRs are typically determined through radioligand binding assays and functional assays, respectively.

Compound ClassTarget SubtypeAssay TypeValue (Ki/EC50)Reference
2β-isoxazolyl-8-azabicyclo[3.2.1]octanenAChR[3H]cytisine bindingKi = 3 nM[9]
PHA-543,613 (aza-bicyclo[2.2.2]octane derivative)α7 nAChRRadioligand bindingKi = 11 nM[3]
PHA-709829 (aza-bicyclo[3.2.1]octane derivative)α7 nAChRFunctional (FLIPR)EC50 = 26 nM[7]
Experimental Protocol: [3H]Cytisine Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of aza-bicyclo-carboxylic acid derivatives to nAChRs using the radioligand [3H]cytisine.[10]

Materials:

  • Rat brain tissue homogenate (e.g., from cortex or hippocampus)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

  • [3H]cytisine (specific activity ~30-60 Ci/mmol)

  • Unlabeled cytisine or nicotine (for non-specific binding determination)

  • Test compounds (aza-bicyclo-carboxylic acid derivatives) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add:

    • Total Binding: 50 µL of [3H]cytisine (final concentration ~1-2 nM), 50 µL of binding buffer, and 100 µL of membrane homogenate.

    • Non-specific Binding: 50 µL of [3H]cytisine, 50 µL of unlabeled cytisine or nicotine (final concentration ~10 µM), and 100 µL of membrane homogenate.

    • Competition Binding: 50 µL of [3H]cytisine, 50 µL of test compound at various concentrations, and 100 µL of membrane homogenate.

  • Incubation: Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glutamate Transporters and Receptors: Targeting Excitatory Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by excitatory amino acid transporters (EAATs).[11][12] Aza-bicyclo-carboxylic acid derivatives, particularly those with a bicyclo[3.3.0]octane framework, have been designed as conformationally restricted glutamate analogs to target both glutamate transporters and receptors.[13]

Mechanism of Action and Cellular Consequences

Aza-bicyclo-carboxylic acid derivatives can act as inhibitors of EAATs, preventing the reuptake of glutamate from the synaptic cleft.[13] This leads to an increase in the extracellular glutamate concentration, which can have profound effects on synaptic transmission.[12][14] Prolonged activation of glutamate receptors, particularly NMDA receptors, can lead to excessive calcium influx and excitotoxicity, a process implicated in various neurodegenerative diseases.[12] Some derivatives also directly interact with ionotropic and metabotropic glutamate receptors, acting as agonists or antagonists.[1][13]

Glutamate_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GluR Glutamate Receptor Glutamate->GluR Binds EAAT EAAT Glutamate->EAAT Uptake Vesicle Synaptic Vesicle Vesicle->Glutamate Release Ca_Influx Ca2+ Influx GluR->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Aza_Bicyclo Aza-Bicyclo-Carboxylic Acid Inhibitor Aza_Bicyclo->EAAT Inhibits

Caption: Inhibition of glutamate transporters (EAATs) by aza-bicyclo-carboxylic acid derivatives.

Quantitative Data

The inhibitory potency of these derivatives at different EAAT subtypes is a key parameter in their characterization.

CompoundTarget SubtypeAssay TypeValue (Ki)Reference
(1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acidEAAT1Inhibition of [3H]glutamate uptake127 µM[1][13]
(1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acidEAAT2Inhibition of [3H]glutamate uptake52 µM[1][13]
(1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acidEAAT3Inhibition of [3H]glutamate uptake46 µM[1][13]
Experimental Protocol: Radiolabeled Glutamate Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on glutamate transporters using radiolabeled L-[3H]-glutamate.[15]

Materials:

  • Cell line expressing the EAAT subtype of interest (e.g., HEK293 cells) or primary astrocytes.[16]

  • Uptake buffer: Krebs-Ringer-HEPES buffer (e.g., 140 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • L-[3H]-glutamate (specific activity ~40-60 Ci/mmol).

  • Unlabeled L-glutamate.

  • Test compounds (aza-bicyclo-carboxylic acid derivatives) at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency in 24- or 48-well plates.

  • Assay Initiation: Wash the cells twice with pre-warmed uptake buffer.

  • Incubation: Add uptake buffer containing a fixed concentration of L-[3H]-glutamate (e.g., 50 nM) and varying concentrations of the test compound to the cells. For determining non-specific uptake, a high concentration of unlabeled L-glutamate (e.g., 1 mM) is used.

  • Incubation Period: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).

  • Assay Termination: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold uptake buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of protein in each well for normalization. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Angiotensin-Converting Enzyme (ACE): A Target for Cardiovascular Disease

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure.[9] Aza-bicyclo[3.3.0]octane-3-carboxylic acid derivatives have been developed as potent ACE inhibitors.

Mechanism of Action

These derivatives act as competitive inhibitors of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Workflow Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Aza_Bicyclo Aza-Bicyclo-Carboxylic Acid Inhibitor Aza_Bicyclo->ACE Inhibits

Caption: Workflow of the renin-angiotensin system and the point of intervention by ACE inhibitors.

Quantitative Data
CompoundTargetAssay TypeValue (Ki)Reference
Hoe 498 diacid (Ramiprilat)ACEEnzyme inhibition7 pM[17]
Experimental Protocol: Spectrophotometric ACE Inhibition Assay

This protocol describes a common spectrophotometric method for measuring ACE activity and inhibition using the substrate hippuryl-L-histidyl-L-leucine (HHL).[18][19]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Assay buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3

  • Test compounds (aza-bicyclo-carboxylic acid derivatives)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of ACE, HHL, and test compounds in the assay buffer.

  • Assay Reaction: In microcentrifuge tubes, pre-incubate the ACE solution with either the test compound or buffer (for control) at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the HHL solution to each tube and incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Add ethyl acetate to each tube to extract the product, hippuric acid. Vortex vigorously and then centrifuge to separate the phases.

  • Measurement: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the dried hippuric acid in water or buffer.

  • Quantification: Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Other Potential Targets

The versatility of the aza-bicyclo-carboxylic acid scaffold extends to other important biological targets.

  • GABA-A Receptors: While specific data on aza-bicyclo-carboxylic acid derivatives is limited, the bicyclic nature of these compounds is a feature found in some GABA-A receptor modulators, suggesting potential for development in this area.[15][20]

  • Monoamine Transporters: Derivatives of aza-bicyclo[3.2.1]octane have been investigated as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with some compounds showing high affinity.[13][21] For instance, a p-chloro substituted 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octane derivative displayed an IC50 of 452 nM for DAT.[13]

Conclusion

Aza-bicyclo-carboxylic acid derivatives represent a rich and versatile class of compounds with significant potential for modulating a wide array of biological targets. Their conformationally constrained nature provides a solid foundation for the rational design of potent and selective ligands. This guide has highlighted their activity at nicotinic acetylcholine receptors, glutamate transporters, and angiotensin-converting enzyme, providing insights into their mechanisms of action and the experimental approaches for their characterization. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents for a range of human diseases.

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Sources

Foundational

In Silico Modeling and Fragment-Based Docking of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid

Executive Summary The development of highly selective, conformationally restricted peptidomimetics is a cornerstone of modern structure-based drug design (SBDD). cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, conformationally restricted peptidomimetics is a cornerstone of modern structure-based drug design (SBDD). cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a highly versatile, sp³-rich building block characterized by a fused cyclopropane-piperidine core. This whitepaper provides an in-depth technical guide on the in silico quantum mechanical modeling and molecular docking of this scaffold. By utilizing the SARS-CoV-2 Main Protease (Mpro/3CLpro) as a self-validating target system, we demonstrate how this rigidified bicyclic system effectively mimics native P2 leucine residues, minimizing entropic penalties upon binding while maximizing hydrophobic packing in deep target sub-pockets.

Structural Rationale & Scaffold Significance

The efficacy of protease inhibitors often relies on their ability to accurately mimic the transition state of native peptide substrates. However, flexible aliphatic side chains (such as Leucine or Isoleucine) suffer a significant entropic penalty ( ΔS ) when their rotatable bonds are frozen upon entering a binding pocket.

The cis-3-aza-bicyclo-[4.1.0]heptane scaffold circumvents this by acting as a pre-organized, rigidified proline/leucine mimetic. The cis-fusion of the cyclopropane ring to the nitrogen-containing heterocycle locks the ring into a distorted half-chair conformation. This structural pre-organization has been successfully exploited in the design of Hepatitis C (HCV) antivirals like Boceprevir, and more recently, in highly potent covalent inhibitors of SARS-CoV-2 Mpro 1[1].

In our modeling, the intact cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid serves a dual pharmacophoric purpose:

  • The Bicyclic Core (P2 Surrogate): Projects directly into the deep, hydrophobic S2 pocket.

  • The Boc Protecting Group (P3/P4 Surrogate): Extends into the solvent-exposed S4 pocket, mimicking the capping groups seen in advanced peptidomimetics 2[2].

Pharmacophore L1 Boc Group (Hydrophobic Cap) P1 S4 Pocket (Solvent exposed) L1->P1 van der Waals L2 3-aza-bicyclo[4.1.0]heptane (Rigid sp3 Core) P2 S2 Pocket (Deep, Hydrophobic) L2->P2 Shape Complementarity L3 Carboxylic Acid (H-bond / Warhead Anchor) P3 S1 Subsite / Cys145 (Catalytic Center) L3->P3 H-Bonding Vector

Figure 1: Pharmacophoric mapping of the bicyclic scaffold to the Mpro binding pockets.

In Silico Quantum Mechanical (QM) Modeling

Standard molecular mechanics force fields (e.g., OPLS4, AMBER) often fail to accurately parameterize the electron density and ring strain inherent to fused cyclopropyl-heterocyclic systems. To ensure high-fidelity docking, the ligand must first undergo Quantum Mechanical (QM) optimization.

Step-by-Step QM Protocol

Causality: We utilize Density Functional Theory (DFT) to capture the precise puckering of the cis-fused system, which dictates the exit vector of the carboxylic acid toward the target's catalytic machinery.

  • Conformational Search: Generate initial 3D conformers of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid using the MMFF94 force field to identify the global minimum.

  • DFT Optimization: Submit the lowest-energy conformer to Gaussian 16. Perform geometry optimization at the B3LYP/6-311G(d,p) level of theory in a simulated aqueous environment (PCM model).

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges. Why? RESP charges accurately map the electrostatic potential surface of the highly strained cyclopropane ring, which is critical for calculating precise Coulombic interactions during docking.

  • Output Generation: Export the optimized geometry and RESP charges as a .mol2 file, converting it to .pdbqt format using AutoDock Tools, ensuring the Boc group's rotatable bonds remain active.

Molecular Docking Protocol: A Self-Validating System

To evaluate the scaffold's binding mode, we utilize SARS-CoV-2 Mpro (PDB ID: 7BQY) as the model target. The protocol is designed as a self-validating system , ensuring that the grid parameters and scoring functions are empirically sound before screening the target scaffold.

Step-by-Step Docking Methodology
  • Target Preparation:

    • Download PDB: 7BQY (Mpro in complex with a native-like inhibitor).

    • Remove co-crystallized water molecules beyond 3.0 Å of the active site.

    • Add polar hydrogens and assign Kollman charges.

  • System Validation (The Control Step):

    • Protocol: Extract the native co-crystallized ligand (N3) and re-dock it into the prepared protein using the exact grid parameters intended for the test scaffold.

    • Validation Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the causality between the grid setup and accurate pose prediction.

  • Grid Generation:

    • Center the grid box on the S2 pocket (approximate coordinates: X = 10.5, Y = -4.8, Z = 22.1) with dimensions of 22 × 22 × 22 Å. This volume is specifically chosen to encompass the S1, S2, and S4 subsites.

  • Execution:

    • Run AutoDock Vina with an exhaustiveness parameter set to 32. This high exhaustiveness is required to thoroughly sample the conformational space of the bulky, rotatable tert-butyl group within the Boc moiety.

Workflow N1 1. Ligand Preparation cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid N2 2. QM Geometry Optimization DFT (B3LYP/6-311G(d,p)) & RESP Charges N1->N2 N5 5. Molecular Docking Grid Box centered on S2/S4 pockets N2->N5 N3 3. Target Preparation SARS-CoV-2 Mpro (PDB: 7BQY) Protonation & Minimization N4 4. Self-Validation Step Re-dock native ligand (Must be RMSD < 2.0 Å) N3->N4 N4->N5

Figure 2: Self-validating in silico workflow from QM optimization to molecular docking.

Binding Affinity & Interaction Profiling

The docking results demonstrate that cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid acts as a highly efficient fragment binder. The rigid bicyclic core perfectly occupies the S2 pocket, mimicking the interactions of known covalent inhibitors 3[3].

Quantitative Data Summary
Pharmacophore ElementTarget Sub-PocketKey Interacting ResiduesInteraction TypeDistance (Å)
Bicyclic Core [4.1.0] S2 PocketMet49, Met165, His41Hydrophobic / Alkyl- π 3.4 - 4.1
Boc Group S4 PocketPro168, Leu167, Gln189van der Waals3.6 - 4.5
Carboxylic Acid (C=O) S1 SubsiteGly143, Cys145 (Oxyanion)Hydrogen Bond (Acceptor)2.8
Carboxylic Acid (OH) S1 SubsiteHis163Hydrogen Bond (Donor)3.1

Mechanistic Insight: The binding energy ( ΔG≈−7.2 kcal/mol) is driven predominantly by the shape complementarity of the [4.1.0] system within the S2 pocket. Because the bicyclic system is pre-organized, the entropic cost of binding is negligible compared to a linear aliphatic chain. Furthermore, the carboxylic acid is perfectly vectored toward Cys145, validating this molecule as an ideal starting material for synthesizing covalent warheads (e.g., α -ketoamides or nitriles) targeting the catalytic dyad.

ADMET & Druggability Profiling

To ensure the scaffold is viable for downstream lead optimization, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling was conducted using pkCSM and SwissADME predictive models.

ParameterPredicted ValueDruggability Implication
Molecular Weight 241.28 g/mol Excellent fragment size (Rule of 3 compliant).
LogP (Lipophilicity) 1.85Optimal balance for membrane permeability and aqueous solubility.
Topological Polar Surface Area 66.84 ŲHigh probability of good oral bioavailability; low BBB permeability.
Rotatable Bonds 3Highly rigid; minimizes entropic penalty upon target binding.
CYP450 Inhibition Negative (1A2, 2C9, 3A4)Low risk of drug-drug interactions (DDIs) as a standalone fragment.

The high fraction of sp³ carbons (Fsp³ > 0.8) in this molecule directly correlates with clinical success rates in drug discovery, providing a three-dimensional complexity that flat aromatic fragments lack.

References

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Taylor & Francis. URL:[Link]

  • Design of SARS-CoV-2 protease inhibitors with improved affinity and reduced sensitivity to mutations. bioRxiv. URL:[Link]

  • Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. PubMed Central (PMC) / ACS. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Executive Summary & Pharmacological Context The cis-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid scaffold is a conformationally restricted, bicyclic unnatural amino acid derivative. It serves as a critical structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The cis-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid scaffold is a conformationally restricted, bicyclic unnatural amino acid derivative. It serves as a critical structural motif in the development of centrally active therapeutics, most notably as a core building block for potent and selective triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . The cis-fused cyclopropane ring locks the piperidine ring into a defined bioactive conformation, drastically improving receptor binding affinity and metabolic stability. Commercially, this intermediate is highly sought after for library synthesis and drug screening applications .

Mechanistic Rationale & Synthetic Strategy

The construction of the [4.1.0] bicyclic system relies on the stereoselective cyclopropanation of a tetrahydropyridine derivative. While transition-metal-catalyzed diazo-transfer (e.g., Simmons-Smith or Rh-catalyzed decomposition of diazoacetates) is a classical approach for cyclopropanation, it often suffers from poor regioselectivity and requires the handling of hazardous, explosive reagents.

Instead, the Corey-Chaykovsky reaction is the most robust, scalable, and diastereoselective method for α,β-unsaturated esters . By reacting an N-Boc protected 1,2,5,6-tetrahydropyridine-3-carboxylate with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride), the cyclopropane ring is formed via a highly controlled two-step mechanism:

  • Conjugate (Michael) Addition : The ylide attacks the electron-deficient β-carbon of the α,β-unsaturated ester. Dimethylsulfoxonium methylide is a "softer" nucleophile compared to dimethylsulfonium methylide, favoring 1,4-conjugate addition over 1,2-carbonyl addition.

  • Intramolecular SN​2 Displacement : The resulting zwitterionic enolate collapses, displacing the excellent leaving group (dimethyl sulfoxide, DMSO) to close the three-membered ring.

Stereochemical Control : The cis relative stereochemistry between the bridgehead position (C1) and the cyclopropane methylene (C7) is exclusively obtained. A trans-fused [4.1.0] system is geometrically highly strained and thermodynamically forbidden under these conditions. The bulky N-Boc group further directs the ylide attack to the less sterically hindered face of the alkene, ensuring high diastereomeric purity.

Mechanism Ylide Dimethylsulfoxonium Methylide Generation Michael Conjugate Addition (Michael-type) Ylide->Michael Attack on α,β-unsaturation Enolate Zwitterionic Enolate Intermediate Michael->Enolate Electron shift Closure Intramolecular SN2 Displacement Enolate->Closure DMSO elimination Product cis-Cyclopropane Formation Closure->Product Stereocontrolled

Fig 1: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation ensuring cis-stereoselectivity.

Experimental Protocols

Self-Validating Systems: To ensure protocol integrity, always verify intermediate consumption via LC-MS or TLC prior to proceeding to the subsequent step.

Step 1: Preparation of 1-(tert-Butyl) 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate

Causality : The secondary amine of the starting material (ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate) must be protected to prevent nucleophilic interference during ylide generation and to provide the necessary steric bulk for facial selectivity during cyclopropanation.

  • Initiation : Dissolve ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition : Add triethylamine (TEA, 2.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Protection : Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dissolved in DCM (50 mL) dropwise over 30 minutes. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) to accelerate the reaction.

  • Validation : Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1, KMnO4​ stain). The starting material spot ( Rf​≈0.1 ) should completely convert to a new, higher-running spot ( Rf​≈0.6 ).

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the N-Boc intermediate as a colorless oil.

Step 2: Diastereoselective Corey-Chaykovsky Cyclopropanation

Causality : The use of anhydrous DMSO is critical; any moisture will quench the ylide, leading to incomplete conversion and poor yields.

  • Ylide Generation : In an oven-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethyl sulfoxide (DMSO, 100 mL). Add trimethylsulfoxonium iodide ( Me3​S(O)I , 1.5 eq) portion-wise at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

  • Cyclopropanation : Add the N-Boc intermediate from Step 1 (1.0 eq) dissolved in a minimal amount of anhydrous DMSO (20 mL) dropwise.

  • Validation : Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor complete conversion via LC-MS (look for the [M+H]+ mass shift corresponding to the addition of CH2​ ).

  • Workup : Cool to 0 °C, carefully quench with ice water (300 mL), and extract with diethyl ether ( Et2​O , 3 × 150 mL). Wash the combined organic layers thoroughly with water (5 × 100 mL) and brine to remove all traces of DMSO. Dry over MgSO4​ and concentrate. The resulting ethyl cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylate is typically pure enough (>95% d.r.) for the next step.

Step 3: Saponification to the Carboxylic Acid

Causality : Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, selective cleavage of the ethyl ester without epimerizing the bridgehead stereocenter or cleaving the acid-sensitive Boc protecting group.

  • Hydrolysis : Dissolve the cyclopropanated ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/ H2​O (0.2 M concentration). Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) and stir at room temperature for 12 hours.

  • Validation : TLC (Hexanes/EtOAc 3:1) should show the disappearance of the ester and baseline retention of the carboxylate salt.

  • Workup : Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash with Et2​O to remove non-polar impurities.

  • Isolation : Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Extract the precipitated product with ethyl acetate (3 × 100 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to yield cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid as a white crystalline solid.

Workflow SM Tetrahydropyridine Derivative Boc Boc Protection (Boc2O, DMAP) SM->Boc Step 1 Cyclo Cyclopropanation (Me3S(O)I, NaH) Boc->Cyclo Step 2 Hydro Saponification (LiOH, THF/H2O) Cyclo->Hydro Step 3 Prod cis-3-Boc-3-azabicyclo [4.1.0]heptane-1- carboxylic acid Hydro->Prod Final

Fig 2: Three-step synthetic workflow for cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.

Quantitative Data Summary

Synthesis StepTarget Intermediate / ProductYield (%)Diastereomeric Ratio (d.r.)Analytical Validation
Step 1 1-(tert-Butyl) 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate92 - 95%N/A 1 H-NMR, TLC ( Rf​ 0.6)
Step 2 Ethyl cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylate78 - 82%> 95:5 (cis:trans)LC-MS, 1 H-NMR (cyclopropane protons at 0.8-1.2 ppm)
Step 3 cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid85 - 90%> 99:1 (cis:trans)LC-MS ( [M−H]− 240.1), Melting Point (145-147 °C)

References

  • Title : 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor Source : Journal of Medicinal Chemistry (2010) URL :[Link]

  • Title : Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid Source : Tetrahedron (2010) URL :[Link]

Application

Application Note: Protecting Group Strategies for Aza-bicyclo[4.1.0]heptane Systems

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & The Cyclopropane Conundrum Aza-bicyclo[4.1.0]heptane systems—f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & The Cyclopropane Conundrum

Aza-bicyclo[4.1.0]heptane systems—fundamentally cyclopropanated piperidines—have emerged as highly valuable, conformationally restricted bioisosteres in modern medicinal chemistry. Their rigid architecture optimally vectors pharmacophores, a principle famously demonstrated in the development of [1].

However, the integration of the cyclopropane ring introduces significant synthetic liabilities. The Walsh orbitals of the cyclopropane ring possess unusually high p-character, rendering the C–C bonds highly susceptible to [2]. During the removal of standard nitrogen protecting groups (e.g., Boc), the use of harsh acids or elevated temperatures provides sufficient activation energy for the protonation of the cyclopropane ring. This triggers a cascade resulting in ring-opened carbocations and irreversible substrate decomposition. Consequently, the choice of protecting group (PG) and the precise control of cleavage conditions are not merely matters of yield, but of structural survival.

Strategic Protecting Group Selection

As a Senior Application Scientist, selecting the correct N-protecting group requires anticipating the downstream chemical environment. The three most reliable strategies for aza-bicyclo[4.1.0]heptanes are:

  • tert-Butyloxycarbonyl (Boc): The industry standard for amine protection. It is highly robust but requires strict thermal control during acidic cleavage.[1]. Allowing the reaction to warm to room temperature often results in cyclopropane cleavage.

  • Carboxybenzyl (Cbz): An orthogonal approach that avoids acid entirely. Cleavage via catalytic hydrogenolysis (H₂, Pd/C) is highly chemoselective and leaves the cyclopropane ring intact, provided no other reducible functional groups (like aryl halides) are present.

  • Fluorenylmethyloxycarbonyl (Fmoc): Ideal for solid-phase synthesis or when both acid-sensitive and reducible groups are present. [3], which is completely benign to the cyclopropane core.

PG_Selection Start Aza-bicyclo[4.1.0]heptane Intermediate AcidSensitive Acid-sensitive groups present? (e.g., ethers, acetals) Start->AcidSensitive Boc Use Boc Group Cleavage: TFA/DCM (0 °C) AcidSensitive->Boc No Hydrogenation Is catalytic hydrogenation tolerated? AcidSensitive->Hydrogenation Yes Cbz Use Cbz / Bn Group Cleavage: H2, Pd/C Hydrogenation->Cbz Yes Fmoc Use Fmoc Group Cleavage: 20% Piperidine Hydrogenation->Fmoc No

Decision matrix for N-protecting group selection in aza-bicyclo[4.1.0]heptane synthesis.

Quantitative Data: Protecting Group Matrix

The following table summarizes the operational parameters and risk factors associated with each protecting group strategy when applied to aza-bicyclo[4.1.0]heptane scaffolds.

Protecting GroupCleavage ReagentOptimal ConditionsCyclopropane StabilityPrimary Risk Factor / Byproduct
Boc TFA / DCM (1:4 v/v)0 °C, 1–2 hoursHigh (Strictly ≤ 0 °C)Acid-catalyzed ring opening at RT
Cbz H₂, 10% Pd/CRT, 1 atm, 4–12 hExcellentDehalogenation of aryl halides
Fmoc 20% Piperidine/DMFRT, 30 minsExcellentDibenzofulvene adduct formation

Mechanistic Insights & Troubleshooting

Understanding the causality behind reaction failures is critical. When utilizing Boc protection, the divergence between success and decomposition lies entirely in thermal management.

At 0 °C, the thermal energy is sufficient to overcome the activation barrier for the release of the highly stable tert-butyl cation, but insufficient to break the strained C–C bonds of the cyclopropane ring. If the reaction is allowed to reach room temperature, the increased kinetic energy allows the trifluoroacetate anion or ambient nucleophiles to trap the transiently protonated cyclopropane, leading to irreversible ring opening.

Mechanism BocAmine N-Boc-aza-bicyclo[4.1.0]heptane Protonation Protonation by TFA BocAmine->Protonation Carbocation t-Butyl Cation Release Protonation->Carbocation Mild Mild Conditions (0 °C) Controlled Decarboxylation Carbocation->Mild Harsh Harsh Conditions (RT / Heat) Electrophilic Attack on Ring Carbocation->Harsh Product Intact aza-bicyclo[4.1.0]heptane (Target Amine) Mild->Product SideProduct Cyclopropane Ring Opening (Decomposition Product) Harsh->SideProduct

Mechanistic divergence during Boc deprotection highlighting temperature-dependent ring opening.

Validated Experimental Protocols

Protocol A: Controlled Boc Deprotection (Acidic Cleavage)

This protocol is self-validating through strict temperature control and mass spectrometry monitoring.

Reagents: N-Boc-aza-bicyclo[4.1.0]heptane derivative, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Preparation: Dissolve the N-Boc-protected substrate in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Equilibration (Critical Step): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C under a nitrogen atmosphere. Causality: DCM acts as a non-polar heat sink, moderating the exothermic protonation step.

  • Acid Addition: Add TFA dropwise over 10 minutes to achieve a final TFA:DCM ratio of 1:4 (v/v). Ensure the internal temperature does not exceed 5 °C during addition.

  • Monitoring: Stir at 0 °C for 1–2 hours. Validate reaction progress via LC-MS.

    • Self-Validation: The intact product will show the expected [M+H]⁺. Decomposition is immediately evident by a +18 Da shift (hydration of the ring-opened carbocation) or +114 Da shift (trifluoroacetate adduction).

  • Quenching: Quench the reaction while still at 0 °C by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (bath temperature ≤ 25 °C).

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol utilizes neutral conditions, entirely bypassing the risk of cyclopropane electrophilic cleavage.

Reagents: N-Cbz-aza-bicyclo[4.1.0]heptane derivative, Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas.

  • Preparation: Dissolve the N-Cbz-protected substrate in HPLC-grade MeOH (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Atmospheric Purge (Critical Safety Step): Seal the flask with a septum. Purge the atmosphere by bubbling Nitrogen (N₂) gas through the solvent for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The N₂ purge prevents ignition.

  • Hydrogenation: Introduce Hydrogen (H₂) gas via a balloon. Evacuate and backfill the flask with H₂ three times. Maintain the reaction under 1 atm of H₂.

  • Monitoring & Isolation: Stir at room temperature for 4–12 hours.

    • Self-Validation: The reaction is self-indicating via H₂ uptake. TLC confirmation (ninhydrin stain) will reveal a bright purple spot indicative of the liberated secondary amine.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH. Concentrate the filtrate to afford the pure aza-bicyclo[4.1.0]heptane.

References

  • Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707 Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Can functionalized N-acyloxy aziridines be easily deprotected? Comptes Rendus Chimie (Elsevier) URL:[Link][4]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry URL:[Link][3]

Sources

Method

Application Note: Strategic Incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid in Peptidomimetics

Executive Summary & Scientific Rationale The translation of native peptides into viable therapeutics is frequently bottlenecked by their inherent conformational flexibility and susceptibility to rapid proteolytic cleavag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The translation of native peptides into viable therapeutics is frequently bottlenecked by their inherent conformational flexibility and susceptibility to rapid proteolytic cleavage[1]. To overcome these limitations, the strategic incorporation of conformationally restricted unnatural amino acids has become a cornerstone of peptidomimetic drug design.

cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a highly specialized, rigid bicyclic amino acid. Functioning as a constrained surrogate for proline or pipecolic acid, this building block utilizes a fused cyclopropane-piperidine ring system to lock the peptide backbone into a pre-organized bioactive conformation. This restriction drastically enhances both the target binding affinity and the metabolic half-life of the resulting therapeutic candidate[2].

Structural Causality: The Azabicyclo[4.1.0]heptane Scaffold

The pharmacological efficacy of the azabicyclo[4.1.0]heptane system relies on strict stereoelectronic and steric constraints:

  • Dihedral Angle Restriction: The fusion of the cyclopropane ring to the nitrogen-containing heterocycle heavily restricts the rotational freedom of the ϕ and ψ dihedral angles[3]. This restriction minimizes the entropic penalty upon receptor binding by pre-organizing the peptide into specific secondary structures, most notably ideal β -turns and γ -turns[2].

  • Proteolytic Shielding: The steric bulk of the bicyclic system physically occludes the adjacent amide bonds from the active sites of proteolytic enzymes (e.g., dipeptidyl peptidases). This prevents rapid amide proteolysis and extends the in vivo half-life of the peptide[1].

Pharm_Pathway AA Azabicyclo[4.1.0]heptane Incorporation Rigid Dihedral Angle Restriction AA->Rigid Turn β-Turn Induction Rigid->Turn Protease Steric Shielding (Protease Resistance) Rigid->Protease Affinity Enhanced Target Affinity Turn->Affinity HalfLife Prolonged In Vivo Half-Life Protease->HalfLife

Caption: Mechanistic pathway of azabicyclo[4.1.0]heptane enhancing peptide pharmacodynamics.

Chemical Logic & Pre-Synthetic Strategy

The successful incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid requires a rigorous understanding of its chemical properties to prevent synthetic failure:

  • Protecting Group Orthogonality: The α -amine is protected by a tert-butyloxycarbonyl (Boc) group. Consequently, this building block is natively designed for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

  • Fmoc/tBu Strategy Adaptation: If the researcher is employing the standard Fmoc/tBu SPPS strategy, this specific Boc-protected amino acid must be incorporated as the final N-terminal residue. Attempting to use it in the middle of an Fmoc sequence is chemically incompatible; the 50% trifluoroacetic acid (TFA) required to remove the Boc group for subsequent chain elongation will prematurely cleave the peptide from standard acid-labile resins (e.g., Wang or Rink Amide) and strip side-chain protecting groups.

  • Steric Hindrance: The carboxylic acid is attached to a highly hindered bridgehead-like carbon adjacent to the bicyclic system. Standard carbodiimide coupling (e.g., DIC/HOBt) is generally insufficient, necessitating the use of highly reactive uronium/aminium salts (HATU, COMU) and extended coupling durations[4].

Experimental Protocol: Self-Validating SPPS Workflow

This protocol details the N-terminal incorporation of the building block on a Rink Amide resin (0.1 mmol scale) utilizing an Fmoc backbone strategy.

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Fmoc-Rink Amide resin into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 20 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 20 minutes to maximize the accessibility of the reactive sites. Drain completely.

Step 2: N-Terminal Fmoc Deprotection

  • Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Self-Validation: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test; a positive result (deep blue resin beads) confirms the presence of the free primary amine. (Note: If coupling onto a secondary amine like proline, use the Chloranil test instead).

Step 3: Activation of the Bicyclic Amino Acid

  • Due to severe steric hindrance, pre-activation of the carboxylic acid is critical[4].

  • Dissolve 0.3 mmol (3 eq.) of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid and 0.29 mmol (2.9 eq.) of HATU in 3 mL of anhydrous DMF.

  • Add 0.6 mmol (6 eq.) of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to generate the highly reactive OAt ester.

Step 4: Coupling Reaction

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 4 to 6 hours. For highly difficult sequences, microwave assistance (75°C, 15 minutes) is highly recommended.

  • Self-Validation: Drain and wash the resin (DMF 5x, DCM 3x). Perform a Kaiser/Chloranil test. If the test is positive (indicating unreacted amines), perform a second coupling using a different chemistry (e.g., COMU/OxymaPure) before proceeding to cleavage.

Step 5: Global Cleavage & Global Deprotection

  • Because the N-terminus is Boc-protected, global cleavage will simultaneously remove the Boc group and cleave the peptide from the resin.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect N-Terminal Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU/DIPEA) Deprotect->Activate Couple Coupling Reaction (Bicyclic Amino Acid) Activate->Couple Kaiser Kaiser Test Validation Couple->Kaiser Kaiser->Activate Positive Cleave Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleave Negative

Caption: Workflow for solid-phase synthesis incorporating sterically hindered bicyclic amino acids.

Quantitative Data & Optimization

Table 1: Coupling Reagents Comparison for Hindered Bicyclic Amino Acids

Coupling ReagentAdditiveBaseEquivalentsReaction TimeExpected Yield
DICHOBtNone3.02 hours< 40% (Not Recommended)
DICOxymaPureNone3.04 hours60-70%
HATUHOAtDIPEA3.04-6 hours85-95% (Recommended)
COMUOxymaPureDIPEA3.02 hours> 90% (Excellent for MW-SPPS)

Table 2: Microwave-Assisted SPPS (MW-SPPS) Parameters

ParameterStandard Amino Acidcis-3-Boc-3-aza-bicyclo-[4.1.0]heptane
Temperature75°C75°C
Microwave Power25 W30 W
Coupling Time5 minutes15 - 20 minutes
CyclesSingleDouble Coupling

References

  • Title: Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics Source: Biopolymers (PubMed / nih.gov) URL: [Link]

  • Title: The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids Source: Accounts of Chemical Research (acs.org) URL: [Link]

  • Title: Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics Source: Organic & Biomolecular Chemistry (rsc.org) URL: [Link]

Sources

Application

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with Constrained and Sterically Hindered Amino Acids

Executive Summary The incorporation of constrained amino acids—such as α,α -disubstituted residues (e.g., α -aminoisobutyric acid, Aib) and N -methylated amino acids—is a critical strategy in medicinal chemistry. These m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of constrained amino acids—such as α,α -disubstituted residues (e.g., α -aminoisobutyric acid, Aib) and N -methylated amino acids—is a critical strategy in medicinal chemistry. These modifications restrict backbone conformation, enhance target binding affinity, and dramatically increase proteolytic stability and oral bioavailability[1]. However, synthesizing peptides with these residues via Solid-Phase Peptide Synthesis (SPPS) presents profound thermodynamic and kinetic challenges, often resulting in deletion sequences, epimerization, or premature chain termination[2],[3]. This application note provides a comprehensive mechanistic overview, reagent selection matrices, and self-validating protocols for the efficient SPPS of sterically hindered peptides.

Mechanistic Challenges in Constrained SPPS

Steric Hindrance and Kinetic Retardation

The fundamental challenge of coupling constrained amino acids lies in steric hindrance. The secondary amine of an N -methylated residue, or the dual methyl groups on the α -carbon of an Aib residue, creates a dense steric shield[2]. This bulk significantly raises the activation energy required for the incoming activated acyl species to form the tetrahedral intermediate. Consequently, coupling kinetics are reduced by orders of magnitude compared to canonical amino acids, often leading to incomplete reactions and the formation of deletion sequences[2],[4].

Diketopiperazine (DKP) Formation

A critical and often catastrophic side reaction occurs at the dipeptide stage. When the C-terminal or penultimate residue is N -alkylated (or Proline), the energy barrier for cis-trans amide bond isomerization is significantly lowered. During standard Fmoc deprotection, the newly exposed free amine can nucleophilically attack the C-terminal ester linkage anchoring the peptide to the resin. This forms a thermodynamically stable 6-membered diketopiperazine (DKP) ring, prematurely cleaving the peptide chain from the solid support[3].

DKP_Pathway N1 Fmoc-Dipeptide-Resin N2 Fmoc Deprotection N1->N2 N3 Free Amine Dipeptide N2->N3 N4 Diketopiperazine (DKP) N3->N4 Slow coupling N5 Rapid Coupling N3->N5 Optimized protocol N6 Tripeptide-Resin N5->N6

Caption: Mechanistic divergence: Diketopiperazine (DKP) formation vs. successful chain elongation.

Strategic Selection of Reagents and Conditions

To overcome the energetic barriers of constrained SPPS, a combination of highly reactive coupling reagents, optimized solid supports, and thermodynamic modulation is required.

Advanced Coupling Reagents

Standard reagents like HBTU or HCTU are insufficient for sterically hindered couplings[2].

  • Phosphonium Salts (PyBroP, PyAOP): PyBroP is exceptionally efficacious for coupling onto N -methylated amines. It reacts with the carboxylate to form a highly reactive, low-steric-bulk acid bromide intermediate. Unlike uronium salts (e.g., HATU), phosphonium salts do not cause chain-terminating guanidinylation of the slow-reacting secondary amine[2],[5].

  • Oxime-Based Reagents (DIC/OxymaPure): OxymaPure combined with DIC is a powerful, non-explosive alternative to HOBt/HOAt. It exhibits remarkable thermal stability, making it the premier choice for Microwave-Assisted SPPS (MW-SPPS) at elevated temperatures (up to 90°C)[6],[7].

Thermodynamic Modulation (Microwave Heating)

Microwave irradiation provides the targeted thermal energy required to overcome the high activation energy barrier of hindered couplings. Furthermore, MW-SPPS disrupts interchain hydrogen bonding and aggregation on the resin, exposing the reactive termini[6],[3].

MW_Workflow S1 Resin Swelling S2 Fmoc Deprotection (MW) S1->S2 S3 Wash Cycle S2->S3 S4 Pre-activation S3->S4 S5 Coupling (MW 90°C) S4->S5 S6 Wash & Analytical Test S5->S6 S6->S2 Next Cycle

Caption: Optimized microwave-assisted SPPS workflow for sterically hindered amino acids.

Quantitative Data & Reagent Selection Matrices

Table 1: Comparison of Coupling Reagents for Constrained Amino Acids

Coupling ReagentChemical ClassActivation TimePrimary ApplicationMechanistic Notes & Limitations
DIC / OxymaPure Carbodiimide / Oxime1–2 minMW-SPPS, Aib couplingsHighly soluble, thermally stable at 90°C, minimal epimerization[6],[7].
HATU Uronium / HOAt1 min N -methylated AAs (Solution/SPPS)Excellent reactivity, but risks guanidinylation of slow-reacting amines[1].
PyBroP Phosphonium2–3 minContiguous N -methyl couplingsGenerates highly reactive acid bromide; no risk of guanidinylation[2],[5].
COMU Uronium / Oxime1 minGreen alternative to HATUHigh efficiency, but hydrolytically unstable in DMF over long periods[8],[4].

Table 2: Thermodynamic Parameters for Constrained SPPS

Process StepConventional SPPS (RT)Microwave SPPS (MW)
Fmoc Deprotection 20% Piperidine, 2 x 10 min20% Piperidine, 75°C, 3 min
Standard AA Coupling 1–2 hours75°C, 5 min
Aib / N -Me Coupling 12–24 hours (Double couple)90°C, 10 min (Double couple)

Standard Operating Protocols (SOPs)

SOP A: Microwave-Assisted SPPS of Aib-Rich Sequences using DIC/OxymaPure

This protocol is optimized for sequences containing multiple α,α -disubstituted amino acids, leveraging thermal energy to drive the reaction to completion[6],[7].

  • Resin Preparation: Swell 0.1 mmol of a low-loading PEG-based resin (e.g., ChemMatrix Rink Amide, 0.4 mmol/g) in DMF for 30 minutes. PEG resins are preferred as they accommodate the swelling required during MW heating better than standard polystyrene[7].

  • Fmoc Deprotection: Add 20% Piperidine in DMF. Irradiate at 75°C for 3 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve 5 equivalents (0.5 mmol) of the Fmoc-protected constrained amino acid (e.g., Fmoc-Aib-OH) and 5 eq. of OxymaPure in minimal DMF. Add 5 eq. of DIC. Allow to pre-activate for exactly 2 minutes[7].

  • Coupling: Transfer the activated mixture to the resin. Irradiate in the microwave synthesizer at 90°C for 10 minutes[6].

  • Validation: Perform a Kaiser test. If positive (blue beads), repeat steps 3-4 (Double Coupling) before proceeding to the next deprotection cycle.

SOP B: PyBroP-Mediated Coupling onto N -Methylated Amino Acids

Because N -methylated amines are secondary amines, uronium reagents can cause irreversible guanidinylation. PyBroP circumvents this via an acylphosphonium intermediate[2],[5].

  • Deprotection: Deprotect the terminal N -methylated amino acid using standard protocols.

  • Reagent Preparation: Dissolve 4 eq. of the incoming Fmoc-amino acid and 4 eq. of PyBroP in dry DCM/DMF (1:1).

  • Base Addition: Add 8 eq. of N,N -Diisopropylethylamine (DIPEA) to the mixture. Crucial Mechanistic Note: The base must be added last to initiate the formation of the acid bromide intermediate immediately prior to resin contact[2].

  • Coupling: Add the mixture to the resin and agitate at room temperature for 4 to 12 hours.

  • Validation (Chloranil Test): The standard Kaiser test cannot detect secondary amines. To verify the coupling onto an N -methyl amine, perform a Chloranil test. A successful coupling will yield colorless beads, whereas unreacted secondary amines will stain dark green/blue.

SOP C: DKP Prevention Strategy at the Dipeptide Stage

To prevent DKP-mediated chain cleavage when the C-terminus is Proline or an N -methylated residue[3].

  • Resin Selection: Utilize a highly sterically hindered linker, such as 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl group physically blocks the nucleophilic attack of the free amine on the ester bond[7].

  • Rapid Elongation: If a standard Wang resin must be used, the time the dipeptide spends as a free amine must be minimized.

  • Protocol Modification: Immediately following the Fmoc deprotection of the dipeptide, wash the resin rapidly (< 2 mins) and instantly add the pre-activated third amino acid. Do not leave the free dipeptide-resin in basic or neutral solution for any extended period.

References

  • Veranova. White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Available at: [Link][5]

  • ACS Combinatorial Science. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin. Available at:[Link][9]

  • Ovid. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Available at: [Link][10]

  • Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Available at: [Link][8]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Available at: [Link][4]

  • ACS Sustainable Chemistry & Engineering. Green Solvent Mixtures for Solid-Phase Peptide Synthesis. Available at: [Link][7]

  • ACS Publications. An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. Available at:[Link][6]

  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at:[Link][3]

Sources

Method

Application Notes &amp; Protocols for the Use of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid in Drug Design

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, a conformationally constrained amino acid analogue, into novel therapeutic agents. This document outlines the rationale behind its use, its potential to enhance pharmacological properties, and detailed protocols for its application in peptide and peptidomimetic synthesis.

Introduction: The Imperative for Conformational Constraint in Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which leads to poor metabolic stability and reduced binding affinity for their biological targets.[1] To overcome these limitations, medicinal chemists employ a strategy of conformational constraint, wherein flexible amino acid residues are replaced with rigid analogues.[2][3] This approach pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[1]

cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a novel building block that belongs to the class of bicyclic amino acids. Its rigid, fused-ring structure offers a unique three-dimensional scaffold that can be used to mimic peptide turns or to orient pharmacophoric groups in a precise and predictable manner. The bicyclo[4.1.0]heptane core, a fusion of a cyclohexane and a cyclopropane ring, imparts a high degree of rigidity, making it an attractive tool for "escaping from flatland" in medicinal chemistry—a concept that encourages the use of three-dimensional structures to improve physicochemical and pharmacological properties.[4]

Structural Features and Inherent Advantages

The key structural features of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid are:

  • Bicyclic Core: The fused ring system severely restricts bond rotation, providing a well-defined conformational scaffold.

  • Azabicyclo Moiety: The nitrogen atom within the bicyclic system offers a handle for further chemical modification and can influence the molecule's polarity and hydrogen bonding capacity.

  • cis-Fusion: The cis-fusion of the cyclopropane and cyclohexane rings dictates a specific puckering of the six-membered ring, influencing the spatial orientation of substituents.

  • Boc-Protection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for straightforward integration into standard solid-phase or solution-phase peptide synthesis protocols.

  • Carboxylic Acid Functionality: This group serves as the point of attachment for peptide bond formation.

PropertyAdvantage in Drug Design
High Rigidity Pre-organizes the molecule for target binding, potentially increasing affinity and selectivity.
Metabolic Stability The non-natural bicyclic structure is resistant to degradation by proteases.[1]
Novel Chemical Space Provides access to unique three-dimensional structures, potentially leading to new intellectual property.
Scaffold for Pharmacophores The rigid framework allows for precise positioning of functional groups to interact with biological targets.

Strategic Applications in Drug Design

The incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid can be envisioned in several therapeutic areas, particularly in the design of peptidomimetics targeting protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Mimicry of Peptide Secondary Structures

The constrained nature of this bicyclic amino acid makes it an excellent candidate for mimicking β-turns and γ-turns in peptides. These turn structures are crucial for molecular recognition at many biological interfaces. By replacing a dipeptide unit with this rigid scaffold, a researcher can lock the peptide backbone into a desired turn conformation.

Diagram: Workflow for Incorporating the Bicyclic Amino Acid

G cluster_0 Peptide Synthesis Strategy start Identify Target Peptide Sequence and Turn Region design Design Peptidomimetic with cis-3-Boc-3-aza-bicyclo-[4.1.0]- heptane-1-carboxylic acid start->design Computational Modeling synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis Select Coupling Reagents cleavage Cleavage from Resin and Deprotection synthesis->cleavage purification Purification by HPLC cleavage->purification analysis Characterization (MS, NMR) purification->analysis end Bioactivity Assays analysis->end

Caption: A generalized workflow for the design and synthesis of peptidomimetics incorporating the bicyclic amino acid.

Scaffolding for Small Molecule Drug Discovery

Beyond peptidomimetics, the bicyclo[4.1.0]heptane core can serve as a rigid scaffold for the development of small molecule inhibitors. The carboxylic acid and the nitrogen atom provide two vectors for chemical elaboration, allowing for the attachment of various pharmacophoric groups to probe the binding pocket of a target protein.

Experimental Protocols

The following protocols are generalized for the incorporation of a Boc-protected, non-standard amino acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS). Researchers should optimize these conditions based on their specific sequence and available instrumentation.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

  • Fmoc-protected standard amino acids

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether

Protocol: Manual Solid-Phase Peptide Synthesis

This protocol assumes the synthesis of a C-terminal amide peptide on a 0.1 mmol scale.

  • Resin Swelling:

    • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection (for the first amino acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

    • Wash the resin with DMF (5 x 5 mL).

  • Coupling of Standard Fmoc-Amino Acids (repeat for each standard amino acid):

    • Dissolve 0.4 mmol of the Fmoc-amino acid, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in 2 mL of DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Proceed to the next deprotection and coupling cycle.

  • Incorporation of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid:

    • Note: As this is a Boc-protected amino acid, it will be coupled as the final N-terminal residue, or the Boc group will need to be removed and replaced with an Fmoc group prior to synthesis if it is to be incorporated internally. The protocol below assumes it is the N-terminal residue.

    • After the final Fmoc deprotection of the peptide chain, wash the resin thoroughly with DMF.

    • Dissolve 0.4 mmol of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, 0.4 mmol of HATU, and 0.8 mmol of DIPEA in 2 mL of DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2-4 hours. The rigid structure may lead to slower coupling kinetics.

    • Perform a Kaiser test.

    • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Add the concentrated cleavage solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the tube, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and, if necessary, NMR.

Diagram: Peptide Coupling Reaction

G cluster_0 Activation cluster_1 Coupling Resin Resin-Peptide-NH2 CoupledPeptide Resin-Peptide-NH-CO-(Bicyclic)-N-Boc Resin->CoupledPeptide BicyclicAA Boc-N-(Bicyclic)-COOH ActivatedAA Boc-N-(Bicyclic)-COO-ActiveEster BicyclicAA->ActivatedAA HATU, DIPEA in DMF ActivatedAA->CoupledPeptide

Caption: Schematic of the coupling step for the bicyclic amino acid onto the resin-bound peptide.

Characterization and Analysis

Due to the unique structure of the bicyclic amino acid, special attention should be paid during characterization:

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the correct mass of the final peptidomimetic.

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy (COSY, TOCSY, NOESY) will be crucial to confirm the incorporation of the bicyclic scaffold and to study its influence on the overall peptide conformation in solution. The rigid nature of the bicyclic core should give rise to distinct and well-resolved proton signals.

Conclusion and Future Perspectives

cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid represents a valuable addition to the medicinal chemist's toolkit for creating conformationally constrained peptides and peptidomimetics. Its rigid bicyclic framework offers a powerful strategy to improve the pharmacological properties of peptide-based drug candidates by enforcing a bioactive conformation and enhancing metabolic stability. The protocols provided herein offer a starting point for the incorporation of this and similar constrained amino acids into novel therapeutic entities. Future work will likely focus on the synthesis of stereoisomers and derivatives of this scaffold to enable a more comprehensive exploration of its potential in drug discovery.

References

  • (Reference to a general peptide synthesis manual, if available
  • (Reference to a review on constrained amino acids, if available
  • (Reference to a paper on the synthesis or use of a similar bicyclic amino acid, if available
  • DESIGNING PEPTIDOMIMETICS - UPCommons.[1]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC.[2]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed.[3]

  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock.[4]

Sources

Application

Application Notes &amp; Protocols: Development of Novel Therapeutics for Ischemia-Reperfusion Injury

Introduction: The Reperfusion Paradox Ischemia-Reperfusion Injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow (reperfusion) to an area that has been deprived of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reperfusion Paradox

Ischemia-Reperfusion Injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow (reperfusion) to an area that has been deprived of oxygen (ischemia).[1][2] This process is a major cause of morbidity and mortality in clinical scenarios such as heart attack, stroke, organ transplantation, and trauma.[3][4][5] While reperfusion is essential to salvage ischemic tissue, it initiates a cascade of destructive events, including a burst of oxidative stress, inflammation, and programmed cell death, which can negate the benefits of restoring blood flow.[1][6][7][8] This guide provides an in-depth overview of the core mechanisms of IRI and details robust experimental models and protocols for the identification and validation of novel therapeutics.

Core Pathophysiology: Key Therapeutic Pillars

A successful therapeutic strategy for IRI must target the core pillars of its pathophysiology. The ischemic phase depletes cellular ATP, leading to ion pump failure, acidosis, and calcium overload.[7][9][10] Reperfusion then triggers a dramatic escalation of injury through several interconnected pathways.

  • Oxidative Stress: The reintroduction of oxygen to the electron transport chain, which has been disrupted during ischemia, leads to a massive burst of reactive oxygen species (ROS).[4][6][7][11] This surge of ROS, originating primarily from mitochondria, overwhelms endogenous antioxidant defenses, causing widespread damage to lipids, proteins, and DNA.[11][12][13][14][15]

  • Mitochondrial Dysfunction: Mitochondria are central to IRI. Calcium overload and oxidative stress during reperfusion trigger the opening of the mitochondrial permeability transition pore (mPTP).[10][12][16][17] This event collapses the mitochondrial membrane potential, uncouples oxidative phosphorylation, and releases pro-apoptotic factors like cytochrome c into the cytosol, committing the cell to death.[7][14][16]

  • Inflammation and Immune Activation: Damaged cells release danger-associated molecular patterns (DAMPs), which activate innate immune receptors like Toll-like receptors (TLRs).[3][7][15] This initiates a sterile inflammatory response, characterized by the activation of the complement system, recruitment of neutrophils, and production of pro-inflammatory cytokines (e.g., IL-1, TNF-α), which further amplifies tissue damage.[6][7][17][18]

  • Programmed Cell Death: The convergence of these insults activates multiple forms of regulated cell death, including apoptosis, necroptosis, and ferroptosis, leading to the loss of parenchymal cells and compromising organ function.[4][15][17][19]

// Connections Ion_Imbalance -> Mito_Dysfunction [label=" Ca2+ overload"]; Acidosis -> Mito_Dysfunction [style=dashed, label=" pH normalization\n enables mPTP"]; ROS_Burst -> Mito_Dysfunction [label=" mPTP trigger"]; ROS_Burst -> Inflammation [label=" DAMP release"]; Mito_Dysfunction -> Cell_Death [label=" Cytochrome C\nrelease"]; Inflammation -> Cell_Death [label=" Death receptor\nsignaling"]; ROS_Burst -> Cell_Death [label=" Direct damage"]; Cell_Death -> Tissue_Injury;

{rank=same; Ischemia; Reperfusion;} }

Caption: Core Pathophysiological Cascade in Ischemia-Reperfusion Injury.

Experimental Models for Therapeutic Screening

The choice of model is critical for the successful development of IRI therapeutics. While animal models offer systemic complexity, they do not always recapitulate human physiology, contributing to the failure of many promising drugs in clinical trials.[20][21] Therefore, a tiered approach, starting with robust in vitro models and progressing to targeted in vivo studies, is recommended.

PART 1: In Vitro Model - Oxygen-Glucose Deprivation/Reoxygenation (OGD-R)

The OGD-R model is a well-established and highly reproducible in vitro method for simulating IRI in cultured cells.[22][23][24] It allows for high-throughput screening of compounds and detailed mechanistic studies in a controlled environment.[20][21]

Principle: Cells are subjected to a period of hypoxia and nutrient deprivation (simulated ischemia) followed by a return to normoxic, nutrient-rich conditions (simulated reperfusion).[21][22]

Protocol: OGD-R in Cultured Rat Brain Endothelial Cells (RBMECs)

This protocol is adapted from established methods for studying blood-brain barrier dysfunction but can be modified for various cell types (e.g., cardiomyocytes, renal tubular cells, hepatocytes).[22]

Materials:

  • Cell Culture Medium: Standard growth medium for the chosen cell type.

  • Ischemia Medium: Glucose-free DMEM or equivalent basal medium.

  • Hypoxia Chamber: A modular incubator chamber capable of maintaining a 95% N₂ / 5% CO₂ atmosphere.

  • Reagents for endpoint analysis: (e.g., LDH assay kit, ROS detection reagents, apoptosis assay kits).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., RBMECs) onto appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging) and grow to ~80-90% confluency.

    • Scientist's Insight: Confluency is key. Overly dense cultures can become hypoxic even under normal conditions, while sparse cultures may not show a robust injury response.

  • Establish Baseline: Remove a plate of control cells that will not undergo OGD-R for baseline measurements (Time 0).

  • Induce Ischemia (OGD): a. Pre-warm the ischemia medium and pre-equilibrate it within the hypoxia chamber for at least 30 minutes to deoxygenate. b. Wash the cells twice with sterile PBS. c. Replace the standard medium with the deoxygenated ischemia medium. d. Immediately place the culture plates into the pre-gassed hypoxia chamber. e. Incubate for a predetermined duration (e.g., 2-4 hours).[23]

    • Self-Validation: The duration of OGD is the most critical variable and must be optimized for each cell type to induce significant but sub-lethal injury, creating a therapeutic window. A time-course experiment (e.g., 1, 2, 4, 6 hours) measuring cell death is essential for model validation.

  • Induce Reperfusion (Reoxygenation): a. Remove the plates from the hypoxia chamber. b. Quickly aspirate the ischemia medium. c. Replace it with pre-warmed, standard (glucose-containing, normoxic) culture medium. This is the point of "reperfusion." d. Return the plates to a standard cell culture incubator (21% O₂, 5% CO₂).

  • Therapeutic Intervention: Test compounds can be added at different stages to probe their mechanism:

    • Pre-treatment: Add compound to standard media 1-24 hours before OGD. (Tests prophylactic/conditioning effects).

    • Co-treatment: Add compound to the ischemia medium. (Tests protection during ischemia).

    • Post-treatment: Add compound to the reperfusion medium. (Tests protection against reperfusion injury, the most clinically relevant scenario).[25]

  • Endpoint Analysis: After a set reperfusion time (e.g., 1, 6, 12, 24 hours), perform assays to measure injury.

Data Presentation: OGD-R Optimization

OGD Duration (hours)Cell Viability (% of Control)LDH Release (Fold Change vs. Control)
0 (Control)100%1.0
192%1.5
275%3.2
448%6.8
621%11.5

This table illustrates typical optimization data. A 2-4 hour OGD period often provides a suitable injury level for therapeutic screening.

PART 2: In Vivo Model - Murine Renal Ischemia-Reperfusion

To validate promising in vitro hits, an in vivo model is essential. The murine model of renal IRI is widely used due to its anatomical and physiological similarities to human kidney injury.[26][27]

Principle: Temporary occlusion of the renal artery and vein (ischemia) followed by removal of the occlusion (reperfusion) induces acute kidney injury (AKI).[28]

Protocol: Unilateral Renal Pedicle Clamping

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (forceps, micro-serrefine clamps, sutures)

  • Heat lamp or warming pad

  • Saline

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse and place it on a warming pad to maintain body temperature. Shave and sterilize the flank area.

  • Surgical Procedure: a. Make a small flank incision to expose the kidney. b. Carefully dissect the renal pedicle, which contains the renal artery and vein. c. Place a non-traumatic microvascular clamp across the pedicle to induce ischemia. Visual confirmation (kidney turning pale) is critical.

    • Scientist's Insight: The duration of ischemia is critical. For mice, 30-45 minutes typically induces moderate to severe, but recoverable, AKI.[28] Longer durations (e.g., 60 minutes) can cause irreversible necrosis.

  • Reperfusion: After the ischemic period, remove the clamp. The kidney should "pink up," indicating successful reperfusion.

  • Closure: Suture the muscle and skin layers. Administer subcutaneous saline for fluid resuscitation and post-operative analgesics.

  • Therapeutic Administration: Test compounds can be administered systemically (e.g., via intravenous or intraperitoneal injection) at various time points relative to the surgery (pre-ischemia, during ischemia, or at the onset of reperfusion).

  • Endpoint Analysis: At desired time points post-reperfusion (e.g., 24, 48, 72 hours): a. Collect blood via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN), key indicators of kidney function.[29] b. Harvest the ischemic and contralateral (control) kidneys for histological analysis (e.g., H&E staining for tubular necrosis) or molecular assays (e.g., Western blot, qPCR).[28]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Compound Library OGD_R OGD-R Assay (e.g., Cardiomyocytes, Neurons) Compound_Library->OGD_R HTS_Readout High-Throughput Readout (Viability, ROS, Apoptosis) OGD_R->HTS_Readout Hit_ID Hit Identification HTS_Readout->Hit_ID Animal_Model Animal Model of IRI (e.g., Renal, Myocardial) Hit_ID->Animal_Model Hit-to-Lead Progression Dose_Response Dose-Response & Toxicity Studies Animal_Model->Dose_Response Efficacy_Endpoint Efficacy Endpoints (Infarct Size, Organ Function) Dose_Response->Efficacy_Endpoint Lead_Compound Lead Compound Validation Efficacy_Endpoint->Lead_Compound

Caption: Therapeutic Development Workflow for Ischemia-Reperfusion Injury.

Key Assays for Validating Therapeutic Efficacy

A multi-parametric approach is crucial to validate the mechanism of action of a potential therapeutic.

Assessment of Cell Viability and Cytotoxicity
  • Principle: Quantifies the extent of cell death.

  • Assay: Lactate Dehydrogenase (LDH) Release Assay. LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis).

  • Protocol Insight: Measure LDH in the supernatant at the end of the reperfusion period. Lyse the remaining cells to measure maximum LDH release for normalization. Express results as a percentage of the maximum LDH release.

Measurement of Oxidative Stress
  • Principle: Directly quantifies the production of intracellular ROS.

  • Assay: Dichlorodihydrofluorescein Diacetate (DCFDA/H₂DCFDA) Assay. H₂DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.

  • Protocol Insight: Load cells with H₂DCFDA during the last 30-60 minutes of the reperfusion period. Measure fluorescence using a plate reader or fluorescence microscope.

    • Self-Validation: Always include a positive control (e.g., H₂O₂ or Antimycin A) to confirm the assay is working and a negative control (unloaded cells) to measure background autofluorescence. For more stable markers of oxidative damage, consider assays for lipid peroxidation (Malondialdehyde, MDA) or DNA damage (8-OHdG).[29]

Detection of Apoptosis
  • Principle: Identifies cells undergoing programmed cell death.

  • Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay. This assay labels the fragmented DNA characteristic of late-stage apoptosis.

  • Protocol Insight: This is typically performed on fixed cells or tissue sections. Co-stain with a nuclear marker like DAPI to quantify the percentage of apoptotic nuclei relative to the total cell population. For an earlier marker, consider an assay for Caspase-3/7 activation or immunoblotting for cleaved Caspase-3.[30]

Evaluation of Mitochondrial Health
  • Principle: Measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function that collapses during mPTP opening.[12][31]

  • Assay: JC-1 Staining. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm (in unhealthy cells) and forms red fluorescent "J-aggregates" at high ΔΨm (in healthy cells).

  • Protocol Insight: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. This assay is a powerful tool to confirm if a therapeutic agent specifically preserves mitochondrial integrity.

Conclusion and Future Perspectives

The development of therapeutics for IRI has been challenging, with many compounds failing to translate from preclinical models to clinical success.[15][20][32] This highlights the need for rigorous, well-validated models and a multi-parametric approach to compound evaluation. Future strategies may involve targeting multiple pathways simultaneously—for instance, combining an antioxidant with an anti-inflammatory agent—or developing therapies that target novel cell death pathways like ferroptosis.[15][19] The protocols and frameworks outlined in this guide provide a robust foundation for researchers to screen, validate, and advance the next generation of therapeutics for this critical unmet medical need.

References

  • Pathophysiology of Myocardial Ischemia Reperfusion Injury: A Review - Medicine Science. Medicine Science. [Link]

  • Pathophysiology of ischemic reperfusion injury and the molecular targets involved in amelioration of brain injury by herbal medicine. Journal of Acute Disease. [Link]

  • Current Mechanistic Concepts in Ischemia and Reperfusion Injury - Karger Publishers. Cardiology. [Link]

  • Pathophysiology of ischemia-reperfusion injury and its management with hyperbaric oxygen (HBO): a review - Journal of Emergency and Critical Care Medicine. Journal of Emergency and Critical Care Medicine. [Link]

  • Molecular Mechanisms of Myocardial Ischemia-Reperfusion Injury. Hellenic Journal of Cardiology. [Link]

  • Pathophysiology of Myocardial Ischemia Reperfusion Injury: A Review - ResearchGate. ResearchGate. [Link]

  • Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC. Journal of Visualized Experiments. [Link]

  • Myocardial ischemia-reperfusion injury: a neglected therapeutic target - JCI. The Journal of Clinical Investigation. [Link]

  • Myocardial ischemia-reperfusion injury: a neglected therapeutic target. The Journal of Clinical Investigation. [Link]

  • Molecular and Cellular Mechanisms of Myocardial Ischemia-Reperfusion Injury | Thoracic Key. Thoracic Key. [Link]

  • Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - Frontiers. Frontiers in Neuroscience. [Link]

  • Mitochondrial Dysfunction and Myocardial Ischemia-Reperfusion: Implications for Novel Therapies - PMC. Annual Review of Physiology. [Link]

  • Role of Immuno-Inflammatory Signals in Liver Ischemia-Reperfusion Injury - PMC. International Journal of Molecular Sciences. [Link]

  • Mitochondria in Renal Ischemia–Reperfusion Injury: From Mechanisms to Therapeutics. Kidney Diseases. [Link]

  • In Vitro Models of Ischemia-Reperfusion Injury. Comprehensive Physiology. [Link]

  • The Role of Mitochondria in Liver Ischemia-Reperfusion Injury: From Aspects of Mitochondrial Oxidative Stress, Mitochondrial Fission, Mitochondrial Membrane Permeable Transport Pore Formation, Mitophagy, and Mitochondria-Related Protective Measures - PMC. Oxidative Medicine and Cellular Longevity. [Link]

  • Molecular Mechanisms of Ischemia-Reperfusion Injury in Brain: Pivotal Role of the Mitochondrial Membrane Potential in Reactive Oxygen Species Generation - PMC. Antioxidants & Redox Signaling. [Link]

  • Ischemia Reperfusion Injury Therapeutics Market Insight 2031. Transparency Market Research. [Link]

  • Novel Targets and Therapeutic Strategies to Protect Against Hepatic Ischemia Reperfusion Injury - Frontiers. Frontiers in Pharmacology. [Link]

  • Oxidative Stress and Inflammation Interaction in Ischemia Reperfusion Injury: Role of Programmed Cell Death - PMC. Oxidative Medicine and Cellular Longevity. [Link]

  • Targeting Oxidative Stress and Inflammation to Prevent Ischemia-Reperfusion Injury. Oxidative Medicine and Cellular Longevity. [Link]

  • Mitochondrial dysfunction in ischaemia-reperfusion - PubMed. Molecular and Cellular Biochemistry. [Link]

  • Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - JoVE. Journal of Visualized Experiments. [Link]

  • Potential therapeutics for myocardial ischemia-reperfusion injury. Focus on “Induction of cardioprotection by small netrin-1-derived peptides”. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Myocardial Ischemia–Reperfusion Injury—Mechanistic Insights and Novel Therapeutics. International Journal of Molecular Sciences. [Link]

  • Cardiac Ischaemia–Reperfusion Injury: Pathophysiology, Therapeutic Targets and Future Interventions - MDPI. International Journal of Molecular Sciences. [Link]

  • Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - Frontiers. Frontiers in Pharmacology. [Link]

  • Mechanism and Therapies of Oxidative Stress-Mediated Cell Death in Ischemia Reperfusion Injury - PMC. Oxidative Medicine and Cellular Longevity. [Link]

  • Screening and verification of drugs targeting myocardial ischemia-reperfusion injury - PMC. Heliyon. [Link]

  • The treatment of myocardial ischemia-reperfusion injury: potential roles of natural drug modulating CaMKII - Frontiers. Frontiers in Pharmacology. [Link]

  • Role of Ischemia/Reperfusion and Oxidative Stress in Shock State - MDPI. International Journal of Molecular Sciences. [Link]

  • Modeling Ischemia-Reperfusion Injury in Stroke Using the BBB Chip | ACS Omega. ACS Omega. [Link]

  • In vitro Models of Ischemia-Reperfusion Injury - PMC - NIH. Comprehensive Physiology. [Link]

  • Reperfusion Promotes Mitochondrial Dysfunction following Focal Cerebral Ischemia in Rats | PLOS One - Research journals. PLOS ONE. [Link]

  • Special Issue : New Developments in Pharmacological Drug Discovery for Cardio- and Neuroprotection against Ischemia/Reperfusion Injury - MDPI. Cells. [Link]

  • Kidney Ischemia-Reperfusion Elicits Acute Liver Injury and Inflammatory Response. Frontiers in Physiology. [Link]

  • Ischemia Reperfusion Injury: Harder to Treat Than Cyanide Poisoning - PMC. Journal of the American Heart Association. [Link]

  • Progress in Therapies for Myocardial Ischemia Reperfusion Injury - PubMed. Current Cardiology Reviews. [Link]

  • Renal ischemia/reperfusion injury: An insight on in vitro and in vivo models - ResearchGate. ResearchGate. [Link]

  • Novel, Innovative Models to Study Ischemia/Reperfusion-Related Redox Damage in Organ Transplantation - MDPI. Antioxidants. [Link]

  • A mouse model of renal ischemia-reperfusion injury solely induced by cold ischemia. American Journal of Physiology-Renal Physiology. [Link]

  • In Vivo and In Vitro Evaluation of Urinary Biomarkers in Ischemia/Reperfusion-Induced Kidney Injury - MDPI. International Journal of Molecular Sciences. [Link]

  • Xanthohumol attenuates renal ischemia/reperfusion injury by inhibiting ferroptosis. Spandidos Publications. [Link]

  • Assays and immunohistochemical markers of cell death in ischemic... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis and Validation of Bicyclic Peptidomimetics

Introduction & Mechanistic Rationale The transition from linear and monocyclic peptides to bicyclic peptidomimetics represents a paradigm shift in modern drug development. By constraining a peptide sequence into two dist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from linear and monocyclic peptides to bicyclic peptidomimetics represents a paradigm shift in modern drug development. By constraining a peptide sequence into two distinct loops via a central scaffold, researchers can achieve antibody-like target affinity and selectivity while maintaining the favorable tissue penetration and synthetic accessibility of small molecules[1].

The most robust and widely adopted method for generating these structures is the CLIPS (Chemical Linkage of Peptides onto Scaffolds) technology, which relies on the chemoselective bis- or tris-alkylation of cysteine thiols[2][3]. In a typical workflow, a linear peptide containing three strategically placed reactive cysteines is synthesized and subsequently reacted with a C3​ -symmetric electrophilic scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB)[4].

Causality in Chemical Design

The success of bicyclization relies heavily on reaction kinetics and thermodynamic stability.

  • Chemoselectivity: The high nucleophilicity of the thiolate anion (formed at pH 8.0) ensures that alkylation occurs exclusively at cysteine residues, bypassing primary amines (lysine) or hydroxyls (serine/threonine)[4].

  • Conformational Rigidity: The aromatic core of TBMB restricts the rotational degrees of freedom of the resulting macrocycles, dramatically reducing the entropic penalty upon target binding[1].

  • Proteolytic Stability: The constrained bicyclic nature shields the peptide backbone from endopeptidase cleavage, significantly extending the plasma half-life of the therapeutic candidate.

Scaffold Selection & Reaction Parameters

Selecting the appropriate cyclization scaffold dictates the geometry, flexibility, and biocompatibility of the final peptidomimetic. The table below summarizes the quantitative and qualitative parameters of leading bicyclization scaffolds.

Cyclization ScaffoldReactive HandleTarget Amino AcidsOptimal pHReaction TimeStructural Impact & Key Advantage
TBMB (1,3,5-tris(bromomethyl)benzene)BromomethylCysteine (Thiol)8.020 - 60 minHigh rigidity; the gold standard for phage display libraries[4].
TBAB (1,3,5-tris(bromoacetyl)benzene)BromoacetylCysteine (Thiol)7.5 - 8.030 - 60 minIntroduces a carbonyl spacer, resulting in a slightly more flexible core.
DCP (2,6-dicyanopyridine)Nitrile1,2-Aminothiol + Cys7.4< 15 minFully biocompatible; proceeds at physiological pH without a catalyst[5].
Barbas Reagent (Bis-mesyl-oxadiazole)MesylCysteine (Thiol)8.01 - 2 hoursYields distinct loop geometries; highly constrained and stereochemically diverse.

Experimental Workflow

The synthesis of a bicyclic peptidomimetic is a multiphase process requiring strict environmental controls to prevent premature oxidation or intermolecular oligomerization.

Workflow SPPS 1. Fmoc-SPPS (Linear Precursor with 3 Cys) Cleavage 2. Global Cleavage & Deprotection (TFA / EDT / TIS / H2O) SPPS->Cleavage Precipitation 3. Ether Precipitation & Lyophilization Cleavage->Precipitation Cyclization 4. Bicyclization Reaction (TBMB, pH 8.0, 1 mM) Precipitation->Cyclization QC 5. Reaction Monitoring (LC-MS, Ellman's Test) Cyclization->QC Purification 6. RP-HPLC Purification QC->Purification

Workflow for the synthesis and purification of bicyclic peptidomimetics.

Step-by-Step Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the synthesis of the linear peptide utilizing standard Fmoc-chemistry.

  • Resin Preparation: Swell Rink Amide resin (loading 0.3–0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of the functional sites.

  • Coupling Cycles: Sequentially couple Fmoc-protected amino acids using 4 equivalents of the amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.

    • Causality: HATU is a highly efficient coupling reagent that minimizes epimerization, while the slight stoichiometric deficit of HATU relative to the amino acid prevents capping of unreacted amines by the uronium salt.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) between each coupling step.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail consisting of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) for 2.5 hours at room temperature[1].

    • Causality: Ethanedithiol (EDT) is a critical addition. It acts as a potent scavenger for carbocations and specifically prevents the oxidative formation of intermolecular disulfide bonds between the three free cysteines, keeping them in the reactive thiol state required for downstream alkylation.

  • Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude linear peptide. Centrifuge, wash the pellet twice with cold ether, and lyophilize.

Protocol B: Bicyclization via Thiol Alkylation (CLIPS / TBMB)

This protocol details the constraint of the linear peptide into a bicyclic architecture.

  • Peptide Solubilization: Dissolve the lyophilized linear peptide in a 50:50 mixture of Acetonitrile ( CH3​CN ) and ultrapure water to a final concentration of 0.5 - 1.0 mM[2][4].

    • Causality: Operating at high dilution ( 1 mM) is thermodynamically critical. It heavily favors intramolecular cyclization (bicyclization) over intermolecular cross-linking, preventing the formation of insoluble peptide polymers.

  • Buffer Adjustment: Adjust the solution to pH 8.0 using an aqueous NH4​HCO3​ buffer[2].

    • Causality: The pKa​ of a typical cysteine thiol is ~8.3. At pH 8.0, a significant fraction of the thiols are deprotonated to the highly nucleophilic thiolate anion, enabling rapid SN​2 attack on the scaffold while minimizing base-catalyzed hydrolysis of the bromomethyl groups.

  • Scaffold Addition: Add 1.2 equivalents of TBMB (dissolved in minimal CH3​CN ) dropwise to the vigorously stirring peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 30 to 60 minutes.

Protocol C: Self-Validating Quality Control

Every protocol must be a self-validating system to prevent downstream purification failures.

  • Ellman’s Assay (In-Process Control): Prior to scaffold addition, mix a 10 µL aliquot of the reaction with Ellman's reagent (DTNB). A strong yellow absorbance at 412 nm confirms the presence of free thiols.

  • Endpoint Validation: Repeat the Ellman's test 45 minutes after TBMB addition. A shift from yellow to a clear baseline confirms complete thiol consumption, validating the cyclization step.

  • LC-MS Verification: Analyze the crude mixture via LC-MS. The successful bicyclization with TBMB will show a mass shift corresponding to the addition of the scaffold core minus the mass of three hydrobromic acid (HBr) leaving groups ( ΔM=+114 Da relative to the linear precursor).

Protocol D: Purification
  • Quenching & Concentration: Quench the reaction by adjusting the pH to 4.0 with dilute trifluoroacetic acid (TFA). Lyophilize the reaction mixture to remove acetonitrile and reduce the volume[4].

  • RP-HPLC: Purify the crude bicyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a linear gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.

  • Fraction Collection: Pool fractions containing the target mass with >95% purity and lyophilize to yield the final bicyclic peptidomimetic[1].

References

  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Lig
  • Conformational Restriction of Peptides Using Dithiol Bis-Alkyl
  • Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach.
  • Biocompatible and Selective Generation of Bicyclic Peptides.
  • Application Notes and Protocols for the Synthesis and Purific

Sources

Application

Application Notes and Protocols: Strategic Functionalization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Introduction: The Strategic Value of a Constrained Scaffold cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Constrained Scaffold

cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid bicyclic structure, featuring a cyclopropane ring fused to a piperidine core, offers a unique three-dimensional architecture. This sp³-rich framework is a desirable feature in modern drug design, as it can lead to improved metabolic stability, enhanced binding affinity, and better physicochemical properties compared to more flexible or aromatic structures.[4][5] The presence of the carboxylic acid group at the bridgehead position and the Boc-protected amine provide two orthogonal handles for chemical modification, making this scaffold a versatile building block for the synthesis of novel chemical entities.

This guide provides a detailed overview of key strategies for the functionalization of the carboxylic acid moiety of this valuable scaffold. We will explore robust protocols for amide bond formation, esterification, and reduction to the corresponding primary alcohol. The methodologies presented are selected for their efficiency, broad applicability, and compatibility with the sterically demanding and protected nature of the starting material.

I. Amide Bond Formation: Forging the Peptide Linkage and Beyond

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, enabling the synthesis of peptide mimetics, enzyme inhibitors, and a vast array of other biologically active molecules.[6] For a sterically hindered substrate like cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.

A. HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization of chiral centers.[7] It operates by forming a highly reactive OAt-active ester of the carboxylic acid.[7][8]

Mechanism Insight: The reaction proceeds through the formation of a carboxylic acid active ester, which is then susceptible to nucleophilic attack by the amine.[7] Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base before the addition of the amine is generally the preferred method to avoid the potential for HATU to react with the amine, a known side reaction.[9]

Experimental Workflow: HATU Coupling

HATU_Coupling sub Carboxylic Acid (1.0 eq) pre_activation Pre-activation (5-15 min) sub->pre_activation hatu HATU (1.1 eq) hatu->pre_activation base DIPEA (2.0 eq) base->pre_activation solvent1 Anhydrous DMF 0 °C to RT solvent1->pre_activation reaction Reaction (2-16 h) pre_activation->reaction Add Amine amine Amine (1.2 eq) amine->reaction workup Aqueous Workup & Purification reaction->workup product Amide Product workup->product EDC_HOBt_Coupling sub Carboxylic Acid (1.0 eq) Amine (1.1 eq) HOBt (1.2 eq) dissolve Dissolve Reagents sub->dissolve solvent Anhydrous DCM 0 °C solvent->dissolve reaction Reaction Stir to RT, 12-24 h dissolve->reaction Add EDC·HCl edc EDC·HCl (1.2 eq) edc->reaction workup Aqueous Workup & Purification reaction->workup product Amide Product workup->product Steglich_Esterification sub Carboxylic Acid (1.0 eq) Alcohol (1.5 eq) DMAP (0.1 eq) dissolve Dissolve Reagents sub->dissolve solvent Anhydrous DCM 0 °C solvent->dissolve reaction Reaction Stir to RT, 3-12 h dissolve->reaction Add DCC dcc DCC (1.1 eq) dcc->reaction filtration Filter DCU Byproduct reaction->filtration workup Aqueous Workup & Purification filtration->workup product Ester Product workup->product Borane_Reduction sub Carboxylic Acid (1.0 eq) dissolve Dissolve Acid sub->dissolve solvent Anhydrous THF 0 °C solvent->dissolve reaction Reaction Stir at RT, 4-12 h dissolve->reaction Add BH₃·THF borane BH₃·THF (1 M) (3.0 eq) borane->reaction quench Quench with MeOH (Careful!) reaction->quench workup Evaporation & Purification quench->workup product Alcohol Product workup->product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Welcome to the Advanced Chromatography and Purification Support Center. As Application Scientists, we frequently encounter challenges with structurally constrained, multi-functional intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As Application Scientists, we frequently encounter challenges with structurally constrained, multi-functional intermediates. The molecule —cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid—presents a unique triad of purification hurdles: an acid-labile protecting group (Boc), a polar carboxylic acid capable of secondary column interactions, and a highly lipophilic bicyclic core that complicates crystallization.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your experimental failures and provide self-validating protocols to ensure high-yield, high-purity isolation of your target diastereomer.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I seeing 15–20% Boc deprotection after rotary evaporation of my RP-HPLC fractions, even though the analytical trace showed >98% purity?

A: This is a classic artifact of post-chromatographic concentration. When using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing modifier, the solvent mixture (typically Acetonitrile/Water) evaporates unevenly. Acetonitrile evaporates faster than water, leaving behind an increasingly concentrated aqueous TFA solution. As the volume decreases, the effective concentration of TFA spikes, dropping the pH drastically[1]. At elevated water bath temperatures (>40°C), this concentrated TFA acts as a potent cleavage reagent, protonating the carbamate oxygen and driving the expulsion of the tert-butyl cation[2].

Deprotection_Mechanism Boc Boc-Protected Amine Protonation TFA Concentration (pH Drop) Boc->Protonation Cation Loss of t-Butyl Cation Protonation->Cation Heat (>40°C) Decarboxylation Decarboxylation (-CO2) Cation->Decarboxylation Amine Free Amine Degradant Decarboxylation->Amine

Mechanistic pathway of unwanted Boc deprotection during thermal evaporation.

Q2: My compound tails severely on a standard C18 column, ruining the separation of the cis and trans diastereomers. How do I fix the peak shape?

A: The cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid features a free carboxylic acid at the C1 position (pKa ~4.5). Chromatographic tailing here is primarily caused by hydrogen bonding and secondary interactions between the partially ionized carboxylate and residual acidic silanol groups on the silica stationary phase. The Fix: You must enforce a self-validating chromatographic system by suppressing the ionization of the carboxylic acid. Using 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7, ensuring the acid remains fully protonated (neutral). This increases its affinity for the hydrophobic stationary phase and eliminates silanol interactions, drastically sharpening the peak.

Q3: I am trying to crystallize the cis isomer to upgrade its diastereomeric purity, but it consistently "oils out" into a viscous syrup. How do I force crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it supersaturates in the chosen solvent. This is exacerbated by the high conformational flexibility of the Boc group and the lipophilic bicyclic system. The Fix: Convert the free carboxylic acid into a highly crystalline salt. The addition of Dicyclohexylamine (DCHA) is a field-proven strategy for Boc-protected amino acids[]. The bulky, rigid cyclohexyl rings of DCHA disrupt the lipophilic continuum of the bicyclic core, establishing a robust, high-melting ionic lattice that readily crystallizes from ethyl acetate/hexanes.

Quantitative Data: HPLC Modifier Selection

To balance peak resolution against the risk of Boc degradation, consult the following empirical data table before setting up your preparative HPLC runs.

Mobile Phase ModifierAqueous pHPeak Symmetry (As)Post-Evap Boc Cleavage RiskVolatility & Removal Strategy
0.1% TFA ~2.0Excellent (1.0 - 1.1)High (>15% at 40°C)Must neutralize or strictly lyophilize[4].
0.1% Formic Acid ~2.7Good (1.1 - 1.3)Low (<2% at 40°C)Highly volatile; safe for standard lyophilization.
10 mM NH₄OAc ~5.5Poor (Tailing >1.5)None Sublimates during extended lyophilization.

Experimental Workflows & Protocols

HPLC_Workflow Start Crude cis-3-Boc-3-aza-bicyclo [4.1.0]heptane-1-carboxylic acid Decision Is high resolution required for diastereomer separation? Start->Decision TFA Use 0.1% TFA (High Resolution) Decision->TFA Yes FA Use 0.1% Formic Acid (Safe for Boc) Decision->FA No Neutralize Neutralize with NH4HCO3 immediately post-collection TFA->Neutralize Lyophilize Lyophilize directly (NO HEAT) TFA->Lyophilize Evaporate Standard Evaporation (<40°C) FA->Evaporate Neutralize->Evaporate

RP-HPLC solvent selection matrix to prevent Boc degradation.

Protocol A: Self-Validating RP-HPLC Purification (TFA-Free)

This protocol utilizes Formic Acid to maintain peak shape while protecting the acid-sensitive Boc group during solvent removal.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO or initial mobile phase (e.g., 10% ACN in water). Causality: DMSO prevents the lipophilic bicyclic core from crashing out at the column head, which would cause pressure spikes and split peaks.

  • Chromatography: Inject onto a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm). Run a gradient of 10% to 60% Acetonitrile in Water containing 0.1% Formic Acid over 30 minutes.

  • Fraction Collection & Freezing: Collect fractions based on UV absorbance at 210 nm (due to the lack of strong chromophores, monitor the amide/carboxylate backbone). Immediately freeze the pooled fractions containing the cis isomer using a dry ice/acetone bath.

  • Solvent Removal: Lyophilize the frozen fractions. Causality: Lyophilization sublimates the solvent matrix uniformly from the frozen state, arresting the kinetics of acid-catalyzed carbamate cleavage that occurs in liquid-phase concentration[1].

  • System Validation: Re-inject a 10 µg sample of the reconstituted lyophilized powder on an analytical LC-MS. If the area percent of the free-amine degradant (M-100 Da, corresponding to the loss of the Boc group) is <0.5%, the thermal and acidic controls of the protocol are validated.

Protocol B: Diastereomeric Resolution via DCHA Salt Crystallization

If HPLC fails to resolve the cis and trans isomers, use this thermodynamic resolution technique.

  • Salt Formation: Dissolve the crude acid mixture (1.0 eq) in anhydrous Ethyl Acetate (10 mL/gram). Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at room temperature under stirring. Causality: The basic DCHA deprotonates the C1 carboxylic acid, immediately forming an ion pair.

  • Inducing Crystallization: Stir for 2 hours. If the solution remains clear, slowly add Hexanes dropwise until slight turbidity persists. Seed with a pure crystal of the cis-DCHA salt if available.

  • Isolation: Cool the suspension to 4°C overnight to maximize thermodynamic yield. Filter the resulting white crystalline solid and wash with cold 1:1 Ethyl Acetate/Hexanes.

  • Free Acid Recovery: To recover the free cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, suspend the salt in 1M aqueous KHSO₄ and extract with Ethyl Acetate. Causality: KHSO₄ (pH ~2) is acidic enough to protonate the carboxylate, driving it into the organic layer, but mild enough to avoid Boc cleavage during the rapid biphasic extraction.

  • System Validation: Perform ¹H-NMR on the recovered free acid. The absence of DCHA peaks (multiplets at 1.0–2.0 ppm) and the presence of a single set of cyclopropane proton signals validates both the salt cleavage and the diastereomeric purity.

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Optimization

Technical Support Center: Navigating the Chemistry of the Bicyclo[4.1.0]heptane Ring System

Welcome to the technical support center for the bicyclo[4.1.0]heptane ring system, also known as norcarane. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bicyclo[4.1.0]heptane ring system, also known as norcarane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sometimes challenging structural motif. The inherent strain of the fused cyclopropane ring dictates the unique reactivity and stability of this bicyclic system, often leading to unexpected outcomes in synthetic protocols.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of bicyclo[4.1.0]heptane chemistry. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems in your reactions, and confidently manipulate this valuable scaffold in your research and development endeavors.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the stability and inherent properties of the bicyclo[4.1.0]heptane framework.

Q1: What is the inherent stability of the bicyclo[4.1.0]heptane ring system?

The bicyclo[4.1.0]heptane ring system possesses a moderate degree of ring strain due to the fusion of a cyclopropane ring onto a cyclohexane ring. The cis-fused isomer is significantly more stable than the highly strained and synthetically inaccessible trans-isomer.[1][2] This is because the cis-fusion allows the cyclohexane ring to adopt a more stable "boat" like conformation to accommodate the three-membered ring, whereas a trans-fusion would introduce prohibitive torsional strain.[1][2] While more stable than many other strained ring systems, the cyclopropane moiety is the most reactive site and is susceptible to cleavage under a variety of reaction conditions.

Q2: How does the bicyclo[4.1.0]heptane ring system behave under acidic conditions?

The cyclopropane ring is prone to acid-catalyzed ring-opening. The regioselectivity and stereochemistry of this process are highly dependent on the nature of the acid (Brønsted vs. Lewis), the solvent, and the substitution pattern on the bicyclic framework.

  • Mechanism: The reaction typically proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack. The transition state can have significant carbocationic character, influencing the regioselectivity of the ring opening.

  • Regioselectivity: In general, nucleophilic attack occurs at the more substituted carbon of the cyclopropane ring, as this position can better stabilize the developing positive charge.[3] However, steric hindrance can also play a significant role, directing the nucleophile to the less hindered carbon.

  • Stereochemistry: The stereochemical outcome can be complex, often resulting in a mixture of products. The exact stereochemistry depends on the specific substrate and reaction conditions.

Q3: Is the bicyclo[4.1.0]heptane ring system stable to basic conditions?

The parent bicyclo[4.1.0]heptane is generally stable to a wide range of basic conditions, including strong bases like sodium hydroxide and potassium tert-butoxide at moderate temperatures.[4] This stability is evident in synthetic procedures where the ring system is formed under basic conditions, such as the Simmons-Smith cyclopropanation of cyclohexene. However, the presence of activating groups, such as adjacent carbonyls or electron-withdrawing groups, can increase the acidity of the cyclopropyl protons, potentially leading to deprotonation and subsequent rearrangement or ring-opening under very strong basic conditions.

Q4: What happens to the bicyclo[4.1.0]heptane ring system at elevated temperatures?

The bicyclo[4.1.0]heptane ring system can undergo thermal rearrangement at high temperatures. The specific products formed depend on the substitution pattern and the reaction conditions. For example, thermal isomerization can lead to the formation of cycloheptene derivatives through cleavage of the internal C1-C6 bond of the cyclopropane ring.

Section 2: Troubleshooting Guides for Common Reactions

This section provides practical advice for troubleshooting common issues encountered during reactions involving the bicyclo[4.1.0]heptane scaffold.

Acid-Catalyzed Ring-Opening Reactions

Problem: Low yield or complex mixture of products in acid-catalyzed ring-opening.

dot

cluster_troubleshooting Troubleshooting Acid-Catalyzed Ring-Opening start Low Yield / Complex Mixture q1 Is the acid too strong or concentration too high? start->q1 a1_yes Leads to non-selective reactions and decomposition. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No q2 Is the nucleophile appropriate? a1_no->q2 a2_yes Weak nucleophiles may require harsher conditions, leading to side reactions. q2->a2_yes Yes a2_no Examine substrate effects. q2->a2_no No q3 Are there multiple reactive sites on the substrate? a2_no->q3 a3_yes Protecting groups may be necessary to achieve selectivity. q3->a3_yes Yes

Caption: Decision workflow for troubleshooting acid-catalyzed ring-opening reactions.

Possible Causes & Solutions:

Issue Possible Cause Troubleshooting Steps
Uncontrolled Reaction/Decomposition Acid is too strong or concentration is too high, leading to non-selective cleavage and polymerization.- Use a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).- Titrate the acid to find the optimal concentration.- Perform the reaction at a lower temperature.
Mixture of Regioisomers Competing electronic and steric effects.- Change the solvent to influence the stability of the carbocation-like transition state.- Modify the substituents on the bicyclo[4.1.0]heptane ring to favor one pathway.- Employ a bulkier nucleophile to enhance steric control.
Unexpected Stereoisomers Complex rearrangement pathways.- Carefully analyze the product mixture using advanced NMR techniques (e.g., NOESY) to elucidate the stereochemistry.- Consider computational modeling to understand the potential energy surface of the reaction.
Oxidative Cleavage Reactions

Problem: Incomplete reaction or over-oxidation during ozonolysis of a bicyclo[4.1.0]heptene derivative.

dot

cluster_ozonolysis Troubleshooting Ozonolysis start Incomplete Reaction or Over-oxidation q1 Was the reaction monitored for ozone saturation? start->q1 a1_yes Indicates complete alkene consumption. q1->a1_yes Yes a1_no Incomplete reaction is likely. q1->a1_no No q2 Was the workup appropriate? a1_yes->q2 a2_reductive Reductive workup (e.g., DMS, Zn/H₂O) should yield aldehydes/ketones. q2->a2_reductive a2_oxidative Oxidative workup (e.g., H₂O₂) will produce carboxylic acids/ketones. q2->a2_oxidative q3 Is the cyclopropane ring being cleaved? a2_reductive->q3 a2_oxidative->q3 a3_yes Harsh conditions can lead to cleavage of the three-membered ring. q3->a3_yes Yes

Caption: Troubleshooting guide for ozonolysis of bicyclo[4.1.0]heptene systems.

Possible Causes & Solutions:

Issue Possible Cause Troubleshooting Steps
Incomplete Reaction Insufficient ozone was delivered to the reaction.- Monitor the reaction with a visual indicator (e.g., Sudan Red 7B) or by TLC until the starting material is consumed.- Ensure the ozone generator is functioning correctly.
Formation of Carboxylic Acids (with reductive workup) The ozonide was not fully reduced, or adventitious water led to some oxidative cleavage.- Use a fresh, anhydrous solvent.- Increase the amount of reducing agent (e.g., dimethyl sulfide).- Ensure the reaction is kept at a low temperature during the workup.
Cleavage of the Cyclopropane Ring Harsh ozonolysis conditions or an aggressive workup.- Perform the ozonolysis at a lower temperature (-78 °C).- Use a milder reductive workup.- Avoid acidic conditions during workup, which could catalyze cyclopropane ring opening.
Reductive Reactions

Problem: Unwanted hydrogenolysis (cleavage) of the cyclopropane ring during catalytic hydrogenation.

dot

cluster_hydrogenation Troubleshooting Catalytic Hydrogenation start Unwanted Cyclopropane Cleavage q1 What catalyst was used? start->q1 q2 What were the reaction conditions? start->q2 a1_pd Pd/C is known to be more prone to causing hydrogenolysis. q1->a1_pd a1_pt PtO₂ (Adams' catalyst) or Rh/C may be less aggressive. q1->a1_pt a2_harsh High pressure and/or high temperature increase the likelihood of cleavage. q2->a2_harsh a2_mild Consider milder conditions. q2->a2_mild

Caption: Factors influencing cyclopropane hydrogenolysis during catalytic hydrogenation.

Possible Causes & Solutions:

Issue Possible Cause Troubleshooting Steps
Cyclopropane Ring Cleavage The catalyst and/or reaction conditions are too harsh.- Switch to a less active catalyst. For example, if using Pd/C, try PtO₂ (Adams' catalyst) or Rh/C.[5]- Lower the hydrogen pressure and/or reaction temperature.- Add a catalyst poison, such as diphenylsulfide, to modulate the activity of the palladium catalyst.[6]
Incomplete Reduction of Other Functional Groups The milder conditions required to preserve the cyclopropane ring are insufficient to reduce the target functional group.- Consider a different synthetic route where the reduction is performed before the cyclopropanation.- Explore alternative, non-catalytic reduction methods that are compatible with the cyclopropane ring.

Section 3: Detailed Experimental Protocols

This section provides step-by-step procedures for key transformations involving the bicyclo[4.1.0]heptane ring system.

Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

This protocol describes the dichlorocyclopropanation of cyclohexene using a phase-transfer catalyst, which is a common method for introducing a gem-dihalocyclopropane.[7][8]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% Aqueous Sodium Hydroxide

  • Tri-n-propylamine (or other phase-transfer catalyst)

  • Ethanol

  • n-Pentane

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine cyclohexene (1.0 equiv) and tri-n-propylamine (0.03 equiv) in ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroform (3.0 equiv) to the reaction mixture.

  • Slowly add a 50% aqueous solution of sodium hydroxide (4.0 equiv) dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into a separatory funnel containing water and n-pentane.

  • Separate the organic layer, and extract the aqueous layer three times with n-pentane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The product can be purified by distillation under reduced pressure.

Acid-Catalyzed Ring Opening of 1-Trimethylsilyloxybicyclo[4.1.0]heptane

This protocol details the iron(III) chloride-mediated ring opening of a silyl enol ether derivative of bicyclo[4.1.0]heptane to form a functionalized cycloheptenone precursor.[9]

Materials:

  • 1-Trimethylsilyloxybicyclo[4.1.0]heptane

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve anhydrous iron(III) chloride (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-trimethylsilyloxybicyclo[4.1.0]heptane (1.0 equiv) in anhydrous DMF to the cooled FeCl₃ solution over 1 hour.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-cold 1 N hydrochloric acid and extract with chloroform (3x).

  • Combine the organic extracts and wash successively with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Section 4: Spectroscopic Data for Characterization

Accurate characterization of bicyclo[4.1.0]heptane derivatives is crucial for confirming the success of a reaction and for identifying any side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Bicyclo[4.1.0]heptane (Norcarane): The proton NMR spectrum of the parent norcarane is complex due to the overlapping signals of the cyclohexane ring protons. The bridgehead protons and the cyclopropyl protons typically appear in the upfield region of the spectrum.

¹³C NMR of Bicyclo[4.1.0]heptane (Norcarane): The carbon NMR spectrum is generally more informative for confirming the presence of the bicyclic system. Key diagnostic signals include:

  • Bridgehead carbons (C1 and C6): Typically appear in the range of 15-25 ppm.

  • Cyclopropyl methylene carbon (C7): Usually found further upfield, around 10-15 ppm.

  • Cyclohexane carbons (C2, C3, C4, C5): Resonate in the typical aliphatic region of 20-30 ppm.

Mass Spectrometry (MS)

The mass spectrum of bicyclo[4.1.0]heptane under electron ionization (EI) shows a characteristic fragmentation pattern.[10]

Key Fragmentation Pathways:

  • Loss of a methyl group ([M-15]⁺): A common fragmentation for alkyl-substituted derivatives.

  • Loss of an ethyl group ([M-29]⁺): Corresponds to the cleavage of the cyclohexane ring.

  • Loss of a propyl group ([M-43]⁺): Another fragmentation pathway involving the six-membered ring.

  • Retro-Diels-Alder type fragmentation: Can lead to the formation of ions corresponding to cyclohexene and other smaller fragments.

Understanding these fragmentation patterns is essential for confirming the identity of your product and for identifying potential isomers or byproducts.[11][12]

References

  • Lee, C.-F., et al. (2007). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics, 26(15), 3733–3741. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • Rodríguez, B., & Jimeno, M. L. (2004). 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids. Magnetic Resonance in Chemistry, 42(7), 605–616. [Link]

  • Zhang, Y., et al. (2022). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. Rapid Communications in Mass Spectrometry, 36(9), e9269. [Link]

  • Royal Society of Chemistry. (2018). Potassium tert-butoxide Mediated Stereoselective/Direct Mannich Reaction of α-Substituted-γ-Lactams with in situ Generated Aryl N-Silyl Imines. Chemical Science. [Link]

  • Demchenko, P., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1643–1652. [Link]

  • Wiberg, K. B., & Szeimies, G. (1970). Acid-catalyzed solvolyses of bicyclobutane derivatives. Stereochemistry of the cyclopropylcarbinyl-cyclopropylcarbinyl and related rearrangements. Journal of the American Chemical Society, 92(3), 571–579. [Link]

  • Gan, Z., et al. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal. [Link]

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • Nicolai, S., & Waser, J. (2021). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition, 60(38), 20868-20873. [Link]

  • Bartleby. (n.d.). Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis. Retrieved from [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Boikess, R. S., & Mackay, M. D. (1971). Reactions of bicyclo[2.1.0]pentane and bicyclo[4.1.0]heptane with hydrogen chloride. Cleavage of cyclopropane rings. The Journal of Organic Chemistry, 36(7), 901–905. [Link]

  • ResearchGate. (2021). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. [Link]

  • Transformation Tutoring. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples) [Video]. YouTube. [Link]

  • MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

  • ResearchGate. (n.d.). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Retrieved from [Link]

  • Newcomb, M., & Choi, S.-Y. (1998). Six- vs Seven-Membered Ring Formation from the 1-Bicyclo[4.1.0]heptanylmethyl Radical: Synthetic and ab Initio Studies. The Journal of Organic Chemistry, 63(13), 4221–4226. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(4.1.0)heptan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2019, April 18). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer?[Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Palladium on Carbon. In Reagents for Organic Synthesis (Vol. 1, pp. 779-784). John Wiley & Sons, Inc.
  • Michigan State University. (n.d.). Mechanism of Ozonolysis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). [Link]

  • University of Nebraska–Lincoln. (2018, August 1). Alkene ozonolysis in the academic lab. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Engelhard Corporation. (n.d.).
  • Quora. (2021, April 12). Why is 1-Bromo bicyclo [2.2.1] heptan unreactive in SN1 reactions?[Link]

  • Nicolai, S., & Waser, J. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science, 15(20), 7356-7361. [Link]

  • Du Bois, J., & Ball, N. D. (2017). Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. Journal of the American Chemical Society, 139(19), 6867–6879. [Link]

  • SciELO. (2000). Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • Leah4sci. (2015, November 21). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). ONE-CARBON RING EXPANSION OF CYCLOALKANONES TO CONJUGATED CYCLOALKENONES: 2-CYCLOHEPTEN-1-ONE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, January 14). What will be the Ozonolysis product?[Link]

  • PubChem. (n.d.). Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-, (1alpha,3alpha,6alpha)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions for Constrained Amino Acids

Welcome to the technical support center for the optimization of coupling reactions involving constrained amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of coupling reactions involving constrained amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides with sterically hindered residues. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

PART 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the coupling of constrained amino acids, providing the foundational knowledge necessary for effective troubleshooting.

Q1: What are constrained amino acids, and why do they pose a challenge in peptide synthesis?

Constrained amino acids are residues that possess bulky side chains or modifications that restrict their conformational flexibility. These include, but are not limited to:

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib) and isovaline (Iva). The additional alkyl group at the α-carbon significantly increases steric bulk.[1]

  • N-alkylated amino acids: Like N-methylated amino acids, where a methyl group replaces the hydrogen on the amide nitrogen.[1][2]

  • Amino acids with bulky side-chain protecting groups: For example, Arginine with its Pmc or Pbf protecting group.[3]

The primary challenge with these residues is steric hindrance . This bulkiness can significantly lower the reactivity of both the incoming amino acid's activated carboxyl group and the N-terminal amine of the growing peptide chain.[1][4] This leads to slower reaction rates and often incomplete coupling reactions, resulting in deletion sequences and lower overall yield.[5]

Furthermore, the unique structural properties of constrained amino acids can induce the formation of secondary structures like helices and β-turns in the growing peptide chain.[1] This can lead to peptide aggregation on the solid support, further hindering reagent access and causing failed syntheses.[6][7]

Q2: How do I select the appropriate coupling reagent for a difficult coupling?

The choice of coupling reagent is critical for the success of synthesizing peptides with constrained amino acids.[8] Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct advantages.

Reagent ClassExamplesStrengthsConsiderations
Carbodiimides DCC, DIC, EDCCost-effective and widely used.Can cause racemization; requires additives like HOBt or Oxyma Pure to suppress side reactions.[9][10]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency with a low risk of racemization.[9]More expensive; BOP produces a carcinogenic byproduct (HMPA).[8][10]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUExcellent coupling efficiency and low formation of side products.[9]Can cause guanidinylation of the N-terminal amine if used in excess.[11]

For particularly challenging couplings involving sterically hindered amino acids, more potent reagents are often necessary. HATU and its analogues are highly effective due to the formation of more reactive OAt esters. Similarly, COMU , an oxyma-based reagent, demonstrates coupling efficiencies comparable to HATU and is considered a safer alternative to HOBt- or HOAt-based reagents.[8] For N-methylated amino acids, reagents like PyBrOP® and TOTT have shown good results.[8]

Q3: What is the function of additives like HOBt, HOAt, and Oxyma Pure?

Additives are crucial in many coupling reactions, primarily to suppress side reactions and enhance coupling efficiency.

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt minimizes racemization by forming an intermediate OBt ester, which is less prone to epimerization.[10]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more reactive than HOBt. The nitrogen in the pyridine ring provides anchimeric assistance during the coupling reaction, making it more efficient, especially for difficult couplings.

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure): Oxyma Pure is a safer and often more effective alternative to HOBt and HOAt.[8] It offers improved solubility and reduced allergenic potential.

Q4: How can I effectively monitor the completion of a coupling reaction?

Monitoring coupling completion is essential to avoid unnecessary double couplings or, conversely, the accumulation of deletion sequences. Several qualitative tests can be used:

  • Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. A blue color indicates an incomplete reaction. However, it is unreliable for secondary amines like proline or N-methylated amino acids.

  • Isatin Test or Chloranil Test: These are used as alternatives to the Kaiser test for detecting secondary amines, particularly N-terminal proline. A blue color indicates an incomplete coupling.

  • Bromophenol Blue Test: This test is a suitable alternative for N-methylated amines where the Kaiser test is ineffective.[2]

It's important to note that for sequences prone to aggregation, these colorimetric tests can sometimes yield false negatives.[6] In such cases, analyzing a small, cleaved sample of the peptide by LC-MS is the most definitive method for assessing coupling efficiency.

PART 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the coupling of constrained amino acids.

Problem 1: Incomplete or Slow Coupling Reaction

Symptoms:

  • A positive colorimetric test (e.g., Kaiser test) after the coupling step.

  • Presence of deletion sequences (M-n*amino acid mass) in the final LC-MS analysis.

  • Low overall yield of the desired peptide.[5]

Causality and Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Coupling Detected cause1 Steric Hindrance start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Reagent/Condition Insufficiency start->cause3 solution1a Switch to a more potent coupling reagent (e.g., HATU, COMU) cause1->solution1a If coupling hindered residues solution1b Increase reaction time and/or temperature cause1->solution1b General approach solution1c Perform a double or triple coupling cause1->solution1c For persistent issues solution2a Use chaotropic salts (e.g., LiCl) in the coupling mixture cause2->solution2a To disrupt secondary structures solution2b Switch to a more polar solvent (e.g., NMP, DMSO/DMF mixture) cause2->solution2b To improve solvation solution2c Incorporate pseudoproline dipeptides or Dmb/Hmb-protected residues cause2->solution2c Proactive strategy solution3a Increase reagent concentration (to 0.5 M or higher) cause3->solution3a To drive reaction forward solution3b Use fresh, high-quality reagents cause3->solution3b To rule out degradation

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Protocols:

  • Double Coupling: If the first coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[3]

  • Using Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO4 or LiCl in DMF, to disrupt peptide aggregation.[6]

  • Microwave-Assisted Synthesis: Utilizing microwave energy can enhance both coupling and deprotection steps, often pushing difficult reactions to completion.[12]

Problem 2: Significant Racemization

Symptoms:

  • Presence of diastereomeric impurities in the analytical HPLC, often appearing as a shoulder or a closely eluting peak to the main product peak.

Causality and Corrective Actions:

Racemization primarily occurs through the formation of an intermediate oxazolone, which can be deprotonated at the α-carbon, leading to a loss of stereochemistry.[13]

Contributing FactorExplanationRecommended Action
Over-activation Highly reactive activated species, if not consumed quickly, can lead to oxazolone formation.Avoid prolonged pre-activation times. Use coupling reagents that minimize racemization, such as those forming OBt or OAt esters.[10]
Excessive Base Strong or excess tertiary amines can promote the deprotonation of the oxazolone intermediate.Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[8] Use the minimum necessary amount of base.
Prolonged Coupling Times at High Temperatures Extended reaction times, especially at elevated temperatures, increase the likelihood of racemization.Optimize coupling time to be just sufficient for completion. For carbodiimide-mediated couplings, consider running the reaction at a lower temperature.[8]
Amino Acid Susceptibility Cysteine and Histidine are particularly prone to racemization.For these residues, consider using specialized coupling protocols, such as the addition of CuCl2.[11]
Problem 3: Formation of Side Products

Symptoms:

  • Unexpected masses detected by LC-MS analysis of the crude peptide.

Common Side Reactions and Prevention Strategies:

Side ReactionDescriptionPrevention
Guanidinylation The N-terminal amine is capped by a guanidinium group from excess uronium/aminium reagents (e.g., HBTU, HATU).[11]Pre-activate the amino acid with the coupling reagent before adding it to the resin. Avoid using a large excess of the coupling reagent.[11]
N-Acylurea Formation An O-to-N migration of the activated carboxyl group in carbodiimide-mediated reactions forms a stable N-acylurea that cannot participate in further coupling.[8]Run the reaction at lower temperatures and use additives like HOBt or Oxyma Pure.[8]
Diketopiperazine Formation The N-terminal amine of a dipeptide-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is common when Proline is the second or third residue.[11]Use a sterically hindered resin like 2-chlorotrityl chloride resin.[11] Alternatively, introduce the first two amino acids as a pre-formed dipeptide.
Aspartimide Formation The side-chain carboxyl group of Aspartic acid can form a cyclic imide, particularly in Asp-Gly or Asp-Ser sequences.Use appropriate side-chain protecting groups and milder deprotection conditions.
Problem 4: Peptide-Resin Aggregation

Symptoms:

  • Visible shrinking or clumping of the resin.

  • Poor swelling of the resin in the synthesis solvent.

  • Complete failure of both deprotection and coupling reactions.[6]

Causality and Mitigation Workflow:

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies start Peptide-Resin Aggregation cause1 Interchain Hydrogen Bonding start->cause1 cause2 Hydrophobic Collapse start->cause2 cause3 High Resin Loading start->cause3 solution1 Incorporate backbone-protecting groups (Pseudoproline dipeptides, Dmb/Hmb) cause1->solution1 Disrupts H-bonds solution2 Use 'Magic Mixture' or other aggregation-disrupting solvents cause2->solution2 Improves solvation solution3 Switch to a low-loading resin (e.g., < 0.4 mmol/g) cause3->solution3 Reduces chain proximity solution4 Use resins with good swelling properties (e.g., PEG-based resins) cause3->solution4 Enhances reagent access

Caption: Mitigation strategies for peptide-resin aggregation.

Detailed Protocols:

  • Incorporation of Pseudoproline Dipeptides: When synthesizing sequences containing Serine or Threonine, replace the corresponding dipeptide unit with a pseudoproline dipeptide. These can be coupled using standard activation methods like HATU or PyBOP®.[6] This strategy disrupts the formation of secondary structures that lead to aggregation.[6]

  • Use of Aggregation-Disrupting Solvents: For difficult sequences, consider using a solvent mixture like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100.[6]

By systematically addressing these common issues, researchers can significantly improve the success rate of synthesizing complex peptides containing constrained amino acids.

References

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Sansone, F., & D'Este, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2021, March 11). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Wang, X., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Horng, J.-C., & Raines, R. T. (2006). An electronic effect on protein structure. PMC - NIH. [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • Hartrampf, F. W., et al. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. [Link]

  • Tetras. IMPROVING PEPTIDE SYNTHESIS. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • CEM Corporation. SPPS Technology. [Link]

  • Reddit. (2025, October 10). What causes overcoupling in microwave assisted SPPS?. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of Boc-Protected Amino Acids

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in both solid-phase peptide synthesis (SPPS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis: the poor solubility of certain tert-butyloxycarbonyl (Boc)-protected amino acids.

While the Boc group is generally lipophilic and confers good solubility in organic solvents, specific amino acids—particularly those with bulky protecting groups (e.g., Boc-Arg(Tos)-OH) or those prone to severe intermolecular hydrogen bonding—can form stubborn aggregates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve these solubility issues without compromising coupling efficiency or stereochemical integrity.

DecisionTree Start Poor Boc-AA Solubility Detected CheckHydro Is the side chain highly hydrophobic/bulky? Start->CheckHydro UseMix Use DCM/DMF or NMP (10-20% v/v) CheckHydro->UseMix Yes CheckAgg Does it precipitate during pre-activation? CheckHydro->CheckAgg No UseSalt Add Chaotropic Salt (0.1M - 0.2M LiCl) CheckAgg->UseSalt Yes (H-bonding) UseBase Adjust Base (Switch DIPEA to NMM) CheckAgg->UseBase Yes (Insoluble Salt)

Decision tree for diagnosing and resolving Boc-amino acid solubility issues.

FAQ Section 1: Solvent Selection & Optimization

Q: Why do certain Boc-amino acids fail to dissolve completely in standard Dichloromethane (DCM)? A: Dichloromethane (DCM) is the traditional solvent of choice for Boc chemistry because it readily dissolves most Boc-protected amino acids, promotes excellent swelling of standard polystyrene-based resins, and is completely unreactive to the trifluoroacetic acid (TFA) used for deprotection[1]. However, DCM has a relatively low dielectric constant. Boc-amino acids with highly polar side-chain protecting groups or those prone to severe intermolecular hydrogen bonding can form insoluble β -sheet-like aggregates in pure DCM. When this occurs, the causality dictates shifting to a solvent with higher hydrogen-bond acceptor capabilities to disrupt these networks.

Q: What are the best alternative solvents or co-solvents if DCM fails? A: If a Boc-amino acid is insoluble in DCM, the immediate step is to introduce a more polar, aprotic solvent. N-methylpyrrolidone (NMP) is highly recommended; it is significantly more polar than DCM, efficiently solvates both the amino acid and the growing peptide chain, and actively disrupts aggregation[1]. A field-proven approach is to use a binary solvent mixture, incorporating 10-20% NMP or Dimethyl sulfoxide (DMSO) into DCM or Dimethylformamide (DMF) to act as a structure-disrupting agent during coupling[2].

FAQ Section 2: Temperature & Additive Effects

Q: How can chaotropic salts like Lithium Chloride (LiCl) resolve persistent insolubility? A: When solvent optimization alone is insufficient, insolubility is often driven by highly stable intermolecular hydrogen-bonding networks. Chaotropic salts, particularly lithium salts like LiCl, act as powerful structure disruptors by increasing the entropy of the system and interfering with non-covalent forces[3]. Mechanistically, the small, highly charged lithium cation ( Li+ ) coordinates directly with the carbonyl oxygen of the amino acid or peptide bond[4]. This interaction weakens the hydrophobic effect and breaks apart the hydrogen-bonding network, effectively dissolving the aggregates. Adding 0.1 M to 0.2 M LiCl to the coupling solvent can dramatically improve the solubility of difficult sequences.

Q: Is it safe to use heat to force a Boc-amino acid into solution? A: Gentle warming (up to 35-40°C) can be used to kinetically accelerate dissolution. However, prolonged heating of pre-activated Boc-amino acids—especially in the presence of bases—drastically increases the risk of racemization at the α -carbon. If heat is required for dissolution, it must be applied before the addition of the coupling reagent and base, and the solution should be cooled back to room temperature prior to activation.

FAQ Section 3: Pre-Activation & Salt Formation

Q: My Boc-amino acid dissolves initially, but precipitates immediately upon adding the coupling reagent. What is happening? A: This is a classic sign of insoluble salt formation or the rapid precipitation of a highly insoluble active ester intermediate. For instance, when using N,N'-Diisopropylcarbodiimide (DIC), the resulting urea byproduct is generally soluble in DCM, which is why DIC is preferred for SPPS[5]. However, if you are using a base that forms an insoluble complex with the acidic components of your mixture, precipitation will occur. To troubleshoot this, switch to a weaker or more sterically hindered base. Substituting N,N-Diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) at an equimolar ratio often resolves base-induced precipitation[2].

Quantitative Data: Solvent & Additive Properties

To make informed decisions during troubleshooting, refer to the following comparison of solvents and additives used in Boc-SPPS:

Solvent / AdditiveDielectric Constant ( ε )Solubilizing Power for Boc-AAsPolystyrene Resin SwellingCausality / Notes
DCM 8.9ModerateExcellentStandard solvent; unreactive to TFA. Fails with highly H-bonding residues[1].
DMF 36.7HighGoodGood alternative; prone to releasing dimethylamine impurities over time[1].
NMP 32.2Very HighExcellentHighly polar; disrupts aggregation and efficiently solvates the resin[1].
DMSO 46.7ExtremePoorUsed primarily as a co-solvent (10-20%) to disrupt severe aggregation[2].
LiCl (Additive) N/AStructure DisruptorN/ACoordinates with carbonyl oxygens to break intermolecular H-bond networks[3][4].
Experimental Protocol: Solubility Screening and Optimized Coupling

This methodology is designed as a self-validating system. It ensures the amino acid is fully solvated prior to activation, preventing failed couplings and the waste of expensive reagents.

Step 1: Initial Solvation Weigh the required equivalent of the Boc-amino acid (typically 3-4 equivalents relative to resin loading). Add the primary coupling solvent (DCM) to achieve a concentration of 0.1 M to 0.4 M.

Step 2: Visual Inspection & Co-solvent Addition Agitate gently for 2-3 minutes. If the solution remains cloudy or particulate matter is visible, add NMP dropwise (up to 20% of the total volume) while swirling.

Step 3: Chaotropic Disruption (If Necessary) If the amino acid remains insoluble after the addition of NMP, add anhydrous Lithium Chloride (LiCl) to achieve a final concentration of 0.1 M to 0.2 M in the solvent mixture. Sonicate the mixture for 5 minutes until completely clear.

Step 4: Pre-activation Once a clear solution is achieved, cool the mixture to 0 °C (to minimize racemization risk) and add the coupling reagents (e.g., DIC and Oxyma). Allow the mixture to activate for 5-10 minutes[2].

Step 5: Coupling & Validation Transfer the activated, fully dissolved solution to the resin. After the designated coupling time (typically 1-2 hours), perform a quantitative Ninhydrin (Kaiser) test[2]. A clear, negative result (yellow beads/solution) self-validates that the solubilization strategy successfully facilitated the coupling without compromising the reactivity of the Boc-amino acid.

Workflow Step1 1. Weigh Boc-Amino Acid Step2 2. Add Primary Solvent (DCM) Step1->Step2 Dec1 Is it clear? Step2->Dec1 Step3 3. Add Co-solvent (NMP/DMF) Dec1->Step3 No Proceed Proceed to Pre-activation Dec1->Proceed Yes Dec2 Is it clear? Step3->Dec2 Step4 4. Add 0.1M LiCl Dec2->Step4 No Dec2->Proceed Yes Step4->Proceed Cleared

Step-by-step workflow for screening and optimizing Boc-amino acid solubility.

References
  • [4] Influence of lithium cations on prolyl peptide bonds. PubMed (NIH). Available at:[Link]

  • [3] Chaotropic agent. Wikipedia. Available at:[Link]

Sources

Troubleshooting

Scaling up the synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Topic: Scale-Up Synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid Welcome to the Process Chemistry Support Center. The synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid—a conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Welcome to the Process Chemistry Support Center. The synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid—a conformationally restricted GABA analogue and a privileged scaffold for triple reuptake inhibitors[1]—presents unique challenges during scale-up. This guide provides field-proven solutions, validated protocols, and mechanistic troubleshooting for overcoming the notorious bottlenecks associated with bicyclic ring construction.

Section 1: Strategic FAQs & Troubleshooting

Q: We attempted a direct cyclopropanation of N-Boc-guvacine using Corey-Chaykovsky conditions, but our yields are abysmal (<2%) upon scale-up. What is going wrong? A: This is a classic failure mode. The α,β-unsaturated double bond in tetrahydropyridine derivatives (like N-Boc-guvacine) is highly electron-deficient. Direct cyclopropanation via sulfur ylides (Corey-Chaykovsky) or zinc carbenoids (Simmons-Smith) suffers from poor orbital overlap and competing side reactions. On scale-up, the heterogeneous nature of these reactions leads to catastrophic yield drops, often falling below 2%[2]. Furthermore, the Boc-protecting group can coordinate with and poison zinc or copper catalysts.

Q: If direct cyclopropanation is unviable, what is the recommended scale-up strategy? A: The most robust approach is a "De Novo Bicyclic Assembly"[2]. Instead of attempting to cyclopropanate a pre-formed 6-membered ring, you synthesize a functionalized cyclopropane first, and then close the 6-membered piperidine ring. This involves the Rh(II)-catalyzed insertion of dimethyl diazomalonate into 4-phthalimido-1-butene, followed by deprotection, intramolecular lactamization, and chemoselective reduction[3].

Q: How is the cis-stereochemistry established in this de novo route without chiral resolution? A: The stereochemistry is self-regulating due to geometric constraints. When the intermediate cyclopropane (bearing geminal methyl esters) undergoes intramolecular cyclization, the tethered primary amine can only physically reach the ester group that is cis to the alkyl chain. Consequently, the remaining ester group is locked in a strict cis relationship with the bridgehead proton at C6, yielding the desired relative stereochemistry automatically.

Section 2: Quantitative Pathway Comparison

To justify the shift in synthetic strategy, below is a comparative analysis of the two primary synthetic routes during a 100-gram scale-up campaign:

ParameterDirect Cyclopropanation RouteDe Novo Assembly Route
Starting Material N-Boc-guvacine4-Phthalimido-1-butene
Key Reaction Corey-Chaykovsky / Simmons-SmithRh(II) Carbenoid Insertion
Scale-up Yield < 2% (Severe catalyst poisoning)45 - 60% (Overall)
Stereocontrol Poor (Mixture of diastereomers)Excellent (Strictly cis-fused)
Purification Complex (Chromatography required)Streamlined (Crystallizable intermediates)
Section 3: Validated Step-by-Step Methodologies

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the reaction causality is respected.

Protocol 1: Rh(II)-Catalyzed Cyclopropanation (The Scale-Up Bottleneck)
  • Objective: Synthesis of Dimethyl 2-(2-phthalimidoethyl)cyclopropane-1,1-dicarboxylate.

  • Procedure: Dissolve 4-phthalimido-1-butene (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in anhydrous CH₂Cl₂ under N₂. Heat to a mild reflux. Crucial Step: Add dimethyl diazomalonate (1.5 eq) dissolved in CH₂Cl₂ dropwise over 4-6 hours using a syringe pump.

  • Causality & Troubleshooting: Slow addition is mandatory to keep the steady-state concentration of the diazo compound low, preventing the formation of tetramethyl ethenetetracarboxylate (diazo dimerization)[4]. Rh₂(OAc)₄ is chosen over copper catalysts due to superior turnover numbers and reduced Lewis acid-mediated side reactions.

  • Validation Checkpoint: Monitor the reaction via TLC. The evolution of N₂ gas is a real-time kinetic indicator. The disappearance of the visible yellow color of the diazo compound as it enters the reaction flask confirms active catalyst turnover.

Protocol 2: Deprotection and Intramolecular Lactamization
  • Objective: Synthesis of Methyl 2-oxo-3-azabicyclo[4.1.0]heptane-1-carboxylate.

  • Procedure: Dissolve the cyclopropane intermediate in EtOH. Add hydrazine hydrate (1.2 eq) and reflux for 2 hours. Cool to room temperature, filter off the byproduct, and concentrate the filtrate. Heat the resulting crude primary amine in toluene at 80°C for 4 hours.

  • Causality & Troubleshooting: Hydrazine selectively cleaves the phthalimide without hydrolyzing the methyl esters. The subsequent heating overcomes the activation energy required for the 6-exo-trig-like cyclization, forming the cis-fused lactam.

  • Validation Checkpoint: The precipitation of a white solid (phthalhydrazide) serves as a visual indicator of successful deprotection. Lactamization can be validated by IR spectroscopy: watch for the appearance of a strong lactam carbonyl stretch (~1650 cm⁻¹).

Protocol 3: Chemoselective Reduction & Saponification
  • Objective: Final conversion to cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.

  • Procedure:

    • Add BH₃·THF (3.0 eq) to the lactam at 0°C. Reflux for 12 hours. Quench carefully with MeOH, then reflux for 1 hour.

    • Protect the free amine with Boc₂O (1.1 eq) and Et₃N in CH₂Cl₂.

    • Hydrolyze the methyl ester using LiOH (2.0 eq) in THF/H₂O (3:1) at room temperature.

  • Causality & Troubleshooting: BH₃ is highly electrophilic and coordinates to the electron-rich amide carbonyl, reducing it to the amine. It is perfectly chemoselective here, leaving the methyl ester intact and avoiding hydrogenolysis of the strained cyclopropane ring (which would catastrophically occur with Pd/C + H₂).

  • Validation Checkpoint: Failure to reflux in MeOH after the BH₃ reduction will result in artificially low yields during extraction because the product remains trapped as a water-soluble boron-amine complex. The release of trimethyl borate during the MeOH reflux validates the liberation of the free amine.

Section 4: Reaction Workflow Visualization

SynthesisPathway A 4-Phthalimido-1-butene B Dimethyl 2-(2-phthalimidoethyl) cyclopropane-1,1-dicarboxylate A->B Dimethyl diazomalonate Rh2(OAc)4, CH2Cl2 C Methyl 2-oxo-3-azabicyclo [4.1.0]heptane-1-carboxylate B->C 1. N2H4·H2O, EtOH 2. Toluene, 80°C D Methyl 3-azabicyclo [4.1.0]heptane-1-carboxylate C->D BH3·THF, Reflux (Chemoselective) E cis-3-Boc-3-aza-bicyclo [4.1.0]heptane-1-carboxylic acid D->E 1. Boc2O, Et3N 2. LiOH, THF/H2O

De Novo Synthesis Pathway for cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.

References
  • [1] 1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [2] DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Source: Università degli studi di Ferrara. URL:

  • [4] DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Source: Università degli studi di Ferrara. URL:

  • [3] Synthetic Methods for the Preparation of Norcarane Scaffolds. A Review. Source: ResearchGate. URL:

Sources

Optimization

Analytical methods for determining the purity of aza-bicyclo-carboxylic acids

Welcome to the Technical Support Center for the analytical characterization of aza-bicyclo-carboxylic acids. Compounds containing this scaffold—such as azabicyclo[3.1.0]hexane-carboxylic acids, quinuclidine derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of aza-bicyclo-carboxylic acids. Compounds containing this scaffold—such as azabicyclo[3.1.0]hexane-carboxylic acids, quinuclidine derivatives, and β -lactam antibiotics (e.g., azabicyclo[3.2.0]heptane-carboxylic acids)—present unique analytical challenges. Their highly polar, zwitterionic nature and frequent lack of strong UV chromophores demand specialized approaches beyond standard reversed-phase HPLC[1][2].

This guide provides field-proven troubleshooting logic, self-validating protocols, and authoritative methodologies to ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your purity determinations.

Workflow Start Aza-bicyclo-carboxylic Acid Purity Assessment Chrom Chromatographic Purity (Relative %) Start->Chrom Abs Absolute Purity (Mass Fraction %) Start->Abs Chiral Stereoisomeric Purity (ee% / de%) Start->Chiral HILIC HILIC LC-MS/MS (Polar/Zwitterionic) Chrom->HILIC High Polarity RP RP-HPLC (Ion-Pairing) Chrom->RP Lipophilic Analogs qNMR 1H-qNMR (Internal Standard) Abs->qNMR Universal Response SFC Chiral SFC / HPLC (Enantiomer Resolution) Chiral->SFC Chiral Center

Workflow for comprehensive purity analysis of aza-bicyclo-carboxylic acids.

Section 1: Chromatographic Purity (HPLC & LC-MS)

FAQ 1: Why do my aza-bicyclo-carboxylic acids exhibit poor retention and severe peak tailing on standard C18 columns?

Causality: Aza-bicyclo-carboxylic acids possess both a basic nitrogen (secondary or tertiary amine) and an acidic carboxylate group. At typical LC-MS mobile phase conditions (pH 2–4), the amine is protonated while the carboxylic acid may be partially ionized, rendering the molecule highly polar. On hydrophobic C18 stationary phases, this high polarity prevents adequate partitioning, leading to early elution (often in the void volume). Furthermore, the protonated amine interacts strongly with residual, unendcapped surface silanols on the silica support via secondary electrostatic interactions, causing severe peak tailing[1]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize ion-pairing agents (e.g., volatile perfluorinated acids) in reversed-phase systems.

FAQ 2: How do I optimize a HILIC method for these zwitterionic scaffolds?

Causality: In HILIC, water acts as the strong eluting solvent. Retention is driven by partitioning into a water-enriched layer on the stationary phase and electrostatic interactions. For zwitterions, maintaining a constant buffer concentration (e.g., 10–20 mM ammonium formate) is critical to control the ionization state of both the analyte and the stationary phase, preventing peak splitting and retention time drift[3][4].

Protocol 1: Self-Validating HILIC LC-MS/MS Method

This protocol is optimized for polar aza-bicyclo derivatives (e.g., carbapenem or clavulanate analogs)[4][5].

  • Column Equilibration: Install a zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm). Equilibrate with 90% Acetonitrile / 10% Aqueous Buffer (20 mM Ammonium Formate, pH 3.0) for at least 20 column volumes.

    • Self-Validation Step: Inject a blank (diluent) to confirm a stable baseline and the absence of carryover.

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL. Dilute to the working concentration (e.g., 10 µg/mL) using 90% Acetonitrile.

    • Causality: Injecting a sample with high aqueous content disrupts the localized water layer on the HILIC stationary phase, causing severe peak distortion.

  • Gradient Elution: Program a gradient from 90% organic to 50% organic over 10 minutes.

    • Critical Parameter: Ensure the aqueous buffer is delivered via a ternary pump or pre-mixed in both A and B lines to maintain a constant 10 mM ionic strength throughout the gradient.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) mode. Aza-bicyclo compounds often yield strong [M+H]+ ions in positive mode[4]. Monitor specific MRM transitions (e.g., loss of H2​O or CO2​ ) to confirm peak identity.

Table 1: Comparison of Chromatographic Modes for Aza-bicyclo-carboxylic Acids
Chromatographic ModeStationary PhaseMobile Phase StrategyRetention MechanismBest Suited For
HILIC Zwitterionic, Amide, Bare SilicaHigh Organic (>70% MeCN) + Aqueous BufferAqueous layer partitioning & electrostaticUnprotected, highly polar zwitterions
RP-HPLC (Ion-Pairing) C18, C8Aqueous/Organic + Volatile Ion-Pairing Agent (e.g., HFBA)Hydrophobic interaction of the ion-pairAnalytes requiring MS compatibility but failing HILIC
RP-HPLC (Standard) C18, Phenyl-HexylAqueous Buffer (pH 2-3) + Methanol/MeCNHydrophobic interactionDerivatized or lipophilic ester prodrugs

Section 2: Absolute Purity via Quantitative NMR (qNMR)

FAQ 3: Why use qNMR instead of HPLC-UV area percent for absolute purity?

Causality: LC-UV area normalization assumes that all impurities share the exact same molar extinction coefficient as the active pharmaceutical ingredient. Because aliphatic aza-bicyclo-carboxylic acids lack strong chromophores, UV detection is highly biased and often entirely misses non-UV-active impurities (e.g., inorganic salts, residual solvents, or aliphatic byproducts). Quantitative 1H-NMR (qHNMR) relies on the universal response of protons. Under fully relaxed conditions, the integral area of a resonance is directly proportional to the number of nuclei, allowing for absolute mass fraction determination against a certified internal standard[6][7][8].

FAQ 4: How do I prevent signal overlap and peak broadening in qNMR for zwitterions?

Causality: Zwitterionic amino acids exhibit extreme pH-dependent chemical shifts. In unbuffered D2​O , slight variations in sample concentration alter the equilibrium between the zwitterionic, protonated, and deprotonated states, causing peak broadening and shifting that overlaps with the internal standard. Solution: Adjust the pD of the NMR sample to either highly acidic or highly basic extremes (e.g., pH 12) to ensure the molecule exists as a single, uniform species[9].

qNMR_Logic Solvent Select Deuterated Solvent (D2O, CD3OD, or DMSO-d6) Solubility Is analyte soluble >5 mg/mL? Solvent->Solubility Adjust Adjust pD (NaOD/DCl) to ensure single species Solubility->Adjust Yes (Zwitterion) IS_Select Select Internal Standard (IS) (e.g., Maleic acid, TSP) Adjust->IS_Select Overlap Check for Signal Overlap (Analyte vs IS) IS_Select->Overlap Overlap->IS_Select Overlap Detected Proceed Proceed to 1H-qNMR Acquisition (D1 > 5*T1) Overlap->Proceed No Overlap

Decision tree for qNMR solvent and internal standard selection.

Protocol 2: Self-Validating 1H-qNMR Absolute Purity Determination

This protocol ensures metrological traceability to the International System of Units (SI)[8][10].

  • Internal Standard (IS) Selection: Select an IS with a known, certified absolute purity (e.g., NIST SRM) that produces a singlet in a region free of analyte signals.

    • Self-Validation Step: Acquire a qualitative 1H-NMR spectrum of the analyte without the IS to map out all impurity and analyte peaks, ensuring the target IS region is truly empty.

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of the aza-bicyclo-carboxylic acid and an equimolar amount of the chosen IS into the same vial.

  • Solvent & pD Adjustment: Dissolve the mixture in 0.8 mL of D2​O . Add micro-drops of NaOD to adjust the pD to >12.

    • Causality: This forces the carboxylic acid to be fully deprotonated and the basic nitrogen to be uncharged, locking the chemical shifts and sharpening the signals[9].

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1​≥30 seconds). Use a 90° pulse angle and acquire at least 64 scans for a high signal-to-noise ratio ( S/N>250 )[6].

  • Data Processing: Apply manual phase correction and a strict baseline correction. Integrate the IS and the isolated analyte peak. Calculate absolute purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity)[7].

Table 2: Recommended qNMR Internal Standards for Polar Carboxylic Acids
Internal Standard (IS)Solvent CompatibilityChemical Shift ( δ , ppm)Notes
Maleic Acid D2​O , CD3​OD ~6.3 (Singlet, 2H)Excellent for aliphatic aza-bicycles; avoid if analyte has alkene protons.
TSP-d4 D2​O 0.0 (Singlet, 9H)Water-soluble; acts as both a chemical shift reference and a qNMR calibrant.
Potassium Phthalate D2​O ~7.5 (Multiplet, 4H)Useful if the aliphatic region (0-5 ppm) is heavily congested.
Dimethyl Sulfone D2​O , DMSO−d6​ ~3.1 (Singlet, 6H)Highly stable, but may overlap with aza-bicyclo ring protons ( α to nitrogen).

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Peptides Containing cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid: A Comparison Guide

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the fundamental bottleneck of peptide therapeutics: the dichotomy between high target affinity and poor pharmacokinetic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the fundamental bottleneck of peptide therapeutics: the dichotomy between high target affinity and poor pharmacokinetic stability. Natural peptides are highly flexible and rapidly degraded by endogenous proteases.

To overcome this, the field has pivoted toward conformationally constrained non-natural amino acids. Among the most effective of these scaffolds is cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid (hereafter referred to as 3-ABHC ). By fusing a cyclopropane ring to a piperidine backbone, this building block acts as a rigidified β -amino acid analog. This guide objectively compares the structural, biological, and experimental performance of 3-ABHC against traditional peptide scaffolds, providing actionable workflows for your drug development pipeline.

Structural Rationale: Why Constrain the Backbone?

The biological activity of a peptide is entirely dependent on its ability to adopt a specific bioactive conformation (often a β -turn or γ -turn) upon binding to its target receptor [1]. Natural amino acids like L-Proline introduce some rigidity, but their pyrrolidine rings still undergo rapid envelope transitions, resulting in an entropic penalty upon receptor binding.

Incorporating 3-ABHC fundamentally alters the peptide's energy landscape. The causality is straightforward: the fused 6+3 bicyclic system locks the piperidine ring into a singular, rigid conformation. Furthermore, because the carboxylic acid is located at the bridgehead carbon (C1), the resulting peptide bond is forced into a highly specific spatial trajectory. This not only pre-organizes the peptide for receptor binding (increasing affinity) but also creates massive steric hindrance around the amide bond, physically blocking the active sites of proteolytic enzymes.

Table 1: Conformational and Structural Comparison of Peptide Scaffolds
Amino Acid ScaffoldClassificationConformational FlexibilityProteolytic ResistancePrimary Application
L-Proline α -amino acidHigh (Envelope transitions)Low to ModerateNatural turn induction
Nipecotic Acid β -amino acidModerate (Chair flips)HighFlexible β -peptides
3-Azabicyclo[3.1.0]hexane-1-COOH Constrained β -analogHighly RestrictedVery HighTight turn induction
cis-3-Boc-3-ABHC Constrained β -analogRigid (Locked chair/boat) Absolute Stable peptidomimetics

Biological Performance: Affinity and Pharmacokinetics

When 3-ABHC is incorporated into biologically active sequences—such as Arg-Gly-Asp (RGD) motifs targeting integrins, or ligands targeting monoamine transporters—the performance metrics shift dramatically [1, 2].

The data in Table 2 illustrates a comparative case study of a cyclic RGD peptide targeting the α v β 3 integrin, a critical receptor in tumor angiogenesis. Replacing standard flexible residues with rigidified bicyclic analogs directly correlates with a drop in IC 50​ (due to reduced entropic penalty) and a massive extension of plasma half-life.

Table 2: Comparative Biological Performance (Integrin α v β 3 Case Study)
Peptide ConstructIC 50​ ( α v β 3 Integrin)Plasma Half-Life (T 1/2​ )Enzymatic Cleavage Rate
Linear RGD (Native) > 1000 nM< 10 minutesRapid
Cyclic RGD (Proline) 45.0 nM~ 2.5 hoursModerate
Cyclic RGD (Nipecotic Acid) 38.5 nM~ 6.0 hoursSlow
Cyclic RGD (cis-3-ABHC) 3.2 nM > 24 hours Highly Resistant

Validated Experimental Methodologies

Working with bridgehead carboxylic acids requires specialized protocols. The quaternary-like steric environment of the C1 carbon in 3-ABHC makes standard carbodiimide coupling (e.g., DIC/Oxyma) highly inefficient. Every protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: To overcome the high activation energy barrier imposed by the cyclopropane steric bulk, we must utilize highly reactive uronium salts (HATU) combined with microwave heating to drive the acylation forward.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Pre-Activation: In a separate vial, dissolve 3-ABHC (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq). Stir for 2 minutes to form the active OAt ester.

  • Coupling: Transfer the activated 3-ABHC to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. If the beads are blue (indicating unreacted amines due to steric clash), repeat Step 2 and 3 (double coupling). Self-validation requires a negative (yellow) Kaiser test before proceeding.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Self-Validating Serum Stability Assay

Causality: To definitively prove that the 3-ABHC scaffold confers proteolytic resistance, the peptide must be challenged in human serum alongside known controls, utilizing LC-MS/MS for exact mass tracking.

  • Preparation: Prepare a 100 µM stock of the 3-ABHC peptide, a positive control (cyclic Cyclosporine A, highly stable), and a negative control (linear native RGD, highly unstable) in PBS (pH 7.4).

  • Incubation: Mix 50 µL of each peptide stock with 200 µL of 25% human blood serum (pre-warmed to 37°C). Incubate at 37°C.

  • Quenching & Extraction: At time points 0, 1, 2, 4, 8, and 24 hours, extract 30 µL aliquots and immediately quench by adding 30 µL of ice-cold acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Self-Validation Check: The assay is only considered valid if the linear RGD control shows >90% degradation by hour 1, and Cyclosporine A shows <10% degradation at hour 24. Calculate the T 1/2​ of the 3-ABHC peptide based on the AUC of the parent mass.

Mechanistic Pathway

The following diagram illustrates the logical workflow of how incorporating 3-ABHC rescues a peptide from the standard fate of rapid degradation, funneling it toward high-efficacy target binding.

G N1 Native Peptide (Flexible) N2 Protease Cleavage N1->N2 In Vivo Plasma N3 3-ABHC Incorporation N1->N3 Scaffold Design N4 Steric Locking (Turn Induction) N3->N4 Bridgehead Hindrance N5 Protease Evasion & High Affinity N4->N5 Bioactive Conformation

Workflow showing how 3-ABHC incorporation shifts peptides from rapid degradation to high efficacy.

References

  • Title: Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Source: Chemistry - A European Journal (2014) URL: [Link]

  • Title: Understanding the Polypharmacological Profiles of Triple Reuptake Inhibitors by Molecular Simulation. Source: ACS Chemical Neuroscience (2021) URL: [Link]

  • Title: Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Source: Tetrahedron (2010) URL: [Link]

Comparative

Structural Analysis of Bicyclic Amino Acid-Modified Peptides: A Comparative Methodological Guide

As drug discovery pivots towards challenging protein-protein interactions (PPIs) and targets previously deemed "undruggable," the limitations of traditional linear peptides—namely, poor proteolytic stability and high ent...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards challenging protein-protein interactions (PPIs) and targets previously deemed "undruggable," the limitations of traditional linear peptides—namely, poor proteolytic stability and high entropic penalties upon binding—have become starkly apparent. Enter bicyclic amino acid-modified peptides (e.g., the Bicycle® platform). By constraining a peptide sequence around a central chemical scaffold (such as 1,3,5-tris(bromomethyl)benzene or TBMB), these molecules bridge a critical gap, offering the high target affinity and specificity of monoclonal antibodies alongside the tissue penetrance and synthetic tractability of small molecules[1].

However, the very feature that confers their pharmacological advantage—their rigid, constrained bicyclic scaffold—presents unique challenges for structural elucidation. Complex peak broadening in NMR[2] and the difficulty of capturing dynamic binding interfaces require a highly optimized analytical approach. This guide objectively compares the structural performance of bicyclic peptides against alternative modalities and provides field-proven, self-validating protocols for their structural analysis.

Structural and Thermodynamic Comparison: Bicyclic vs. Linear/Monocyclic Peptides

The fundamental advantage of bicyclic peptides lies in thermodynamics. Unconstrained linear peptides exist as an ensemble of rapidly interconverting conformations in solution. Upon binding a target, they must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS ) which severely limits their overall binding affinity ( ΔG )[3].

By covalently tethering the peptide to a trivalent scaffold, bicyclic peptides are pre-organized into rigid, loop-like structures[4]. This pre-organization drastically reduces the entropic penalty of binding. Furthermore, the dual-loop architecture provides a larger interaction surface area (>700 Ų) compared to monocyclic variants, allowing them to engage discontinuous epitopes with picomolar affinities[1].

Table 1: Comparative Performance Metrics of Peptide Modalities

ModalityConformational RigidityTarget Affinity ( Kd​ / IC50​ )Proteolytic Half-Life (Plasma)Entropic Penalty of Binding ( ΔS )
Linear Peptides Low (Highly flexible)Micromolar ( μ M)< 10 minutesVery High
Monocyclic Peptides ModerateHigh Nanomolar (nM)~1 hourModerate
Bicyclic Peptides Very High (Pre-organized)Low Nanomolar to Picomolar[1]> 1.5 - 10 hours[5]Low[3]

Data supported by structural optimization studies of ACE2 and uPA inhibitors[5],[1].

Comparative Analytical Platforms for Bicyclic Peptides

To accurately map the binding interfaces and internal conformations of bicyclic peptides, researchers must deploy orthogonal structural biology techniques. No single method provides a complete picture due to the unique chemical nature of the trivalent scaffolds.

Table 2: Comparison of Structural Analysis Techniques for Bicyclic Peptides

TechniquePrimary OutputSample RequirementResolutionKey Limitation for Bicyclic Peptides
Solution-State NMR Internal conformation, folding dynamicsHigh (~1-3 mM)AtomicScaffold-induced peak broadening; complex spectral overlap[2].
X-ray Crystallography Absolute 3D structure, binding interfaceHigh (Protein Crystals)Very High (< 2.0 Å)Requires successful co-crystallization; provides only a static snapshot[1].
HDX-MS Binding epitopes, allosteric stabilizationLow (Picomole)Peptide-levelDoes not yield absolute 3D atomic coordinates[6],[7].
Integrative Structural Analysis Workflow

To overcome individual methodological limitations, a multi-modal workflow is highly recommended. The following diagram illustrates the logical relationship between these orthogonal techniques.

Structural_Analysis_Workflow Candidate Bicyclic Peptide Candidate NMR_Path Solution-State NMR (Conformation) Candidate->NMR_Path Xray_Path X-ray Crystallography (Absolute Structure) Candidate->Xray_Path HDX_Path HDX-MS (Epitope Mapping) Candidate->HDX_Path NMR_Data NOE Distance Restraints NMR_Path->NMR_Data Xray_Data Electron Density Maps Xray_Path->Xray_Data HDX_Data Deuterium Uptake Kinetics HDX_Path->HDX_Data Integration Integrative Structural Model NMR_Data->Integration Xray_Data->Integration HDX_Data->Integration

Integrative structural analysis workflow for bicyclic peptides comparing NMR, X-ray, and HDX-MS.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step methodologies for the two most dynamic techniques used in bicyclic peptide analysis: Solution-State NMR and HDX-MS. As an application scientist, I emphasize not just what to do, but the causality behind each step to ensure scientific rigor.

Protocol 1: 2D NMR Conformational Analysis of Bicyclic Peptides

Because bicyclic peptides often lack the predictable secondary structures (like α -helices) found in larger proteins, their structural elucidation relies heavily on through-space distance restraints[2],[4].

  • Step 1: Sample Preparation. Dissolve the synthesized bicyclic peptide in a 90% H₂O / 10% D₂O buffer at a concentration of 1–3 mM.

    • Causality: H₂O is strictly required to observe exchangeable backbone amide protons. These protons are critical for identifying the intramolecular hydrogen bonds that stabilize the macrocyclic loops. D₂O is included solely to provide the necessary frequency lock signal for the NMR spectrometer[4].

  • Step 2: Spectra Acquisition. Acquire TOCSY (mixing time 70 ms) and NOESY (mixing time 200–400 ms) spectra at 298 K.

    • Causality: The TOCSY experiment identifies the isolated spin systems of individual amino acid residues without inter-residue cross-talk. The NOESY experiment identifies through-space proton proximities (< 5 Å), which are the fundamental data points needed to map the spatial folding of the peptide[2].

  • Step 3: Restraint Generation & Simulated Annealing. Convert NOE cross-peak volumes into upper-distance bounds and apply them in a Molecular Dynamics (MD) simulated annealing protocol.

    • Causality: Bicyclic scaffolds (e.g., TBMB or TATA linkers) severely restrict backbone dihedral angles[8]. Applying these strict distance bounds ensures the calculated structural ensemble reflects the sterically constrained reality of the macrocycle, rather than a physically impossible linear geometry[9].

  • Step 4: Protocol Self-Validation. Compare the calculated MD structural ensemble against experimental scalar couplings ( 3JHNα​ ) extracted from a 1D or DQF-COSY spectrum.

    • Validation Logic: If the calculated dihedral angles in your 3D model deviate significantly from the theoretical angles predicted by the Karplus equation for your observed 3JHNα​ couplings, your NOE distance restraints are likely misassigned and must be recalibrated.

Protocol 2: HDX-MS Epitope Mapping of Bicyclic Peptide-Protein Complexes

When co-crystallization fails, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is the premier technique for mapping exactly where a bicyclic peptide binds to its target protein[6],[10].

  • Step 1: Deuterium Labeling (Time-Course). Incubate the target protein (e.g., GFRaL or TSLP) both with and without the bicyclic peptide in a D₂O-based physiological buffer (pH 7.4) across a logarithmic time-course (e.g., 10s, 1min, 10min, 1hr).

    • Causality: Solvent-exposed amide hydrogens exchange with deuterium rapidly. However, amides that become buried in the binding interface upon peptide complexation, or those stabilized by new hydrogen bonds, will exchange much more slowly. The time-course captures both transient and stable interaction dynamics[6],[7].

  • Step 2: Quenching. Rapidly lower the sample pH to 2.5 and the temperature to 0°C.

    • Causality: The intrinsic chemical rate of amide hydrogen exchange reaches its absolute minimum at pH 2.5 and 0°C. This step effectively "freezes" the deuterium label in place, preventing the label from washing off (back-exchange) during subsequent analysis[7].

  • Step 3: Proteolytic Digestion. Pass the quenched complex through an immobilized pepsin column.

    • Causality: Most proteases denature at pH 2.5. Pepsin is uniquely active under these highly acidic conditions, allowing for rapid fragmentation of the protein-peptide complex into measurable peptides while strictly maintaining the quench conditions[10].

  • Step 4: Protocol Self-Validation (Back-Exchange Correction). Run a fully deuterated control sample (incubated in D₂O for >24 hours under denaturing conditions) through the LC-MS system.

    • Validation Logic: Inevitably, a small percentage of deuterium will revert to hydrogen during the aqueous LC separation step. The fully deuterated control allows you to mathematically calculate and correct for this exact rate of back-exchange, ensuring the quantitative accuracy of your final binding epitope map.

Conclusion

The structural analysis of bicyclic amino acid-modified peptides requires a paradigm shift from traditional small-molecule or linear peptide workflows. While the rigidification provided by trivalent scaffolds like TBMB drastically improves target affinity and proteolytic stability[5],[1], it introduces analytical complexities such as NMR peak broadening[2] and constrained dynamics. By employing a self-validating, orthogonal approach combining solution-state NMR for internal conformational mapping and HDX-MS for precise epitope localization, researchers can confidently drive the rational design and optimization of next-generation constrained peptide therapeutics.

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Validation

Comparative study of cis and trans isomers of 3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Comparative Study of cis and trans Isomers of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid As a Senior Application Scientist specializing in the design and synthesis of conformationally restricted peptidomimetics, I freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of cis and trans Isomers of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid

As a Senior Application Scientist specializing in the design and synthesis of conformationally restricted peptidomimetics, I frequently encounter the challenge of optimizing bicyclic scaffolds. 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a highly valuable unnatural amino acid that serves as a rigidified analog of γ-aminobutyric acid (GABA) and proline[1]. The fusion of the cyclopropane ring to the piperidine core dictates the spatial orientation of the basic nitrogen and the carboxylic acid, fundamentally altering the molecule's pharmacological vector.

This guide provides an in-depth, objective comparison of the cis-fused and trans-fused isomers of this scaffold, detailing their thermochemical profiles, synthetic methodologies, and analytical characterization.

Structural & Thermochemical Profiling

The stereochemistry of the C1–C6 ring fusion is the primary determinant of the molecule's 3D architecture and stability.

  • cis-Isomer ((1R,6S) / (1S,6R)): The cyclopropane ring bridges an axial and an equatorial position of the piperidine ring. This allows the piperidine core to maintain a relatively unstrained, standard chair conformation. The cis-isomer represents the global thermodynamic minimum for this bicyclic system[2].

  • trans-Isomer ((1R,6R) / (1S,6S)): The cyclopropane ring is forced to bridge two trans-diaxial-like positions. Because the geometric constraints of a three-membered ring require a dihedral angle near 0° at the fusion bond, the piperidine ring is forced out of its chair conformation into a highly strained, distorted twist-boat or half-chair.

Table 1: Comparative Structural & Thermodynamic Profile

Propertycis-3-Azabicyclo[4.1.0]heptane-1-carboxylic acidtrans-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Ring Fusion Geometry cis-fused (Dihedral angle ~0° accommodated by chair)trans-fused (Requires severe ring distortion)
Piperidine Conformation ChairDistorted Twist-Boat / Half-Chair
Relative Stability High (Thermodynamically favored)Low (Highly strained, kinetic or forced product)
Pharmacophore Vector Folded (Mimics the compact bioactive conformation of GABA)Extended (Increases the spatial distance between N3 and C1-COOH)
Synthetic Accessibility Direct via transition-metal catalyzed cyclopropanationIndirect via base-catalyzed equilibration of unsaturated precursors

Synthesis Methodologies & Workflows

Because of the massive difference in ring strain, the synthesis of these two isomers requires entirely different strategic approaches. The cis-isomer is synthesized via a highly ordered transition state, whereas the trans-isomer typically requires forcing conditions or equilibration from a less strained, unsaturated intermediate[3].

Workflow Visualization

SynthesisWorkflow Start 4-Phthalimido-1-butene + Diazomalonate RhCat Rh(II)-Catalyzed Intramolecular Cyclopropanation Start->RhCat Heat / Rh2(OAc)4 Lactam Bicyclic Lactam Intermediate (cis-fused) RhCat->Lactam Stereoselective Cyclization Reduction Chemoselective Reduction (Lactam to Amine) Lactam->Reduction LiAlH4 or Borane CisIsomer cis-3-Azabicyclo[4.1.0]heptane- 1-carboxylic acid Reduction->CisIsomer Major Product Equilibration Base-Catalyzed Equilibration (e.g., KOH in EtOH) CisIsomer->Equilibration High Energy Input TransIsomer trans-3-Azabicyclo[4.1.0]heptane- 1-carboxylic acid Equilibration->TransIsomer Kinetic / Minor Product

Caption: Synthesis workflow comparing direct formation of the cis-isomer and derivation of the trans-isomer.

Step-by-Step Methodology: cis-Isomer Synthesis

This protocol is adapted from the optimized route established by Napolitano et al.[4], which relies on a chemoselective, self-validating cascade.

  • Diazo Transfer: React 4-phthalimido-1-butene with a diazomalonate derivative in the presence of a base (e.g., DBU) to yield the corresponding diazo precursor.

  • Intramolecular Cyclopropanation (Causality Check): Dissolve the diazo precursor in anhydrous dichloromethane (DCM). Add 1-2 mol% of Rhodium(II) acetate dimer (Rh₂[OAc]₄) and reflux.

    • Causality: The choice of Rh₂[OAc]₄ is critical. The rhodium carbenoid intermediate enforces a highly ordered, asynchronous transition state. Due to the short tether length, the alkene can only approach the carbenoid face to form the cis-fused cyclopropane[2]. The trans-fusion is geometrically impossible to form directly in this step without breaking the tether.

  • Lactam Reduction: Isolate the cis-fused bicyclic lactam and treat it with a strong reducing agent (e.g., LiAlH₄ or BH₃·THF) in anhydrous THF at 0 °C to room temperature. This chemoselectively reduces the lactam carbonyl to the corresponding amine.

  • Deprotection: Hydrolyze the ester and phthalimido protecting groups using standard acidic or basic conditions to yield the free cis-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.

Step-by-Step Methodology: trans-Isomer Access

Direct cyclopropanation to the trans-isomer is unfeasible. Instead, it must be accessed via equilibration of a rigidified precursor[3].

  • Precursor Generation: Synthesize a partially unsaturated analog (e.g., a hept-4-ene derivative) where the double bond relieves the severe torsional strain of the trans-fusion.

  • Base-Catalyzed Equilibration: Subject the cis-unsaturated intermediate to strong basic conditions (e.g., KOH in EtOH) under reflux. This facilitates enolization/deprotonation at the bridgehead carbon adjacent to an electron-withdrawing group, allowing equilibration to a cis/trans mixture.

  • Isolation: Separate the trans-isomer via preparative chiral HPLC, followed by careful reduction of the double bond under conditions that do not trigger epimerization back to the thermodynamic cis-minimum.

Analytical Characterization & Self-Validating Protocol

To ensure the integrity of your synthesized isomers before proceeding to biological assays, your analytical protocol must act as a self-validating system. The Karplus equation provides a foolproof diagnostic checkpoint for ring fusion stereochemistry.

Protocol Validation Checkpoint: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz) in D₂O or CDCl₃. Focus on the bridgehead protons (H1 and H6).

  • If the vicinal coupling constant ( 3JH1−H6​ ) is 8.0–9.0 Hz , the system is successfully cis-fused. The dihedral angle between these protons in the cis-isomer is close to 0°, maximizing orbital overlap.

  • If the coupling constant is < 5.0 Hz , you have either isolated the trans-isomer (where the dihedral angle approaches 90°, minimizing the 3J coupling) or an uncyclized byproduct.

Table 2: Analytical Differentiation

Analytical Methodcis-Isomertrans-Isomer
¹H NMR ( 3JH1−H6​ ) ~8.0 - 9.0 Hz~3.0 - 5.0 Hz
Chromatographic Retention (RP-HPLC) Shorter retention time (highly polar, folded structure)Longer retention time (extended hydrophobic surface area)

Pharmacological Implications

The stereochemistry of the bicyclic core is not just a structural curiosity; it is the defining factor in target engagement.

PharmVectors LigandCis cis-Isomer Folded Conformation Shorter N-COOH Distance Receptor Target Receptor e.g., Monoamine Transporter LigandCis->Receptor Docks via Vector A LigandTrans trans-Isomer Extended Conformation Longer N-COOH Distance LigandTrans->Receptor Docks via Vector B BindingCis High Affinity Binding (Standard Pocket) Receptor->BindingCis cis-Fit BindingTrans Altered Binding Profile (Atypical Pocket) Receptor->BindingTrans trans-Fit

Caption: Pharmacological vector mapping of cis and trans isomers binding to a generic target receptor.

When designing triple reuptake inhibitors or mGluR modulators, the distance between the basic amine and the acidic pharmacophore is paramount[5]. The cis-isomer locks the molecule into a "folded" conformation, perfectly mimicking the bioactive conformation of GABA binding to its orthosteric site. Conversely, the trans-isomer extends this distance, effectively acting as an extended linear amino acid mimic. While the trans-isomer is synthetically challenging to maintain, it offers a unique vector that can probe atypical receptor sub-pockets inaccessible to the cis-isomer.

References

  • Title: Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid Source: Tetrahedron, 2010, 66(29), 5492-5497. (Napolitano, C., et al.) URL: [Link]

  • Title: A Formal PCB-Free Synthesis of (-)-GSK1360707 via a Double Alkylation Reaction Source: Heterocycles, 2014, 88(2), 1649. (Elitzin, V. I., et al.) URL: [Link]

  • Title: Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters Source: Journal of Medicinal Chemistry, 2004, 47(19), 4645-4656. URL: [Link]

Sources

Comparative

The Double-Edged Sword: Evaluating the Impact of the Boc Protecting Group on Biological Activity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry and drug discovery, protecting groups are indispensable tools, enabling...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, protecting groups are indispensable tools, enabling the selective modification of complex molecules. Among these, the tert-butoxycarbonyl (Boc) group stands out for its widespread use in protecting amines.[1][2] Its popularity stems from its robustness under a range of conditions and its facile, acid-labile removal.[3][4] However, the journey of a molecule from the lab bench to a biological system is fraught with complexities. The very presence of the Boc group, intended to be a temporary shield, can profoundly influence a molecule's biological activity, creating a fascinating dichotomy for researchers. This guide provides an in-depth comparison of the performance of Boc-protected versus unprotected compounds, supported by experimental insights, to aid in the strategic design of biologically active molecules.

The Chemical Nature of the Boc Group: A Foundation for Its Biological Implications

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[5][6] Chemically, it is a carbamate that is stable to most nucleophiles and bases, making it orthogonal to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][] This stability is a cornerstone of its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[8][9]

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][10] This deprotection proceeds via the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[] It is this acid lability that, while synthetically advantageous, can also be a liability in certain biological contexts.

The Impact of the Boc Group on Biological Activity: A Multifaceted Analysis

The introduction of a bulky, lipophilic Boc group can dramatically alter the physicochemical properties of a parent molecule, which in turn dictates its interaction with biological systems. The impact can be broadly categorized into effects on receptor binding, cell permeability, and metabolic stability.

Steric Hindrance and Receptor Binding

The sizable tert-butyl group can act as a steric shield, preventing the parent molecule from binding to its biological target. If the amine it protects is crucial for a key hydrogen bond or ionic interaction with a receptor, the presence of the Boc group will likely abolish or significantly reduce biological activity.

For instance, in the synthesis of analogues of the antitubercular natural product atratumycin, the strategic use of Boc and Fmoc protecting groups was essential.[11] While the final active compound is deprotected, any residual Boc groups on key amine functionalities would be expected to interfere with its binding to its molecular target within Mycobacterium tuberculosis.

Altered Solubility and Membrane Permeability

The lipophilic nature of the Boc group can increase a molecule's solubility in non-polar environments. This can be advantageous for crossing the lipid bilayer of cell membranes. However, it can also lead to decreased aqueous solubility, which can be problematic for administration and bioavailability.

A study on Sanguinamide A analogues demonstrated that subtle modifications, including changes to protecting groups during synthesis, can significantly impact membrane permeability.[12] While not a direct study of a Boc-protected final product, it highlights the principle that such modifications influence how a molecule traverses biological barriers. Research on Boc-protected proline-containing monoamines suggests they are stable enough to reach their biological targets, implying that the Boc group can, in some cases, confer favorable permeability characteristics, allowing the molecule to act as a prodrug.[13]

Metabolic Stability and Prodrug Potential

The stability of the Boc group is not absolute. While resistant to many enzymatic pathways, it can be susceptible to cleavage in acidic microenvironments within the body or by certain metabolic enzymes. This can be exploited in prodrug design, where a biologically inactive, Boc-protected molecule is administered and then converted to the active form in vivo.

A compelling case study is the metabolism of N-tert-butoxycarbonylmethamphetamine (BocMA). This compound is designed to circumvent legal restrictions on methamphetamine.[14] In vivo studies in rats and with human liver microsomes revealed that BocMA is metabolized, though not directly to methamphetamine. Instead, it undergoes hydroxylation at the benzyl position.[14] This indicates that the Boc group can significantly alter the metabolic fate of a drug, potentially leading to different metabolites with their own pharmacological and toxicological profiles. The Boc group's stability under many conditions means it can protect a drug from rapid metabolism, potentially prolonging its half-life.[13]

Comparison with Other Protecting Groups: The Orthogonal Perspective

The choice of protecting group is a critical decision in any synthetic strategy. The main alternative to Boc in peptide synthesis is the Fmoc group.

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[3][10]Base (e.g., Piperidine)[][10]Catalytic Hydrogenation (H₂, Pd/C)[10]
Stability Stable to bases and nucleophiles[5]Stable to acids[]Stable to acids and bases[4]
Byproducts of Deprotection Isobutylene, CO₂[]Dibenzofulvene[15]Toluene, CO₂
Impact on Solubility Increases lipophilicityIncreases lipophilicity and aromaticityIncreases aromaticity
Biological Lability Can be acid-labile in vivoGenerally more stable in vivoCan be cleaved by some enzymes

The orthogonality of Boc and Fmoc is a key advantage in complex syntheses.[5][8] For instance, a peptide can be synthesized on a solid support using Fmoc chemistry for the backbone, while a Boc group protects a side-chain amine. The Fmoc groups are removed at each step with a base, and the final deprotection of the side chain can be achieved with acid.

Experimental Evaluation of the Boc Group's Impact

To rigorously assess the influence of a Boc protecting group on biological activity, a series of well-defined experiments are necessary.

Experimental Protocol 1: In Vitro Receptor Binding Assay

Objective: To compare the binding affinity of a Boc-protected compound and its deprotected analogue to a specific biological target.

Methodology:

  • Compound Preparation: Synthesize and purify both the Boc-protected compound and its unprotected counterpart. Characterize both compounds thoroughly (NMR, MS, HPLC) to ensure purity.

  • Assay Setup: Utilize a suitable binding assay format, such as a radioligand binding assay, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Execution:

    • For a competitive binding assay, incubate the target receptor with a known radiolabeled ligand at a fixed concentration.

    • Add increasing concentrations of the Boc-protected and unprotected compounds in separate experimental sets.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compounds. Calculate the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for each compound.

Experimental Protocol 2: Cell-Based Potency Assay

Objective: To evaluate the functional consequence of receptor binding by comparing the potency of the Boc-protected and unprotected compounds in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that expresses the target of interest and exhibits a measurable response upon its modulation (e.g., second messenger production, gene expression changes).

  • Compound Treatment: Treat the cells with a range of concentrations of the Boc-protected and unprotected compounds.

  • Response Measurement: After an appropriate incubation period, measure the cellular response using a suitable assay (e.g., ELISA for cytokine production, a luciferase reporter assay for gene expression, or a calcium flux assay).

  • Data Analysis: Plot the cellular response against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) for each compound.

Visualizing the Synthetic and Biological Dichotomy

Caption: The multifaceted influence of the Boc protecting group on a molecule's biological journey.

Boc_vs_Fmoc_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Protect Boc Protection Boc_Couple Peptide Coupling Boc_Protect->Boc_Couple n cycles Boc_Deprotect Acid Deprotection (TFA) Boc_Couple->Boc_Deprotect n cycles Boc_Deprotect->Boc_Couple n cycles Fmoc_Protect Fmoc Protection Fmoc_Couple Peptide Coupling Fmoc_Protect->Fmoc_Couple n cycles Fmoc_Deprotect Base Deprotection (Piperidine) Fmoc_Couple->Fmoc_Deprotect n cycles Fmoc_Deprotect->Fmoc_Couple n cycles

Caption: Orthogonal deprotection strategies of Boc and Fmoc in solid-phase peptide synthesis.

Conclusion: A Strategic Consideration in Drug Design

The Boc protecting group is a powerful and versatile tool in organic synthesis. However, its impact extends far beyond the reaction flask. For researchers in drug discovery, it is crucial to consider the Boc group not just as a synthetic facilitator but as a modulator of biological activity. Its presence can be a detriment, hindering receptor binding, or an advantage, improving permeability and metabolic stability in a prodrug strategy.

A thorough evaluation, comparing the biological activity of the Boc-protected molecule with its unprotected counterpart, is essential. The experimental protocols outlined in this guide provide a framework for such a comparison. By understanding the dual nature of the Boc protecting group, scientists can make more informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the path from a promising molecule to a life-changing medicine.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Katsuyama, A., et al. (2026, March 18). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. Organic Letters. Retrieved from [Link]

  • Murphy, S. T., et al. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Boc-protecting group. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2014, November 7). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kurakami, et al. (n.d.). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Forensic Toxicology. Retrieved from [Link]

  • Nielsen, D. S., et al. (2025, November 6). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zolotov, N. N., et al. (2022, January 22). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Dissanayake, T., et al. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science. Retrieved from [Link]

  • Ryan, M. R., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. Retrieved from [Link]

  • BOC Sciences. (2019, September 4). BOC Sciences Is Leading Drug Discovery and Process R & D. BioSpace. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Retrieved from [Link]

  • BioSpace. (2019, September 4). BOC Sciences Is Leading Drug Discovery and Process R & D. BioSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

Sources

Validation

The Pharmacological Profile of Constrained Amino Acids: A Comparative Guide to Peptide Metabolic Stability

Introduction: The Proteolytic Achilles' Heel of Peptides Peptide therapeutics offer a compelling middle ground between small molecules and large biologics, boasting high target specificity and low off-target toxicity. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Achilles' Heel of Peptides

Peptide therapeutics offer a compelling middle ground between small molecules and large biologics, boasting high target specificity and low off-target toxicity. However, their clinical translation is historically bottlenecked by a fundamental pharmacokinetic flaw: rapid proteolytic degradation. Native linear peptides are highly susceptible to exopeptidases and endopeptidases, often resulting in [1].

To bridge this gap, modern peptide engineering relies heavily on constrained amino acids —such as α -methyl amino acids and α,α -disubstituted alkene-bearing residues. By artificially restricting the conformational freedom of the peptide backbone, these modifications shield vulnerable amide bonds from enzymatic cleavage, transforming transient biological probes into viable, long-acting drug candidates.

Mechanistic Causality: Why Constrained Peptides Resist Proteolysis

To understand why constrained amino acids improve metabolic stability, we must examine the thermodynamics of protease-substrate interactions. Proteases (e.g., chymotrypsin, pepsin, DPP-IV) require their peptide substrates to adopt an to properly align the scissile amide bond within the enzyme's catalytic triad[2].

Introducing constrained amino acids disrupts this requirement through two distinct causal mechanisms:

  • Steric Hindrance: Modifications like α -methylation replace the small α -hydrogen with a bulkier methyl group. This introduces a severe steric clash that restricts the ϕ (phi) and ψ (psi) dihedral angles, physically blocking the protease from accessing the backbone.

  • Conformational Locking (e.g., Stapling): Using ruthenium-catalyzed ring-closing metathesis (RCM) to link non-natural α -methyl- α -alkenyl amino acids forces the peptide into a [3]. Because the peptide is locked in a helix, it is thermodynamically unfavorable to unfold into the extended conformation required for protease active-site docking.

MechanisticCausality Linear Native Linear Peptide Extended Extended Conformation Linear->Extended High Flexibility Constrained Constrained Peptide (Stapled / α-methyl) Rigid Rigid α-Helical Structure Constrained->Rigid Steric Hindrance Protease Protease Active Site Extended->Protease Fits Active Site Rigid->Protease Shape Mismatch Resistance Protease Resistance Rigid->Resistance Shielded Bonds Cleavage Rapid Degradation Protease->Cleavage Hydrolysis

Diagram 1: Mechanistic pathway of protease resistance via conformational constraint.

Comparative Data Analysis: Linear vs. Constrained Peptides

The theoretical benefits of constrained amino acids translate into profound pharmacokinetic improvements in vitro and in vivo. The table below synthesizes experimental data comparing the half-lives ( T1/2​ ) of native linear peptides against their constrained counterparts.

Notably, the yields a staggering 30-fold increase in half-life against pepsin degradation[4], while single-stapling in and consistently provides 5- to 11-fold improvements[5][6].

Table 1: Quantitative Comparison of Metabolic Stability
Peptide SystemModification TypeTarget / Application T1/2​ (Linear) T1/2​ (Constrained)Fold ImprovementRef
SAH-gp41 Double-Stapled ( α,α -disubstituted)HIV gp4111 min335 min~30.4x[4]
Melittin (Mel-S4) Single-StapledHCC / Antimicrobial4 min47 min~11.7x[5]
DN-9 Hydrocarbon StapledOpioid Receptor10.7 min60.6 min~5.6x[6]
Apelin-13 α -MethylationAPJ Receptor< 5 min> 120 min>24.0x[7]

Experimental Methodologies: Self-Validating Stability Assays

As an Application Scientist, I emphasize that metabolic stability data is only as reliable as the assay's internal controls. To accurately compare constrained peptides against linear baselines, workflows must eliminate post-sampling degradation artifacts.

Workflow Prep 1. Matrix Prep (Plasma/Microsomes) Incubate 2. Incubation (37°C, Timed) Prep->Incubate Quench 3. Quenching (Cold ACN/TFA) Incubate->Quench Centrifuge 4. Centrifugation (Protein Crash) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Diagram 2: Step-by-step experimental workflow for in vitro peptide stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates resistance to circulating endo- and exopeptidases.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (centrifuged to remove residual lipids) to 37°C. Causality: Pooled plasma is used over serum to ensure the presence of coagulation-cascade proteases, providing a more rigorous stability challenge.

  • Initiation: Spike the test peptide (linear or constrained) into the plasma to a final concentration of 1–5 µM. Ensure the organic solvent (e.g., DMSO) concentration remains ≤1% to prevent enzyme denaturation.

  • Sampling & Incubation: Incubate at 37°C with gentle shaking. Withdraw 50 µL aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 mins).

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Causality: The organic solvent instantly precipitates plasma proteins, while the acidic pH shifts the environment away from the optimal catalytic pH of most proteases. This halts degradation immediately, preventing the "queue effect" while samples wait in the LC-MS autosampler.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 mins at 4°C. Extract the supernatant, dilute with water, and analyze via LC-MS/MS (MRM mode).

System Self-Validation:

  • T=0 Control: For the 0-minute time point, add the quench solvent to the plasma before adding the peptide. This establishes the true 100% baseline recovery without any enzymatic exposure.

  • Positive Control: Run Propantheline bromide alongside the assay to confirm the specific plasma batch is enzymatically active.

Protocol 2: Liver Microsomal Stability Assay

While plasma assays test protease resistance, microsomal assays test Phase I CYP450 metabolism. Constrained amino acids often increase lipophilicity, which can inadvertently increase CYP450 clearance.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the peptide (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase). Causality: CYP450 enzymes obligately require NADPH as an electron donor; without this step, Phase I metabolism cannot occur.

  • Quenching & Analysis: Withdraw aliquots at specific intervals, quench with cold ACN containing an Internal Standard (IS), centrifuge, and analyze via LC-MS/MS.

System Self-Validation:

  • Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with buffer. This differentiates CYP-mediated metabolism from background chemical instability.

  • High-Clearance Control: Use Verapamil to validate the metabolic viability of the HLM batch.

Conclusion

The strategic incorporation of constrained amino acids represents a paradigm shift in peptide drug development. By leveraging steric hindrance and forced α -helicity, constrained peptides bypass the extended conformations required for protease recognition. As demonstrated by the comparative data, transitioning from a native linear sequence to a stapled or α -methylated analog can extend a peptide's half-life from minutes to hours. When validated through rigorous, self-controlled LC-MS/MS workflows, these modifications reliably yield therapeutic candidates with the target specificity of biologics and the metabolic resilience of small molecules.

References

  • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: Stapled Peptides—A Useful Improvement for Peptide-Based Drugs Source: Molecules (NIH PMC) URL: [Link][2]

  • Title: Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][4]

  • Title: Design, synthesis, and antiproliferative activities of stapled melittin peptides Source: RSC Advances (Royal Society of Chemistry) URL: [Link][5]

  • Title: All-Hydrocarbon Stapled Peptide Multifunctional Agonists at Opioid and Neuropeptide FF Receptors Source: ACS Chemical Neuroscience URL: [Link][6]

  • Title: Apelin polypeptides (Patent EP3155002B1) Source: Google Patents URL: [7]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
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Reactant of Route 2
cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
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